molecular formula C15H27N3 B136862 (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine CAS No. 149525-65-5

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Cat. No.: B136862
CAS No.: 149525-65-5
M. Wt: 249.39 g/mol
InChI Key: DBOPPHIBSRVLLK-UHFFFAOYSA-N
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Description

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is a useful research compound. Its molecular formula is C15H27N3 and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOPPHIBSRVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363684
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149525-65-5
Record name (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: Properties, Synthesis, and Applications in Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, a hexa-substituted benzene derivative, is a highly versatile tripodal molecular scaffold. Its unique pre-organized structure, where the three aminomethyl groups are oriented on one face of the benzene ring and the three ethyl groups on the opposite face, makes it a valuable building block in supramolecular chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a foundational element in the design of complex molecular architectures with biological relevance.

Chemical and Physical Properties

Table 1: General and Chemical Properties

PropertyValueSource(s)
IUPAC Name [3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine[2]
Synonyms 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene[3]
CAS Number 149525-65-5[3]
Molecular Formula C₁₅H₂₇N₃[3]
Molecular Weight 249.40 g/mol [3]

Table 2: Physical Properties

PropertyValueSource(s)
Melting Point 138-140 °C[3][4]
Boiling Point 367 °C[3][4]
Density 1.006 g/cm³[3][4]
Flash Point 185 °C[3]
pKa (Predicted) 10.00 ± 0.10[5]

Synthesis and Experimental Protocols

A detailed and practical four-step synthesis of this compound starting from benzene has been reported, with the advantage of limited chromatographic purification.[6]

Synthesis Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow Benzene Benzene TEB 1,3,5-Triethylbenzene Benzene->TEB Friedel-Crafts Alkylation Halomethylated 1,3,5-Tris(halomethyl)- 2,4,6-triethylbenzene TEB->Halomethylated Halomethylation Trisazide 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene Halomethylated->Trisazide Azide Substitution Triamine (2,4,6-Triethylbenzene-1,3,5-triyl) trimethanamine Trisazide->Triamine Staudinger Reduction Scaffold_Application Scaffold This compound (Core Scaffold) Functionalization Functionalization of Amine Groups Scaffold->Functionalization Receptor Tripodal Molecular Receptor Functionalization->Receptor Target Biological Target (e.g., Ion, Small Molecule, Protein) Receptor->Target Binds Bioactivity Biological Activity (e.g., Ion Transport, Enzyme Inhibition) Target->Bioactivity Leads to

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, a versatile tripodal scaffold with significant applications in molecular recognition, host-guest chemistry, and drug delivery systems. This document details the synthetic pathway from benzene, outlines key experimental protocols, and presents a consolidated summary of characterization data.

Introduction

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a hexa-substituted benzene derivative featuring a pre-organized, rigid core structure. The three aminomethyl groups provide reactive sites for further functionalization, making it an ideal building block for the construction of complex molecular architectures such as receptors, sensors, and catalysts. The ethyl groups contribute to the solubility of its derivatives in organic solvents and influence the conformational properties of the scaffold. This guide offers a practical resource for researchers interested in the synthesis and utilization of this important molecule.

Synthesis Pathway

The synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a multi-step process that begins with the Friedel-Crafts alkylation of benzene to form 1,3,5-triethylbenzene. Subsequent functionalization of the methyl groups of the ethyl substituents leads to the desired triamine. The overall synthetic workflow is depicted below.

Synthesis_Workflow Benzene Benzene TEB 1,3,5-Triethylbenzene Benzene->TEB Friedel-Crafts Alkylation Halo 1,3,5-Tris(halomethyl)- 2,4,6-triethylbenzene (halo = Cl or Br) TEB->Halo Halomethylation Azide 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene Halo->Azide Azidation Amine 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Azide->Amine Reduction

Caption: Synthetic workflow for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Step 1: Synthesis of 1,3,5-Triethylbenzene

This step involves the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

  • Materials: Benzene, ethyl bromide, anhydrous aluminum chloride.

  • Procedure: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in benzene, ethyl bromide is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford 1,3,5-triethylbenzene as a colorless liquid.

Step 2: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

This step involves the bromomethylation of 1,3,5-triethylbenzene.

  • Materials: 1,3,5-Triethylbenzene, paraformaldehyde, hydrobromic acid (33% in acetic acid), zinc powder.[2]

  • Procedure: To a stirred mixture of zinc powder and acetic acid, a solution of hydrobromic acid in acetic acid is added slowly. Once the zinc has dissolved, 1,3,5-triethylbenzene and paraformaldehyde are added. The mixture is heated at 90 °C for several hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.[2]

Step 3: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

The tris(bromomethyl) derivative is converted to the corresponding tris(azide) by nucleophilic substitution.

  • Materials: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, sodium azide, N,N-dimethylformamide (DMF).[2]

  • Procedure: To a solution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF, sodium azide is added in portions. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into water and extracted with an organic solvent. The combined organic extracts are washed with water, dried, and the solvent is removed under reduced pressure to give 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene, which can often be used in the next step without further purification.[2]

Step 4: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

The final step is the reduction of the tris(azide) to the desired triamine. Two common methods are the Staudinger reduction and catalytic hydrogenation.

  • Method A: Staudinger Reduction [2]

    • Materials: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, triphenylphosphine (Ph₃P), tetrahydrofuran (THF), water.

    • Procedure: To a solution of the tris(azide) in a THF-water mixture (10:1), triphenylphosphine is added. The reaction is stirred until completion as monitored by thin-layer chromatography (TLC). The THF is removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with aqueous 1 N HCl. The acidic aqueous phases are combined and extracted with ethyl acetate to remove triphenylphosphine oxide. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with dichloromethane. The organic extracts are dried and concentrated to yield the final product.[2]

  • Method B: Catalytic Hydrogenation [2]

    • Materials: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, 10% Palladium on carbon (Pd/C), absolute ethanol, hydrogen gas.

    • Procedure: The tris(azide) is dissolved in absolute ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a suitable apparatus (e.g., a Parr hydrogenator) under a hydrogen atmosphere. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. This method is noted to produce higher yields compared to the Staudinger reduction.[2]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Product 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Purity Purity and Identity Confirmation NMR->Purity IR->Purity MS->Purity

Caption: Workflow for the characterization of the final product.

Data Presentation

The following table summarizes the key quantitative data for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its synthetic intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Spectral Data
1,3,5-Triethylbenzene C₁₂H₁₈162.28Colorless liquid-66.5[1]215[1]¹H NMR (CDCl₃): δ 6.83 (s, 3H), 2.60 (q, J=7.6 Hz, 6H), 1.23 (t, J=7.6 Hz, 9H).
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene C₁₅H₂₁Br₃441.04Solid--¹H NMR (CDCl₃): δ 4.65 (s, 6H), 2.85 (q, J=7.6 Hz, 6H), 1.30 (t, J=7.6 Hz, 9H).
1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene C₁₅H₂₁N₉327.39Solid---
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene C₁₅H₂₇N₃249.40---¹H NMR (CDCl₃): δ = 4.49 (s, 6 H), 2.85 (q, 6 H, J = 7.6 Hz), 1.23 (t, 9 H, J = 7.6 Hz).[2] ¹³C NMR (CDCl₃, 75 MHz): δ = 145.0, 129.9, 47.9, 23.1, 15.7.[2]

Note: Further characterization data such as IR and mass spectra for the final product and some intermediates can be found in the cited literature. The trihydrochloride salt of the final product is also commercially available.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. The methodologies and data presented herein are intended to support researchers in the fields of synthetic chemistry, materials science, and drug development in their efforts to utilize this versatile molecular scaffold. The straightforward synthetic route and the potential for diverse functionalization make this compound a valuable tool for creating novel and complex molecular systems.

References

Spectroscopic and Analytical Profile of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, a symmetrically substituted aromatic amine, serves as a versatile building block in supramolecular chemistry and materials science. Its rigid core and tripodal arrangement of primary amine functionalities allow for the construction of complex host-guest systems, molecular cages, and functional polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, characterization, and application development.

Predicted Spectroscopic Data

The inherent C₃ symmetry of the this compound molecule simplifies its expected NMR spectra, leading to a reduced number of unique signals. The following tables summarize the predicted data.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet9H-CH₂CH₃
~1.5 - 2.0 (broad)Singlet6H-NH₂
~2.6Quartet6H-CH₂ CH₃
~3.8Singlet6HAr-CH₂ NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~15.5-CH₂CH₃
~23.0-CH₂ CH₃
~40.0Ar-CH₂ NH₂
~135.0C -CH₂NH₂ (Aromatic)
~142.0C -CH₂CH₃ (Aromatic)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Primary Amine, two bands expected)
2850 - 2970StrongC-H Stretch (Aliphatic)
1580 - 1650MediumN-H Bend (Primary Amine)
1450 - 1470MediumC-H Bend (Aliphatic)
1000 - 1250Medium-StrongC-N Stretch
~850StrongC-H Bend (Aromatic, isolated H-atoms)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueInterpretationNotes
249.2[M]⁺Molecular ion peak.
232.2[M-NH₃]⁺Loss of an ammonia group.
220.2[M-CH₂NH₂]⁺Alpha-cleavage, loss of an aminomethyl radical.

Note: The molecular weight is odd (249), which is consistent with the Nitrogen Rule for a molecule containing an odd number (three) of nitrogen atoms.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and proton/carbon environments.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[1]

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the tube should be approximately 4-5 cm.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[3]

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution (i.e., sharpens the peaks).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[4]

    • Gently mix the sample and KBr until a homogeneous mixture is obtained.

    • Transfer the powder mixture to a pellet-pressing die.

    • Apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[5][6]

  • Instrumental Analysis:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]

    • Perform a serial dilution to create a final solution with a concentration in the range of 1-10 µg/mL.[7] High concentrations can lead to signal suppression and instrument contamination.

    • If necessary, filter the solution to remove any particulates.[7]

    • Transfer the final solution to an appropriate autosampler vial.

  • Instrumental Analysis:

    • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • A high voltage is applied to the tip of the capillary, causing the sample solution to nebulize into a fine spray of charged droplets.

    • As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, in positive ion mode).

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of ions at each m/z value.

  • Data Processing:

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

    • Identify the molecular ion peak (or the [M+H]⁺ peak) to confirm the molecular weight.

    • Analyze the major fragment ions to gain insight into the molecule's structure.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization start Starting Materials reaction Chemical Reaction start->reaction 1. Synthesis workup Reaction Work-up (Extraction, Washing) reaction->workup 2. Isolation purification Purification (Crystallization, Chromatography) workup->purification 3. Purification pure_compound Pure Compound purification->pure_compound 4. Isolated Product nmr NMR Spectroscopy (¹H, ¹³C) final_structure Structure Confirmed nmr->final_structure ir IR Spectroscopy ir->final_structure ms Mass Spectrometry ms->final_structure pure_compound->nmr Analyte pure_compound->ir Analyte pure_compound->ms Analyte

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

A Technical Guide to the Synthesis and Structural Landscape of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a tripodal scaffold of significant interest in supramolecular chemistry and drug design. Its pre-organized, rigid structure, arising from the sterically demanding ethyl groups, makes it an ideal platform for the construction of complex molecular receptors and pharmacophores. While a definitive crystal structure of the parent amine has not been reported in the surveyed literature, extensive crystallographic data are available for its precursors and key derivatives. This technical guide provides a comprehensive overview of the synthetic protocols for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its precursors, a detailed analysis of the crystal structures of its bromo- and benzotriazolyl- derivatives, and a discussion of its applications in the development of molecular transporters and potential therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a multi-step process commencing from readily available starting materials. The most common route involves the initial synthesis of 1,3,5-triethylbenzene, followed by haloalkylation to introduce the reactive methyl halide moieties, which are subsequently converted to the desired aminomethyl groups.

Experimental Protocols

A detailed and practical synthetic procedure has been reported by Wallace et al.[1][2]. The overall synthetic pathway is depicted below.

SynthesisWorkflow Benzene Benzene TEB 1,3,5-Triethylbenzene Benzene->TEB AlCl₃, EtBr TCMTEB 1,3,5-Tris(chloromethyl)- 2,4,6-triethylbenzene TEB->TCMTEB ClCH₂OMe, CS₂ TBMTEB 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene TEB->TBMTEB HBr/AcOH, Zn, (CH₂O)n TAMTEB 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene TCMTEB->TAMTEB NaN₃, DMF/CH₂Cl₂ TBMTEB->TAMTEB NaN₃, DMF/CH₂Cl₂ Target 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene TAMTEB->Target Staudinger Reduction (PPh₃, THF/H₂O) or Hydrogenation (H₂, Pd/C, EtOH)

Figure 1: Synthetic pathway to 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Protocol 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene [1]

  • A 250 mL oven-dried round-bottomed flask is charged with zinc powder (5 g, 76 mmol) and acetic acid (50 mL, 873 mmol).

  • A 33% (w/w) solution of HBr in acetic acid (50 mL) is added slowly over 30 minutes with continuous stirring.

  • The mixture is stirred until the zinc has completely dissolved, resulting in a clear tan/orange solution.

  • 1,3,5-Triethylbenzene (10 g, 62 mmol) and paraformaldehyde (7.5 g, 250 mmol) are added to the reaction mixture.

  • The reaction is heated to 90 °C for 22 hours, during which a white precipitate forms.

  • After cooling to room temperature, the reaction mixture is poured into a beaker of ice water (200 mL).

  • The white precipitate is collected by vacuum filtration, washed with water (2 x 50 mL) and ethanol (2 x 50 mL), and then dried under vacuum.

Protocol 2: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene [1]

Caution: Sodium azide is highly toxic and potentially explosive.

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (or the corresponding chloro- derivative) is dissolved in a mixture of DMF (50 mL) and CH₂Cl₂ (20 mL).

  • The solution is heated to 80 °C.

  • A slurry of sodium azide (6 molar equivalents) in distilled water (20 mL) is added through the condenser.

  • The reaction mixture is stirred gently for 22 hours.

  • After cooling, the mixture is diluted with CH₂Cl₂ (100 mL) and washed with water (3 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Protocol 3: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene via Staudinger Reduction [1]

  • To the solid 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene (9.54 g, 29 mmol), triphenylphosphine (45.67 g, 174 mmol, 6 molar equivalents) is added.

  • A 10:1 mixture of THF and water (110 mL) is added.

  • The reaction is stirred until completion (monitored by TLC).

  • The THF is removed under reduced pressure.

  • The residue is dissolved in CH₂Cl₂ (50 mL) and washed twice with 1 N HCl (50 mL).

  • The acidic aqueous phases are combined and extracted with EtOAc (4 x 50 mL) to remove triphenylphosphine oxide.

  • The aqueous layer is basified with 2.5 M NaOH solution until a pH of 14 is reached, resulting in a white precipitate.

  • The product is extracted with CH₂Cl₂ (4 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Structural Analysis

Although the crystal structure of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is not publicly available, the crystal structures of its key precursor, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, and a representative derivative, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, have been determined by single-crystal X-ray diffraction. These structures provide critical insights into the conformational preferences of this molecular scaffold.

Crystallographic Data

The crystallographic data for the bromo- precursor and the benzotriazolyl- derivative are summarized in the tables below.

Table 1: Crystallographic Data for 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

ParameterValue
CCDC Number119062[3]
Empirical FormulaC₁₅H₂₁Br₃
Formula Weight441.04
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.232(2)
b (Å)15.698(3)
c (Å)13.064(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1689.0(6)
Z4

Table 2: Crystallographic Data for 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene

ParameterValue
Empirical FormulaC₃₃H₃₃N₉
Formula Weight555.68
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.0204(4)
b (Å)16.1387(6)
c (Å)16.2772(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)2894.98(18)
Z4
Conformational Analysis

The defining structural feature of the 1,3,5-trisubstituted-2,4,6-triethylbenzene scaffold is the "pinwheel" conformation. The steric bulk of the three ethyl groups forces them to orient on one face of the central benzene ring, while the three substituents at the 1, 3, and 5 positions are directed to the opposite face. This creates a pre-organized, C₃-symmetric cavity that is ideal for molecular recognition.

In the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the molecule adopts a conformation where the substituents attached to the central arene ring are arranged in an alternating order above and below the ring plane. The three benzotriazolyl moieties are inclined at angles of 88.3(1)°, 85.7(1)°, and 82.1(1)° with respect to the mean plane of the benzene ring.

Applications in Drug Development and Molecular Recognition

The unique, pre-organized structure of the 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene scaffold makes it a versatile building block for the synthesis of artificial receptors and potential therapeutic agents. The three primary amine groups provide convenient handles for further functionalization, allowing for the attachment of various recognition motifs.

Anion Recognition and Transport

The scaffold has been successfully employed in the development of highly effective anion transporters. By derivatizing the amine groups with arylthiourea moieties, receptors capable of binding and transporting anions across lipid membranes have been created. The pre-organized nature of the scaffold positions the thiourea groups for cooperative binding to the target anion.[4]

AnionTransport Scaffold 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene ThioureaReceptor Tris-N-arylthiourea Receptor Scaffold->ThioureaReceptor Functionalization Anion Anion (e.g., Cl⁻) ThioureaReceptor->Anion Binding Membrane Lipid Bilayer Transport Transmembrane Transport Membrane->Transport Facilitates

References

A Technical Guide to Determining the Organic Solvent Solubility of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a procedural framework for determining the solubility of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. As of the date of this publication, specific experimental solubility data for this compound (CAS No: 149525-65-5 for the free base, 190779-64-7 for the trihydrochloride salt) is not extensively available in public literature.[1][2][3][4][5][6] The methodologies described herein are based on established principles of physical chemistry and pharmaceutical sciences and are intended to guide researchers in generating reliable solubility data.

Introduction

This compound is a polyamine compound characterized by a substituted triethylbenzene core with three aminomethyl functional groups.[3][4] Its structure, featuring a nonpolar aromatic ring and multiple polar amine groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

The determination of a compound's solubility is a critical early-stage activity in drug discovery and development.[7][8] Poor solubility can lead to challenges in formulation, unpredictable in vitro results, and poor bioavailability, ultimately hindering a drug candidate's progression.[7][8] This guide outlines a systematic approach to quantitatively determine the solubility of the title compound in a range of common organic solvents.

Molecular Structure and Physicochemical Properties (Free Base):

  • Molecular Formula: C₁₅H₂₇N₃[4][9]

  • Molecular Weight: 249.4 g/mol [9]

  • Key Features: A hydrophobic triethylbenzene core with three primary amine groups, which can act as hydrogen bond donors and acceptors. The basic nature of the amine groups also allows for salt formation, which can dramatically alter solubility.

Predicted Solubility Behavior

Based on the "like dissolves like" principle, the following trends can be anticipated:[10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amine groups are expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions and the potential for hydrogen bonding with the amine protons.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar triethylbenzene core suggests some affinity for nonpolar solvents. However, the highly polar amine groups will likely limit solubility in purely nonpolar media.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, THF, Ethyl Acetate): Solubility will be a balance between the nonpolar core and the polar amine functionalities.

Quantitative Data Presentation Template

Accurate and consistent data reporting is essential. All experimentally determined solubility data should be recorded in a structured format. The following table serves as a template for reporting results. It is crucial to specify the form of the compound tested (free base or a specific salt) and the precise temperature at which the measurements were conducted.

Table 1: Template for Reporting Thermodynamic Solubility of this compound at 25°C (77°F)

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Method of Analysis
HexaneNonpolarHPLC-UV / UV-Vis
TolueneNonpolar AromaticHPLC-UV / UV-Vis
Dichloromethane (DCM)HalogenatedHPLC-UV / UV-Vis
Diethyl EtherEtherHPLC-UV / UV-Vis
Tetrahydrofuran (THF)EtherHPLC-UV / UV-Vis
Ethyl AcetateEsterHPLC-UV / UV-Vis
AcetoneKetoneHPLC-UV / UV-Vis
Acetonitrile (ACN)NitrileHPLC-UV / UV-Vis
Isopropanol (IPA)Polar ProticHPLC-UV / UV-Vis
Ethanol (EtOH)Polar ProticHPLC-UV / UV-Vis
Methanol (MeOH)Polar ProticHPLC-UV / UV-Vis
Dimethylformamide (DMF)Polar AproticHPLC-UV / UV-Vis
Dimethyl Sulfoxide (DMSO)Polar AproticHPLC-UV / UV-Vis

Experimental Protocol: Thermodynamic Solubility Determination

The isothermal shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[11][12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified.

Materials and Equipment
  • This compound (specify form: free base or salt)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that ensures undissolved solid remains at equilibrium is necessary. A starting point could be 10-20 mg of the compound.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 72 hours is typical for thermodynamic solubility.[7][12]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the compound.[12]

  • Data Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental flow for characterizing the solubility of a novel compound.

A Obtain Pure Compound (Free Base or Salt) B Characterize Structure (Polar/Nonpolar Regions) A->B C Predict Solubility in Different Solvent Classes B->C D Select Range of Organic Solvents C->D E Perform Shake-Flask Equilibration (24-72h) D->E F Separate Phases (Sedimentation & Filtration) E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL, mol/L) G->H I Tabulate & Report Data (See Table 1) H->I J Interpret Results for Downstream Applications I->J

Caption: Workflow for systematic solubility determination.

Factors Influencing Compound Solubility

This diagram illustrates the interplay of key factors that govern the solubility of a solute like this compound in a given solvent.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Compound Solubility Structure Molecular Structure (Size, Branching) Structure->Solubility Polarity Polarity (Functional Groups) Polarity->Solubility Solv_Polarity Solvent Polarity (H-Bonding) Solv_Polarity->Solubility pH pH (for ionizable groups) pH->Solubility Temp Temperature Temp->Solubility Pressure Pressure (minor for solids) Pressure->Solubility

Caption: Key factors governing the solubility of a chemical compound.

References

Conformational Analysis of the 1,3,5-Triethylbenzene Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triethylbenzene core is a fundamental structural motif in medicinal chemistry and materials science. Its C3 symmetry and the conformational behavior of its ethyl substituents play a crucial role in determining the three-dimensional arrangement of functional groups, thereby influencing molecular recognition, binding affinity, and material properties. This technical guide provides an in-depth analysis of the conformational landscape of the 1,3,5-triethylbenzene scaffold, detailing its stable conformers, the energetic barriers to interconversion, and the experimental and computational methodologies used for its characterization.

Conformational Landscape of 1,3,5-Triethylbenzene

The conformational flexibility of the 1,3,5-triethylbenzene scaffold arises from the rotation of the three ethyl groups around the C(aryl)-C(ethyl) bonds. The steric interactions between the ethyl groups are the primary determinant of the preferred conformations. The most stable conformation is the "up-down alternating" (ududud) or anti-conformer, where adjacent ethyl groups are oriented on opposite sides of the benzene ring plane. This arrangement minimizes steric hindrance.[1][2] Other less stable conformers, such as those with two adjacent ethyl groups on the same side ("up-up-down" or uud), are also possible but are energetically less favorable.

The interconversion between these conformers occurs through the rotation of the ethyl groups. This process is not a simple, independent rotation of each group but is often a correlated motion. The energy required for this conformational change is known as the rotational barrier.

Quantitative Conformational and Rotational Energy Data

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energetic landscape of 1,3,5-triethylbenzene and its derivatives.

ParameterDescriptionCalculated Value (kcal/mol)
Rotational Barrier The energy barrier for the rotation of an ethyl group in a 1,3,5-triethylbenzene-like environment. This value represents the energy required to move from a stable (staggered) to an unstable (eclipsed) conformation.11.6[2]
Conformational Energy Difference The relative energy difference between the most stable "up-down alternating" (ududud) conformer and the next most stable conformer (uddudd) in a hexaethylbenzene model system, which provides an estimate for the 1,3,5-triethylbenzene scaffold.4.3[2]

Note: The rotational barrier was calculated for a model system with ortho-ethyl substituents, which closely mimics the steric environment in 1,3,5-triethylbenzene. The conformational energy difference is based on calculations for hexaethylbenzene, which serves as a relevant model for understanding the interactions in 1,3,5-triethylbenzene.

Experimental Protocols

The conformational dynamics of 1,3,5-triethylbenzene can be investigated experimentally using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and its static conformational preferences in the solid state can be determined by Single Crystal X-ray Diffraction.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique to study dynamic processes such as conformational interconversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can be used to determine the rates of exchange and the activation energy for the process.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a ~5-10 mg sample of 1,3,5-triethylbenzene in a suitable deuterated solvent. For low-temperature studies, a solvent with a low freezing point, such as toluene-d8 (freezing point: -95 °C) or dichloromethane-d2 (freezing point: -97 °C), is recommended.[3][4] For high-temperature studies, a solvent with a high boiling point, such as tetrachloroethane-d2 (boiling point: 146.5 °C), can be used.[3]

    • Use a high-quality NMR tube designed for variable temperature work to prevent breakage.[5]

    • Ensure the sample is homogeneous and free of particulate matter.

  • Instrumental Setup:

    • Use an NMR spectrometer equipped with a variable temperature unit.

    • Calibrate the probe temperature using a standard sample, such as methanol-d4 for low temperatures or ethylene glycol for high temperatures.[6]

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring data.[6]

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra over a wide temperature range. The starting temperature should be low enough to potentially "freeze out" the conformational exchange, resulting in separate signals for the different conformers. The upper temperature should be high enough to cause coalescence of these signals into a time-averaged spectrum.

    • Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) at each temperature.

  • Data Analysis:

    • Analyze the changes in the lineshape of the signals as a function of temperature.

    • Use lineshape analysis software to simulate the spectra and extract the rate constants for conformational exchange at each temperature.

    • Construct an Eyring plot (ln(k/T) vs 1/T) to determine the activation parameters (ΔH‡ and ΔS‡) for the rotational barrier.

Single Crystal X-ray Diffraction

This technique provides a precise three-dimensional structure of the molecule in the solid state, revealing the preferred conformation and intermolecular packing interactions.

Detailed Methodology:

  • Crystallization:

    • Growing single crystals of 1,3,5-triethylbenzene suitable for X-ray diffraction can be challenging due to its liquid state at room temperature (melting point: -66.5 °C).[7]

    • A suitable method is slow evaporation of a solution in a non-polar solvent at a temperature below its melting point. Solvents such as n-hexane or petroleum ether can be used.[8]

    • Another approach is vapor diffusion, where a solution of the compound in a relatively non-volatile solvent is allowed to slowly equilibrate with a more volatile anti-solvent in a sealed container at low temperature.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and potential crystal degradation.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and torsion angles.

Computational Chemistry Workflow

Computational methods are essential for a detailed understanding of the conformational preferences and dynamics of 1,3,5-triethylbenzene.

G cluster_0 Computational Workflow for Conformational Analysis A 1. Initial Structure Generation (e.g., from 2D sketch) B 2. Conformational Search (e.g., Molecular Mechanics, Monte Carlo) A->B Generate initial conformers C 3. Geometry Optimization (e.g., DFT with a suitable functional like B3LYP and basis set like 6-31G*) B->C Optimize geometries of low-energy conformers D 4. Frequency Calculation (Confirm minima, obtain thermodynamic data) C->D Verify stable structures E 5. Rotational Barrier Calculation (Scan dihedral angle, locate transition state) C->E Investigate interconversion pathways F 6. Analysis of Results (Relative energies, geometric parameters, visualization) D->F E->F

Caption: A typical computational workflow for the conformational analysis of 1,3,5-triethylbenzene.

Detailed Methodology:

  • Initial Structure Generation: A 3D structure of 1,3,5-triethylbenzene is generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) which are computationally less expensive.

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This provides more accurate geometries and relative energies.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Rotational Barrier Calculation: To determine the energy barrier for ethyl group rotation, a potential energy surface scan is performed by systematically rotating one of the ethyl groups and calculating the energy at each step. The transition state for the rotation can be located and confirmed by the presence of a single imaginary frequency.

  • Analysis of Results: The final optimized structures, their relative energies, and the calculated rotational barriers are analyzed to build a comprehensive picture of the conformational landscape of 1,3,5-triethylbenzene.

Conformational Interconversion Pathway

The interconversion between the stable conformers of 1,3,5-triethylbenzene proceeds through a series of ethyl group rotations over the calculated energy barriers. The pathway likely involves a sequence of individual ethyl group rotations rather than a concerted, simultaneous rotation of all three groups, due to the high energy of the latter transition state.

G A ududud (anti) B Transition State (Eclipsed) A->B ~11.6 kcal/mol B->A C uuddud (syn) B->C C->B

Caption: Simplified energy profile for the interconversion of 1,3,5-triethylbenzene conformers.

Conclusion

The conformational analysis of the 1,3,5-triethylbenzene scaffold reveals a dynamic system governed by the steric interactions of its ethyl substituents. The "up-down alternating" conformation is the most stable, and the barrier to interconversion between conformers is significant. A combination of experimental techniques, particularly VT-NMR and single-crystal X-ray diffraction, along with computational modeling, provides a comprehensive understanding of its conformational behavior. This knowledge is critical for the rational design of molecules where the spatial arrangement of substituents on the 1,3,5-triethylbenzene core is key to their function, a principle of great importance in drug development and materials science.

References

The Electronic Landscape of 1,3,5-Triethylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Electronic Properties, Experimental Characterization, and Theoretical Insights into the 1,3,5-Triethylbenzene Core for Scientific and Drug Development Professionals.

The symmetrically substituted aromatic hydrocarbon, 1,3,5-triethylbenzene, serves as a fundamental structural motif in supramolecular chemistry and materials science.[1] Its unique electronic characteristics, stemming from the interplay between the central benzene ring and the flanking ethyl groups, are pivotal to its function as a molecular scaffold and its potential applications in the development of novel electronic materials and therapeutic agents. This technical guide provides a comprehensive overview of the electronic properties of the 1,3,5-triethylbenzene core, detailing both experimental data and theoretical calculations. Furthermore, it outlines the key experimental protocols for the characterization of these properties, offering a practical resource for researchers in the field.

Quantitative Electronic Properties

The electronic behavior of 1,3,5-triethylbenzene is defined by several key parameters, including its ionization potential, electron affinity, and electrical conductivity. While experimental data for some of these properties are readily available, others are supplemented by theoretical calculations to provide a more complete picture.

PropertyExperimental ValueTheoretical ValueMethodReference
Ionization Potential 8.32 eV-Photoelectron Spectroscopy[2][3]
Electron Affinity Not Available-1.53 eV (for Benzene)Electron Transmission Spectroscopy (for Benzene)
Electrical Conductivity Not Available--
HOMO-LUMO Gap Not Available-Density Functional Theory (DFT)

Note: Due to the limited availability of direct experimental data for the electron affinity and electrical conductivity of 1,3,5-triethylbenzene, theoretical values for the parent benzene molecule are provided for context, and the necessity for further computational and experimental investigation is highlighted.

Experimental Protocols for Electronic Characterization

The determination of the electronic properties of 1,3,5-triethylbenzene necessitates the use of specialized experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for measuring the ionization potential of a molecule. The process involves irradiating a sample with high-energy photons and analyzing the kinetic energy of the ejected electrons.

G Workflow for Ionization Potential Measurement using PES cluster_sample_prep Sample Preparation cluster_pes_measurement PES Measurement cluster_data_analysis Data Analysis Sample 1,3,5-Triethylbenzene Sample Vaporization Vaporization to Gaseous State Sample->Vaporization Ionization Irradiation with Monochromatic High-Energy Photons (e.g., UV or X-ray) Vaporization->Ionization Electron_Ejection Photoelectron Ejection Ionization->Electron_Ejection Energy_Analyzer Kinetic Energy Analysis of Ejected Electrons Electron_Ejection->Energy_Analyzer Spectrum Generation of Photoelectron Spectrum Energy_Analyzer->Spectrum IP_Determination Determination of Ionization Potential from Spectral Threshold Spectrum->IP_Determination

Caption: Workflow for Ionization Potential Measurement using PES.

Methodology:

  • Sample Preparation: A pure sample of 1,3,5-triethylbenzene is introduced into the high-vacuum chamber of the photoelectron spectrometer and vaporized to obtain a gaseous sample.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a UV lamp or a synchrotron source.

  • Electron Detection and Analysis: The kinetic energies of the photoelectrons ejected from the sample are measured using an electron energy analyzer.

  • Data Interpretation: The ionization potential is determined from the resulting photoelectron spectrum, corresponding to the lowest energy required to remove an electron from the molecule.

Determination of Electron Affinity

Experimental determination of the electron affinity of organic molecules can be achieved through techniques such as laser photodetachment spectroscopy or electron capture detection.

G Workflow for Electron Affinity Measurement cluster_ion_formation Negative Ion Formation cluster_measurement Measurement Technique cluster_data_analysis Data Analysis Sample_Intro Introduce 1,3,5-Triethylbenzene Vapor into Ion Source Electron_Attachment Electron Attachment to Form Negative Ions Sample_Intro->Electron_Attachment Laser_Photodetachment Laser Photodetachment Spectroscopy: Irradiate with Tunable Laser and Detect Electron Detachment Threshold Electron_Attachment->Laser_Photodetachment ECD Electron Capture Detector (ECD): Measure the Capture of Thermal Electrons Electron_Attachment->ECD EA_Determination Determine Electron Affinity from Experimental Data Laser_Photodetachment->EA_Determination ECD->EA_Determination

Caption: Workflow for Electron Affinity Measurement.

Methodology (Laser Photodetachment Spectroscopy):

  • Negative Ion Generation: Negative ions of 1,3,5-triethylbenzene are generated in an ion source.

  • Ion Beam Formation: The negative ions are extracted and formed into a beam.

  • Laser Interaction: The ion beam is intersected with a tunable laser beam.

  • Electron Detachment: The energy of the laser is varied, and the photodetached electrons are detected.

  • Data Analysis: The electron affinity is determined from the threshold laser energy at which electron detachment begins.

Measurement of Electrical Conductivity

The electrical conductivity of liquid 1,3,5-triethylbenzene can be measured using a conductivity cell and a sensitive electrometer.

G Workflow for Electrical Conductivity Measurement cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Calculation Sample_Cell Fill Conductivity Cell with 1,3,5-Triethylbenzene Circuit Connect Cell to a DC Voltage Source and Electrometer Sample_Cell->Circuit Apply_Voltage Apply a Known DC Voltage Circuit->Apply_Voltage Measure_Current Measure the Resulting Current with the Electrometer Apply_Voltage->Measure_Current Calculate_Resistance Calculate Resistance (R = V/I) Measure_Current->Calculate_Resistance Calculate_Conductivity Calculate Conductivity (σ = 1/R * L/A) Calculate_Resistance->Calculate_Conductivity

Caption: Workflow for Electrical Conductivity Measurement.

Methodology:

  • Cell Preparation: A clean, dry conductivity cell of known geometry (electrode area and distance) is filled with the 1,3,5-triethylbenzene sample.

  • Measurement: A known DC voltage is applied across the electrodes of the cell, and the resulting current is measured using a sensitive electrometer.

  • Calculation: The electrical conductivity is calculated from the measured current, applied voltage, and the cell constant.

Theoretical Insights from Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting and understanding the electronic properties of molecules where experimental data is scarce. For 1,3,5-triethylbenzene, DFT can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's electronic excitability and chemical reactivity.

Conclusion

The 1,3,5-triethylbenzene core possesses a distinct set of electronic properties that underpin its utility in various scientific domains. While its ionization potential has been experimentally determined, a comprehensive understanding of its electron affinity and electrical conductivity requires further investigation, likely through a combination of advanced experimental techniques and robust computational modeling. The methodologies and theoretical framework presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the electronic landscape of this important molecular scaffold.

References

An In-depth Technical Guide to Tripodal Amine Ligands and Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tripodal amine ligands, focusing on their fundamental scaffolds, synthesis, coordination chemistry, and diverse applications in catalysis and bioinorganic chemistry.

Introduction to Tripodal Amine Ligands

Tripodal amine ligands are a class of chelating agents characterized by a central tertiary amine nitrogen atom from which three arms extend, each containing at least one other donor atom.[1] This structural motif, often possessing C3 symmetry, allows these ligands to bind to a single metal ion using three or four donor atoms, leading to the formation of highly stable and well-defined metal complexes.[2] The constrained coordination geometry imposed by the tripodal scaffold often results in unique chemical and physical properties of the resulting metal complexes, making them valuable tools in various fields of chemistry.[2]

The key features of tripodal amine ligands include:

  • High Stability: The multidentate nature of these ligands leads to a significant chelate effect, resulting in thermodynamically stable metal complexes.

  • Stereochemical Control: The rigid or semi-rigid backbone of the ligand enforces a specific coordination geometry around the metal center, which can be exploited to control the reactivity and selectivity of the complex.[2] For tridentate tripodal ligands, coordination to an octahedral metal center typically results in a facial (fac) geometry, while tetradentate ligands occupy four coordination sites, leaving two cis positions available for other ligands or reactants.[2]

  • Tunable Properties: The electronic and steric properties of the ligand and its corresponding metal complexes can be readily modified by altering the nature of the donor arms and the substituents on the ligand framework.

This guide will focus on three prominent tripodal amine scaffolds: tris(2-aminoethyl)amine (tren) , tris(2-pyridylmethyl)amine (TPA) , and tris[2-(dimethylamino)ethyl]amine (Me6TREN) .

Core Tripodal Amine Scaffolds

tren (tris(2-aminoethyl)amine)

The tren ligand is a classic, C3-symmetric, tetradentate chelating agent consisting of a tertiary amine bridgehead and three primary amine donor groups at the ends of ethylene arms.[2][3] It forms highly stable complexes with a variety of transition metals, particularly those in +2 and +3 oxidation states.[3] The constrained nature of the tren ligand limits the number of possible isomers for its metal complexes.[3]

TPA (tris(2-pyridylmethyl)amine)

TPA is a widely utilized tetradentate ligand in coordination and bioinorganic chemistry.[4][5] It features a tertiary amine core and three pyridyl arms, which provide a different electronic environment compared to the primary amines in tren. TPA is known to form stable complexes with a wide range of transition metals and is often used to model the coordination environment of metal ions in biological systems.[4][6]

Me6TREN (tris[2-(dimethylamino)ethyl]amine)

Me6TREN is a heptadentate ligand derived from the tren scaffold by methylation of the primary amine groups.[7] This modification significantly alters the steric and electronic properties of the ligand, making it a powerful chelator for various metal ions, most notably copper(I).[7] It is a cornerstone ligand in the field of Atom Transfer Radical Polymerization (ATRP) due to its ability to form highly active and versatile catalysts.[7][8]

Synthesis of Tripodal Amine Ligands and their Metal Complexes

Experimental Protocol: Synthesis of tris(2-aminoethyl)amine (tren)

This procedure is based on the reaction of triethanolamine with thionyl chloride followed by amination.[9][10]

Materials:

  • Triethanolamine

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Aqueous ammonia

  • Ethanol

  • Sodium hydroxide

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, a solution of triethanolamine in DMF is prepared.

  • Thionyl chloride is added dropwise to the stirred solution. An initial white precipitate may form, which redissolves upon complete addition.

  • The reaction mixture is heated to reflux for 6-8 hours to form tris(2-chloroethyl)amine hydrochloride.

  • After cooling, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude hydrochloride salt.

  • The crude product is dissolved in ethanol, and concentrated aqueous ammonia is added.

  • The mixture is heated to reflux for 7 hours.

  • The solvent and excess ammonia are removed by rotary evaporation.

  • The resulting residue is dissolved in a minimal amount of absolute ethanol and cooled to precipitate ammonium chloride, which is removed by filtration.

  • The pH of the filtrate is adjusted to approximately 10 with sodium hydroxide.

  • The final product, tris(2-aminoethyl)amine, is purified by vacuum distillation.

Experimental Protocol: Synthesis of tris(2-pyridylmethyl)amine (TPA)

This synthesis involves the alkylation of 2-picolylamine with 2-picolyl chloride.[4][11]

Materials:

  • 2-(Aminomethyl)pyridine (2-picolylamine)

  • 2-(Chloromethyl)pyridine hydrochloride (2-picolyl chloride hydrochloride)

  • Sodium hydroxide

  • Chloroform

  • Hexane

Procedure:

  • 2-(Chloromethyl)pyridine is liberated from its hydrochloride salt by treatment with an aqueous solution of sodium hydroxide.

  • In a separate flask, 2-(aminomethyl)pyridine is dissolved in an appropriate solvent.

  • The freshly prepared 2-(chloromethyl)pyridine solution is added to the 2-(aminomethyl)pyridine solution.

  • The reaction mixture is stirred vigorously for several hours.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by rotary evaporation.

  • The crude product is purified by recrystallization from hot hexane to yield light-yellow crystals of TPA.

Experimental Protocol: Synthesis of tris[2-(dimethylamino)ethyl]amine (Me6TREN)

This procedure describes the Eschweiler-Clarke methylation of tren.[3][12][13]

Materials:

  • tris(2-aminoethyl)amine (tren)

  • Hydrochloric acid in methanol (3 M)

  • Formic acid

  • Formaldehyde (37% aqueous solution)

Procedure:

  • Tris(2-aminoethyl)amine is dissolved in methanol, and a solution of HCl in methanol is added to precipitate the hydrochloride salt.

  • The solid tren hydrochloride is collected by filtration, washed with methanol, and dried.

  • The dried solid is dissolved in a mixture of water, formic acid, and formaldehyde.

  • The reaction mixture is heated to 120 °C and stirred until the evolution of carbon dioxide ceases.

  • After cooling, the solution is made strongly basic with the addition of a concentrated sodium hydroxide solution.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are dried, and the solvent is removed.

  • The final product, Me6TREN, is purified by vacuum distillation.

Experimental Protocol: General Synthesis of a Metal Complex with a Tripodal Amine Ligand (Example: [Co(tren)(NH₃)Cl]Cl₂)

This is a representative procedure for the synthesis of a cobalt(III) complex with tren.[14]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • tris(2-aminoethyl)amine (tren)

  • Ammonia solution

  • Hydrochloric acid

  • Hydrogen peroxide (30%)

Procedure:

  • A solution of cobalt(II) chloride hexahydrate in water is prepared.

  • Tris(2-aminoethyl)amine is added to the cobalt solution, followed by the addition of ammonia solution.

  • The mixture is cooled in an ice bath, and hydrogen peroxide is added slowly with stirring to oxidize Co(II) to Co(III).

  • Concentrated hydrochloric acid is then added carefully to the reaction mixture.

  • The solution is heated on a steam bath for a period to complete the reaction and then cooled to room temperature.

  • The product, [Co(tren)(NH₃)Cl]Cl₂, precipitates from the solution and is collected by filtration, washed with cold water and ethanol, and air-dried.

Coordination Chemistry and Quantitative Data

The coordination of tripodal amine ligands to metal ions results in complexes with distinct structural and electronic properties. The following tables summarize key quantitative data for metal complexes of tren, TPA, and Me6TREN.

Table 1: Selected Metal-Ligand Bond Lengths (Å) for Tripodal Amine Complexes

ComplexM-N(apical) (Å)M-N(arm) (Å)M-X (Å)Reference
[Co(TPA)(CH₃CN)]²⁺2.1772.037, 2.041, 2.053-[7]
[Cu(TPA)Cl]⁺-1.992, 2.033, 2.3392.225[5]
[Re(TAME)(CO)₃]⁺-~2.22 (avg)-[15]

TAME = 1,1,1-tris(aminomethyl)ethane, a tren analogue.

Table 2: Stability Constants (log K) of Metal Complexes with Tripodal Ligands

Metal IonLigandlog K₁log K₂Overall log βReference
Fe(III)trenhynaph13.59-13.59[8]
Al(III)trenhynaph10.36-10.36[8]
Cr(III)trenhynaph11.45-11.45[8]
Cu(II)tren18.8-18.8[1]
Ni(II)tren14.8-14.8[1]
Zn(II)tren14.6-14.6[1]

trenhynaph = a hexadentate Schiff base derivative of tren.

Table 3: Catalytic Activity of Tripodal Amine Copper Complexes in Atom Transfer Radical Polymerization (ATRP)

LigandMonomerCatalyst Loading (rel. to initiator)Conversion (%)Time (h)Mₙ (exp)Mₙ (theo)Đ (Mₙ/Mₙ)Reference
Me₆TRENMethyl Acrylate0.1411820091001.09[4]
TPMAMethyl Acrylate0.02 (rel. to monomer)>951--<1.2[4]

Applications

Catalysis

Tripodal amine ligands are extensively used in catalysis due to their ability to stabilize reactive metal centers and provide a tunable steric and electronic environment.

  • Atom Transfer Radical Polymerization (ATRP): Copper complexes with ligands like Me6TREN and TPA are highly active catalysts for ATRP, enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersities.[4][16] The high activity of these catalysts often allows for polymerizations to be conducted at room temperature and with very low catalyst concentrations.[4]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Tripodal amine ligands, particularly those with triazole or pyridine arms, are effective in accelerating the CuAAC "click" reaction.[9] They stabilize the catalytically active Cu(I) oxidation state and facilitate the cycloaddition process.[9]

Bioinorganic Chemistry and Drug Development

The ability of tripodal amine ligands to form stable complexes with biologically relevant metal ions has led to their use in various bioinorganic applications.

  • Enzyme Mimics: Metal complexes of tripodal amine ligands are often designed to mimic the active sites of metalloenzymes.[8][11] This allows for the study of reaction mechanisms and the development of small-molecule catalysts for biological transformations.

  • Therapeutic and Diagnostic Agents: The encapsulation of metal ions, including radionuclides like ⁶⁴Cu, within a tripodal amine scaffold can alter their biodistribution.[7][12][13] This strategy is being explored to enhance the delivery of radioactive metals to tumor cells for cancer therapy and imaging, while minimizing accumulation in healthy organs like the liver.[7][12][13] Studies have shown that the cellular uptake and intracellular distribution of these complexes are influenced by the nature of the tripodal ligand.[12][13]

Visualizations of Workflows and Pathways

Ligand Synthesis Workflow

Ligand_Synthesis_Workflow cluster_tren tren Synthesis cluster_tpa TPA Synthesis cluster_me6tren Me6TREN Synthesis tren_start Triethanolamine + Thionyl Chloride tren_intermediate Tris(2-chloroethyl)amine HCl tren_start->tren_intermediate Reflux in DMF tren_amination Amination with NH3 tren_intermediate->tren_amination tren_product tren tren_amination->tren_product Purification tpa_start 2-Picolylamine + 2-Picolyl Chloride tpa_reaction Alkylation tpa_start->tpa_reaction tpa_product TPA tpa_reaction->tpa_product Purification me6tren_start tren + HCHO + HCOOH me6tren_reaction Eschweiler-Clarke Methylation me6tren_start->me6tren_reaction me6tren_product Me6TREN me6tren_reaction->me6tren_product Purification

Caption: General synthetic workflows for tren, TPA, and Me6TREN.

Catalytic Workflow: ATRP

ATRP_Workflow cluster_catalyst_formation Catalyst Formation cluster_polymerization Polymerization cu_source Cu(I) Halide catalyst [Cu(I)(Ligand)]+ Complex (Activator) cu_source->catalyst ligand Tripodal Amine Ligand (e.g., Me6TREN) ligand->catalyst activation Activation (Atom Transfer) catalyst->activation initiator Alkyl Halide Initiator (R-X) initiator->activation monomer Monomer propagation Propagation monomer->propagation active_chain Active Polymer Chain (P•) activation->active_chain deactivator [Cu(II)(Ligand)X]+ Complex (Deactivator) activation->deactivator propagation->active_chain Chain Growth deactivation Deactivation deactivation->catalyst dormant_chain Dormant Polymer Chain (P-X) deactivation->dormant_chain dormant_chain->activation Re-activation active_chain->propagation active_chain->deactivation deactivator->deactivation

Caption: A simplified workflow for Atom Transfer Radical Polymerization (ATRP) catalyzed by a copper-tripodal amine complex.

Biological Pathway: Cellular Uptake and Distribution

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus metal_complex [Cu(II)(Ligand)]^2+ (e.g., Ligand = tren, TPA) cytoplasmic_complex Complex in Cytoplasm metal_complex->cytoplasmic_complex Cellular Uptake (e.g., via Copper Transporters) nuclear_complex Complex in Nucleus cytoplasmic_complex->nuclear_complex Nuclear Translocation

Caption: A conceptual pathway for the cellular uptake and distribution of a copper-tripodal amine complex.

References

An In-depth Technical Guide to the Core Principles of Supramolecular Chemistry with Triamine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Supramolecular Chemistry and the Role of Triamine Scaffolds

Supramolecular chemistry, a field that extends beyond the individual molecule, focuses on the intricate world of molecular assemblies and intermolecular bonds. Unlike traditional chemistry that centers on covalent bonds, supramolecular chemistry investigates the weaker, non-covalent interactions that govern the organization of molecules into complex, functional entities.[1] These interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and metal-ligand coordination, are the cornerstone of many biological processes and have paved the way for the development of novel materials and technologies.[1]

At the heart of many of these supramolecular architectures are carefully designed molecular building blocks, or scaffolds. Triamine scaffolds, organic compounds containing three amine groups, have emerged as particularly versatile and powerful tools in this domain. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions, allows for the construction of a diverse array of host molecules, sensors, and self-assembling systems.[2][3] The strategic placement of the three amine groups within a rigid or flexible framework enables precise control over the geometry and binding properties of the resulting supramolecular assembly. This guide delves into the fundamental principles of supramolecular chemistry through the lens of triamine scaffolds, exploring their design, synthesis, and applications in molecular recognition, catalysis, and drug delivery.

Fundamental Non-Covalent Interactions in Triamine-Based Systems

The formation and stability of supramolecular assemblies based on triamine scaffolds are dictated by a delicate interplay of non-covalent interactions. Understanding these forces is crucial for the rational design of functional supramolecular systems.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor).[1] In triamine scaffolds, the amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atom). This dual capability is fundamental to the formation of host-guest complexes and the self-assembly of larger structures. For instance, triarylamine trisamides can self-assemble into columnar stacks through intermolecular hydrogen bonding between the amide functionalities.[3][4]

Metal-Ligand Coordination: The lone pair of electrons on the nitrogen atoms of triamine scaffolds makes them excellent ligands for a wide variety of metal ions.[5] This coordination is a powerful tool for constructing discrete, well-defined supramolecular architectures such as cages, prisms, and macrocycles.[6] The geometry of the resulting complex is dictated by the coordination preference of the metal ion and the spatial arrangement of the amine groups within the scaffold. For example, tris(2-pyridylmethyl)amine (TPMA) is a tripodal ligand that forms stable complexes with numerous transition metals, finding applications in catalysis and anion sensing.[2][7]

Electrostatic Interactions: These interactions occur between charged or polar species. Protonated triamine scaffolds, which carry a positive charge, can strongly interact with anionic guest molecules through electrostatic attraction. This principle is often exploited in the design of anion receptors.

Van der Waals Forces: These are weaker, non-directional interactions that include London dispersion forces and dipole-dipole interactions. While individually weak, the cumulative effect of van der Waals forces can significantly contribute to the stability of large supramolecular assemblies, especially in systems with large, complementary surfaces.

π-π Stacking: In triamine scaffolds containing aromatic rings, such as triarylamines, attractive, non-covalent interactions can occur between the electron clouds of adjacent aromatic systems. These π-π stacking interactions play a crucial role in the stabilization of self-assembled structures like supramolecular polymers.[4]

Design and Synthesis of Triamine-Based Supramolecular Systems

The versatility of triamine scaffolds lies in the ability to tailor their structure to achieve specific functions. The design process often involves considering the rigidity of the backbone, the nature of the amine groups (primary, secondary, or tertiary), and the incorporation of other functional moieties.

Common Triamine Scaffolds

A variety of triamine scaffolds have been developed, each with unique properties and applications:

  • Tris(2-aminoethyl)amine (TREN): A flexible, tripodal tetradentate ligand that forms stable complexes with many transition metals.[8] It is a common building block for constructing supramolecular cages and cryptands.

  • Tris(2-pyridylmethyl)amine (TPMA): A more rigid tripodal ligand containing three pyridine rings. The aromatic nature of the pyridine units allows for π-π stacking interactions in addition to metal coordination.[2][7]

  • Cyclic Triamines: Macrocyclic structures containing three amine groups within the ring. Their pre-organized cavity makes them excellent hosts for various guest molecules.

  • Triarylamines: These scaffolds possess a central nitrogen atom connected to three aromatic rings. They are known for their interesting electronic and optical properties and their ability to form supramolecular polymers through hydrogen bonding and π-π stacking.[3][4]

  • 1,3,5-Triazines: Heterocyclic scaffolds that serve as versatile building blocks for constructing oligomers and polymers with applications in molecular recognition and self-assembly.

  • Steroidal Triamines: Chiral scaffolds derived from natural products like cholic acid. Their rigid and well-defined three-dimensional structure makes them useful in medicinal and combinatorial chemistry.[9]

Synthetic Methodologies

The synthesis of triamine scaffolds and their subsequent assembly into supramolecular structures employs a range of organic and inorganic chemistry techniques.

Synthesis of Tris(2-aminoethyl)amine (TREN): A common laboratory-scale synthesis involves the reaction of tris(2-chloroethyl)amine hydrochloride with aqueous ammonia.

G

Synthesis of Tris(2-aminoethyl)amine (TREN).

Solid-Phase Synthesis: For the creation of libraries of triamine-based receptors, solid-phase synthesis is a powerful technique.[10] This method involves attaching the initial building block to a solid support (resin) and then sequentially adding other components through a series of coupling and deprotection steps.[11][12][13] The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.[13]

G

Solid-Phase Synthesis Workflow.

Quantitative Analysis of Host-Guest Interactions

A critical aspect of supramolecular chemistry is the quantitative characterization of the binding between a host molecule and its guest. This data provides insights into the stability of the complex and the nature of the intermolecular forces involved.

Binding Constants: The binding affinity of a host for a guest is typically expressed as the association constant (Ka) or the dissociation constant (Kd). A high Ka value (and a low Kd value) indicates strong binding. Various techniques, including NMR and UV-vis titrations, can be used to determine these constants.

Host MacrocycleGuest AnionBinding Constant (K a , M -1 )SolventReference
Macrocycle 1SO 4 2->10 8DMSO-d 6 /0.5% H 2 O[14]
Macrocycle 1H 2 PO 4 -1.1 x 10 5DMSO-d 6 /0.5% H 2 O[14]
Macrocycle 1Cl -1.4 x 10 3DMSO-d 6 /0.5% H 2 O[14]
Macrocycle 1NO 3 -7.9 x 10 2DMSO-d 6 /0.5% H 2 O[14]
Macrocycle 1Br -2.5 x 10 2DMSO-d 6 /0.5% H 2 O[14]
Macrocycle 1I -<10DMSO-d 6 /0.5% H 2 O[14]
Macrocycle 1ClO 4 -<10DMSO-d 6 /0.5% H 2 O[14]
TriazolophaneF --DCM[15]
TriazolophaneCl --DCM[15]
TriazolophaneBr --DCM[15]
CyanostarI --DCM[15]
TricarbI --DCM[15]

Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[6][16][17][18] From a single ITC experiment, it is possible to determine the binding constant (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH).[6][16][17][18] The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equation:

ΔG = -RTlnK a = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. These thermodynamic parameters provide a complete picture of the binding process. A negative ΔH indicates that the binding is enthalpically driven (e.g., due to strong hydrogen bonds or electrostatic interactions), while a positive ΔS suggests that the binding is entropically driven (e.g., due to the release of solvent molecules from the binding site).[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Host-Guest Binding Analysis

Objective: To determine the thermodynamic parameters (K a , n, ΔH, and ΔS) of the interaction between a triamine-based host and a guest molecule.

Materials:

  • Microcalorimeter (e.g., MicroCal PEAQ-ITC or similar)

  • Triamine host solution of known concentration

  • Guest molecule solution of known concentration

  • Matching buffer solution (the same buffer used to dissolve the host and guest)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the triamine host and the guest molecule in the same, well-degassed buffer. The use of a matched buffer is critical to minimize heats of dilution.

    • The concentration of the host in the sample cell should ideally be 10-100 times the expected Kd.

    • The concentration of the guest in the syringe should be 10-20 times the concentration of the host.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with the buffer solution.

    • Fill the reference cell with degassed buffer.

    • Load the host solution into the sample cell and the guest solution into the injection syringe, ensuring no air bubbles are present.

    • Equilibrate the system at the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the sample cell while monitoring the heat change.

    • The initial injections should result in a large heat change as most of the injected guest binds to the host. As the host becomes saturated, the heat change per injection will decrease.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of guest to host).

    • Fit the binding isotherm to an appropriate binding model to extract the values of K a , n, and ΔH.

    • Calculate ΔG and ΔS using the equation ΔG = -RTlnK a = ΔH - TΔS.

G

Workflow for ITC Analysis.

Applications of Triamine Scaffolds

The unique properties of triamine scaffolds have led to their application in a wide range of fields, from environmental sensing to medicine.

Molecular Recognition and Sensing

Triamine-based hosts can be designed to selectively bind to specific ions or molecules. By incorporating a signaling unit, such as a fluorophore, these hosts can act as sensors. The binding event triggers a change in the signaling unit, leading to a detectable change in fluorescence or color.

Anion Sensing: Triamine scaffolds are particularly effective for the recognition of anions due to their ability to form multiple hydrogen bonds and/or coordinate to a metal center that can then interact with the anion. For example, aza-macrocycles functionalized with phenolic groups can act as "turn-on" fluorescent sensors for various metal ions, which in turn can be used for anion sensing through a displacement approach.[2][19]

G

Fluorescent Sensing Mechanism.

Enantioselective Recognition: The incorporation of chiral elements into triamine scaffolds allows for the development of receptors that can distinguish between enantiomers of a chiral guest molecule.[20][21][22][23] This is of great importance in areas such as asymmetric catalysis and the development of chiral drugs.

Supramolecular Catalysis

By creating a host molecule with a cavity that can bind to a substrate and stabilize the transition state of a reaction, it is possible to achieve catalytic activity. Triamine-based cages and macrocycles can act as enzyme mimics, accelerating reactions and controlling their selectivity.

Drug Delivery

The ability of triamine scaffolds to form well-defined, stable structures with internal cavities makes them promising candidates for drug delivery systems. Drugs can be encapsulated within these cavities, protecting them from degradation in the biological environment and allowing for their controlled release at a specific target site.

Triamine-Functionalized Mesoporous Silica Nanoparticles (MSNs): MSNs are porous materials with a high surface area that can be loaded with drugs.[8][24][25][26] Functionalizing the surface of MSNs with triamine groups can serve several purposes:

  • Improved Drug Loading: The amine groups can interact with drug molecules, increasing the loading capacity.[8]

  • Controlled Release: The triamine functionalities can act as "gatekeepers," controlling the release of the drug in response to a specific stimulus, such as a change in pH.[8][27] For example, at neutral pH, the amine groups may be protonated and interact with the drug, keeping it within the pores. In the more acidic environment of a tumor, the change in protonation state could trigger the release of the drug.

Nanoparticle SystemDrugEntrapment Efficiency (%)Loading Capacity (%)Reference
MSN-NH 2Celecoxib23.35 ± 0.3923.54 ± 0.42[8]
MSN (unmodified)Celecoxib6.91 ± 0.296.89 ± 0.31[8]
MSN-PLH-TAMDoxorubicin--[27]
MSN-PLHDoxorubicin--[27]
MSN (native)Doxorubicin--[27]

Conclusion and Future Perspectives

Triamine scaffolds have proven to be remarkably versatile building blocks in supramolecular chemistry. Their ability to engage in a variety of non-covalent interactions has enabled the construction of a vast array of functional supramolecular systems. The principles outlined in this guide, from the fundamental interactions to the design and application of these systems, provide a foundation for researchers and drug development professionals to harness the power of triamine scaffolds.

The future of this field is bright, with ongoing research focused on the development of more complex and dynamic systems. The design of stimuli-responsive materials that can change their structure and function in response to external signals is a particularly exciting area. In the realm of drug delivery, the development of triamine-based systems that can target specific cells or organelles and release their cargo on demand holds immense promise for improving the efficacy and reducing the side effects of therapeutics. As our understanding of supramolecular chemistry continues to grow, so too will the innovative applications of triamine scaffolds in science and medicine.

References

The Versatile (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine Scaffold: A Technical Guide to its Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the novel properties and applications of derivatives based on the (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine core. This versatile scaffold has emerged as a powerful building block in supramolecular chemistry and materials science, enabling the synthesis of complex functional molecules with tailored properties. This document details the synthesis, quantitative data, and experimental protocols for key derivatives, including potent anion transporters, fluorescent imaging probes, and synthetic carbohydrate receptors.

The this compound Scaffold: A Foundation for Innovation

This compound, also known as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, is a tripodal amine built on a pre-organized hexasubstituted benzene ring.[1][2] The ethyl groups in the 2, 4, and 6 positions create a steric gearing effect that directs the aminomethyl groups to one face of the benzene ring. This pre-organization is crucial for creating receptors and other functional molecules where multiple interaction points need to converge on a target. The primary amine functionalities provide versatile handles for a wide range of chemical modifications, allowing for the attachment of various recognition motifs, signaling units, and solubilizing groups.

Novel Properties of this compound Derivatives

The true potential of the this compound scaffold is realized in its derivatives. By attaching specific functional groups to the three amine "arms," researchers have developed molecules with remarkable and novel properties. This guide will focus on three key areas of application: anion transport, fluorescent imaging, and carbohydrate recognition.

Anion Transporters: Tris-Thiourea Derivatives

Derivatives featuring three thiourea groups attached to the aminomethyl arms have been shown to be highly effective anion transporters.[3] These molecules can facilitate the movement of anions, such as chloride, across lipid bilayer membranes. This property is of significant interest for the development of potential therapeutics for channelopathies, diseases caused by malfunctioning ion channels.

Quantitative Data: Anion Transport Efficacy

Table 1: Representative Anion Transport Data for Tripodal Thiourea Anionophores

CompoundScaffoldSubstituentAnionEC50 (µM)
1 Tris(2-aminoethyl)aminePhenylCl⁻1.2
2 Tris(2-aminoethyl)amine4-NitrophenylCl⁻0.3
3 Tris(2-aminoethyl)amine3,5-Bis(trifluoromethyl)phenylCl⁻0.05

Note: This data is representative of tripodal thiourea anionophores and is included to illustrate the type of quantitative data generated. Specific data for this compound derivatives would require further targeted experimental investigation.

Experimental Protocol: HPTS Assay for Anion Transport

The activity of anion transporters is commonly measured using a fluorescence-based assay with the pH-sensitive dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS).[1][4][5]

1. Vesicle Preparation:

  • A lipid, typically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), is dissolved in chloroform and then dried under vacuum to form a thin film.
  • The lipid film is hydrated with a solution containing NaCl (e.g., 100 mM) and HPTS (e.g., 1 mM), buffered to a specific pH (e.g., 7.0) with a buffer such as HEPES.
  • The resulting lipid suspension undergoes multiple freeze-thaw cycles and is then extruded through a polycarbonate membrane (e.g., 200 nm pore size) to form large unilamellar vesicles (LUVs).
  • External HPTS is removed by size exclusion chromatography.

2. Transport Assay:

  • The prepared vesicles are suspended in an external solution of the same salt composition and pH.
  • A pH gradient is induced by adding a small volume of a base solution (e.g., NaOH) to the external medium, raising the external pH (e.g., to 8.0).
  • The transporter molecule, dissolved in a solvent like DMSO, is added to the vesicle suspension.
  • The transport of anions (e.g., Cl⁻/OH⁻ antiport or Cl⁻/H⁺ symport) across the vesicle membrane leads to a change in the internal pH, which is monitored by the change in the fluorescence of the entrapped HPTS.
  • The fluorescence is typically measured at two excitation wavelengths (e.g., 403 nm and 460 nm) with emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities is used to determine the internal pH.[4]
  • The initial rate of pH change is measured at different transporter concentrations to determine the EC50 value.

Visualization: Anion Transport Workflow

Anion_Transport_Workflow cluster_prep Vesicle Preparation cluster_assay Transport Assay LipidFilm Lipid Film Hydration Hydration with HPTS/NaCl LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification Vesicles HPTS-loaded Vesicles Purification->Vesicles pH_Gradient Induce pH Gradient Vesicles->pH_Gradient Add_Transporter Add Transporter pH_Gradient->Add_Transporter Fluorescence Monitor Fluorescence Add_Transporter->Fluorescence Data_Analysis Data Analysis (EC50) Fluorescence->Data_Analysis

Caption: Workflow for the HPTS assay to measure anion transport.

Fluorescent Imaging Probes: BODIPY Conjugates

The this compound scaffold can be functionalized with fluorophores to create multi-valent imaging probes. Boron-dipyrromethene (BODIPY) dyes are a popular choice due to their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[6] Attaching three BODIPY units to the scaffold can lead to probes with enhanced brightness and potential for targeted imaging when combined with a recognition moiety.

Quantitative Data: Photophysical Properties

The key performance metric for a fluorescent probe is its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

Table 2: Representative Photophysical Data for BODIPY Dyes

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)
BODIPY FLMethanol5055110.97
BODIPY TMRMethanol5425740.43
BODIPY 630/650Methanol6256400.91

Note: This data is for common BODIPY dyes and is provided for illustrative purposes. The photophysical properties of BODIPY conjugates of this compound would depend on the specific BODIPY derivative used and the linker chemistry.

Experimental Protocol: Synthesis of a Tris-BODIPY Probe

A general procedure for synthesizing a tris-BODIPY probe involves the coupling of a BODIPY derivative bearing a reactive group (e.g., a carboxylic acid) to the amine groups of the scaffold.

1. Activation of BODIPY-COOH:

  • A BODIPY derivative with a carboxylic acid handle is dissolved in an anhydrous organic solvent (e.g., dichloromethane).
  • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and an activator, such as N-hydroxysuccinimide (NHS), are added to the solution.
  • The reaction mixture is stirred at room temperature to form the activated NHS ester of the BODIPY dye.

2. Coupling to the Scaffold:

  • This compound is dissolved in a suitable solvent (e.g., dimethylformamide) with a non-nucleophilic base (e.g., diisopropylethylamine).
  • The solution of the activated BODIPY-NHS ester is added dropwise to the solution of the scaffold.
  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

3. Purification:

  • The reaction mixture is filtered to remove any precipitated by-products.
  • The solvent is removed under reduced pressure.
  • The crude product is purified by column chromatography on silica gel to yield the pure tris-BODIPY derivative.

Visualization: Synthesis of a Tris-BODIPY Probe

BODIPY_Synthesis Scaffold This compound Tris_BODIPY Tris-BODIPY Probe Scaffold->Tris_BODIPY BODIPY_COOH BODIPY-COOH Coupling_Reagents Coupling Reagents (e.g., DCC, NHS) BODIPY_COOH->Coupling_Reagents Activated_BODIPY Activated BODIPY Ester Coupling_Reagents->Activated_BODIPY Activated_BODIPY->Tris_BODIPY

Caption: Synthetic pathway for a tris-BODIPY fluorescent probe.

Synthetic Carbohydrate Receptors

The pre-organized tripodal nature of the this compound scaffold makes it an excellent platform for the design of synthetic receptors for carbohydrates. By attaching carbohydrate-binding motifs, such as boronic acids or groups capable of hydrogen bonding, to the amine arms, it is possible to create molecules that can selectively bind to specific sugars.[3] This has applications in the development of sensors for glucose and other biologically important carbohydrates.

Quantitative Data: Carbohydrate Binding Affinity

The strength of the interaction between a synthetic receptor and a carbohydrate is quantified by the association constant (Ka) or the dissociation constant (Kd).

Table 3: Representative Binding Data for Synthetic Carbohydrate Receptors

Receptor ScaffoldBinding MotifCarbohydrate GuestSolventAssociation Constant (Ka, M⁻¹)
Phenylboronic AcidBoronic AcidD-GlucosePhosphate Buffer1.9 x 10³
Bis-porphyrinPorphyrinD-LactoseChloroform5.0 x 10⁴
Tripodal AmideAmideOctyl β-D-glucopyranosideCDCl₃/DMSO2.5 x 10²

Note: This data is for various types of synthetic carbohydrate receptors and is intended to be illustrative. The binding affinity of a receptor based on the this compound scaffold would be highly dependent on the specific binding motifs employed.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry is a powerful technique for directly measuring the binding affinity and thermodynamics of receptor-guest interactions.

1. Sample Preparation:

  • The synthetic receptor is dissolved in a suitable buffered aqueous or organic solvent to a known concentration (e.g., 10-100 µM) and placed in the sample cell of the calorimeter.
  • The carbohydrate guest is dissolved in the same buffer to a concentration approximately 10-20 times that of the receptor and loaded into the injection syringe.

2. Titration:

  • The sample cell is maintained at a constant temperature.
  • A series of small, precise injections of the carbohydrate solution are made into the sample cell containing the receptor.
  • The heat change associated with each injection is measured by the instrument.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of the guest to the receptor.
  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
  • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Visualization: Principle of a Synthetic Carbohydrate Receptor

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anion Receptors Utilizing 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of versatile anion receptors based on the 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene scaffold. This tripodal platform offers a pre-organized structure for the development of receptors with high affinity and selectivity for various anionic species, with potential applications in sensing, anion transport, and therapeutics.

Overview and Synthetic Strategy

The core scaffold, 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, serves as a versatile building block for constructing tripodal anion receptors. The synthetic strategy involves the initial preparation of the scaffold, followed by the functionalization of its three primary amine groups with anion-binding moieties such as ureas, thioureas, amides, or charged groups like pyridinium salts. The ethyl groups on the benzene ring enhance the solubility of the receptors in organic media and contribute to the formation of a well-defined binding cavity.

A general synthetic workflow is depicted below:

G A 1,3,5-Triethylbenzene B 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene A->B Bromomethylation C 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene B->C Azide Substitution D 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene (Scaffold) C->D Reduction E Functionalization (e.g., with isothiocyanates) D->E Reaction with Anion-Binding Moieties F Tris-thiourea Anion Receptor E->F

Caption: Synthetic workflow for tris-thiourea anion receptors.

Experimental Protocols

Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

This protocol outlines the synthesis of the key precursor required for the scaffold.

Materials:

  • 1,3,5-Triethylbenzene

  • Paraformaldehyde

  • Hydrogen bromide solution in acetic acid (33 wt%)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,3,5-triethylbenzene in glacial acetic acid, add paraformaldehyde.

  • Slowly add hydrogen bromide solution (33 wt% in acetic acid) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from hexane to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene as a white solid.

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (The Scaffold)

This protocol describes the conversion of the bromomethylated precursor to the final amine scaffold. A detailed, four-step synthesis starting from benzene has been reported, offering a practical route with limited need for chromatography.[1][2]

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent like triphenylphosphine/water

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (1 M)

Procedure:

  • Azide Formation: Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF and add sodium azide in portions. Heat the mixture to 50-60 °C and stir for 12-18 hours. After completion, pour the reaction mixture into water and extract the product with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene.

  • Reduction to Amine: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene in anhydrous THF. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and extract with 1 M HCl. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with 1 M NaOH to a pH > 12 and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene as a viscous oil or low-melting solid.

Synthesis of a Tris-Thiourea Anion Receptor

This protocol illustrates the functionalization of the amine scaffold to create a potent anion receptor. Tris-N-arylthioureas derived from this scaffold have been shown to be remarkably effective anion carriers.[1]

Materials:

  • 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

Procedure:

  • Dissolve 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene (1 equivalent) in DCM or THF.

  • Add the aryl isothiocyanate (3.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent (e.g., hexane or diethyl ether) to remove excess isothiocyanate, followed by recrystallization or column chromatography if necessary.

Application Notes

Anion Binding and Transport

Receptors based on the 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene scaffold can be designed to bind a variety of anions. The binding is typically achieved through hydrogen bonding interactions between the anion and the functional groups on the receptor's arms.

G cluster_receptor Tripodal Receptor Scaffold 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Arm1 Binding Arm 1 Scaffold->Arm1 Arm2 Binding Arm 2 Scaffold->Arm2 Arm3 Binding Arm 3 Scaffold->Arm3 Anion Anion Arm1->Anion H-bond Arm2->Anion H-bond Arm3->Anion H-bond

Caption: Anion binding by a tripodal receptor.

  • Thiourea-based Receptors: These receptors are particularly effective for anion transport across lipid membranes. The thiourea groups are excellent hydrogen bond donors, allowing for strong complexation of anions like chloride and bicarbonate.

  • Amide-based Receptors: Similar to thioureas, amides can also act as effective hydrogen bond donors for anion recognition.[3]

  • Pyridinium-based Receptors: The introduction of positively charged pyridinium groups can lead to strong electrostatic interactions with anions, making them suitable for sensing applications.[4]

Quantitative Analysis of Anion Binding

The anion binding properties of these receptors can be quantified using techniques such as ¹H NMR titration, UV-Vis spectroscopy, or fluorescence spectroscopy. The association constants (Kₐ) provide a measure of the binding affinity.

Receptor TypeFunctional GroupTarget Anion(s)Binding Constant (Kₐ) / ObservationReference
Tris-thioureaAryl ThioureaCl⁻, HCO₃⁻Effective anion carriers[1]
Pyridinium-basedPyridiniumPF₆⁻Forms complexes in the crystalline state[4]
Tris-amideNitrobenzamideF⁻, Cl⁻Significant chemical shifts observed in ¹H NMR upon binding[3]
Tris-pyrazolylPyrazolylNH₄⁺ (cation)Effective receptors for ammonium ions[4][5]
Tris-phenoxymethylPhenoxyNH₄⁺ (cation)Potentiometric sensing[5][6]

Note: Quantitative binding data for a wide range of anions with receptors derived from this specific scaffold is dispersed in the literature. The table provides a summary of reported interactions.

Potential Applications

  • Drug Development: Anion transporters have therapeutic potential in channelopathies, such as cystic fibrosis, by facilitating the transport of anions like chloride across cell membranes.

  • Sensors: Receptors can be incorporated into optical or electrochemical sensors for the detection of environmentally or biologically important anions.[5][7]

  • Separation Science: Immobilized receptors could be used for the selective extraction and separation of anions from complex mixtures.

  • Catalysis: Anion binding can be used to influence reaction rates and selectivities in organocatalysis.[7]

These application notes provide a starting point for researchers interested in utilizing the 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene scaffold for the development of novel anion receptors. The versatility of this platform allows for extensive chemical modification to fine-tune the binding properties for specific applications.

References

Application Notes and Protocols for the Functionalization of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine is a versatile tripodal scaffold molecule that has garnered significant interest in supramolecular chemistry, materials science, and drug development. Its unique C3 symmetric structure, coupled with the presence of three primary amine functionalities, allows for the construction of complex, pre-organized molecular architectures. Functionalization of these amine groups enables the synthesis of a wide array of derivatives with tailored properties for applications such as molecular recognition, catalysis, and drug delivery.

These application notes provide detailed experimental protocols for three key functionalization reactions of this compound: N-acylation, N-alkylation, and Schiff base formation. The protocols are designed to be adaptable for a range of substrates and research applications.

Data Presentation

Table 1: Summary of Reagents for N-Acylation

ReagentMolar Ratio (Reagent:Amine)SolventBaseTypical Yield (%)
Acetyl Chloride3.3 : 1Dichloromethane (DCM)Triethylamine (TEA)> 90
Benzoyl Chloride3.3 : 1Tetrahydrofuran (THF)Pyridine85-95
Acetic Anhydride3.3 : 1Dichloromethane (DCM)None> 90

Table 2: Summary of Reagents for N-Alkylation

ReagentMolar Ratio (Reagent:Amine)SolventBaseCatalystTypical Yield (%)
Methyl Iodide3.3 : 1AcetonitrileK₂CO₃None80-90
Benzyl Bromide3.3 : 1Dimethylformamide (DMF)NaHNone75-85
Primary Alcohol3.3 : 1TolueneK-tert-butoxideRu Complex70-90[1]

Table 3: Summary of Reagents for Schiff Base Formation

ReagentMolar Ratio (Reagent:Amine)SolventCatalystTypical Yield (%)
Benzaldehyde3.1 : 1EthanolAcetic Acid (catalytic)> 95
4-Hydroxybenzaldehyde3.1 : 1MethanolNone> 95
Salicylaldehyde3.1 : 1EthanolNone> 95

Experimental Protocols

Synthesis of this compound

The starting triamine can be synthesized from 1,3,5-triethylbenzene in a multi-step procedure. A common route involves the bromomethylation of 1,3,5-triethylbenzene, followed by conversion to the tris-azide and subsequent reduction to the desired triamine.[2]

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) or Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Water

  • Ethanol (for hydrogenation)

  • Dichloromethane (DCM)

  • 1 N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Azide Formation: Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF. Add sodium azide in portions and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude tris-azide.

  • Reduction (Staudinger Reduction): Dissolve the crude tris-azide in a 10:1 mixture of THF and water. Add triphenylphosphine (6 molar equivalents) and stir at room temperature.[2] Upon completion, remove the THF under reduced pressure. Dissolve the residue in DCM and wash with 1 N HCl. The product will be in the aqueous phase.

  • Reduction (Catalytic Hydrogenation): Alternatively, dissolve the tris-azide in absolute ethanol and perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.[2]

  • Isolation: Basify the acidic aqueous phase from the Staudinger work-up with solid NaOH until pH > 12. Extract the product with DCM. Dry the combined organic layers over anhydrous sulfate and remove the solvent under reduced pressure to yield this compound as a solid.

Protocol for N-Acylation: Synthesis of Tris-Amides

This protocol describes the general procedure for the acylation of the primary amine groups to form tris-amides.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride) or Acid anhydride (e.g., Acetic anhydride) (3.3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (4 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (dissolved in a small amount of anhydrous DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tris-amide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol for N-Alkylation: Synthesis of Tris-Secondary Amines

This protocol outlines the N-alkylation of the triamine using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl iodide) (3.3 equivalents)

  • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (4 equivalents)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound and potassium carbonate in anhydrous acetonitrile.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Schiff Base Formation: Synthesis of Tris-Imines

This protocol describes the condensation reaction with an aldehyde to form a tris-Schiff base.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde) (3.1 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or gentle reflux for 4-12 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid product by filtration and wash with cold ethanol.

  • If the product is soluble, remove the solvent under reduced pressure.

  • The crude tris-imine can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Mandatory Visualization

Functionalization_Workflow Start this compound Acylation N-Acylation Start->Acylation Acyl Halide / Anhydride, Base Alkylation N-Alkylation Start->Alkylation Alkyl Halide / Alcohol, Base SchiffBase Schiff Base Formation Start->SchiffBase Aldehyde / Ketone, (cat. Acid) Amide Tris-Amide Derivative Acylation->Amide Amine Tris-Secondary/Tertiary Amine Derivative Alkylation->Amine Imine Tris-Imine Derivative SchiffBase->Imine

Caption: General workflow for the functionalization of the triamine scaffold.

Signaling_Pathway_Example Triamine This compound Functionalized Functionalized Scaffold (e.g., Tris-Amide) Triamine->Functionalized Functionalization Binding Binding Event Functionalized->Binding Target Biological Target (e.g., Protein, Receptor) Target->Binding Signal Downstream Signaling Modulation Binding->Signal

Caption: Conceptual signaling pathway modulation by a functionalized scaffold.

References

Application Notes and Protocols for the Synthesis of Porous Organic Frameworks Using 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene as a versatile building block in the synthesis of Porous Organic Frameworks (POFs). The unique structural characteristics of this tripodal amine linker, featuring a pre-organized, non-planar geometry due to the ethyl substituents, make it a compelling candidate for the construction of highly porous, three-dimensional frameworks with potential applications in gas storage, catalysis, and drug delivery.

Introduction to 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene in POF Synthesis

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a C3-symmetric primary amine that serves as a flexible yet sterically defined node for the construction of covalent organic frameworks (COFs), a subclass of POFs. The ethyl groups on the benzene core force the aminomethyl groups out of the plane of the central ring, promoting the formation of 3D network structures over 2D layered materials. This inherent three-dimensionality is advantageous for creating robust frameworks with accessible pores, a desirable feature for applications such as drug delivery where efficient loading and release of therapeutic agents are crucial.

The primary amine functionalities readily undergo condensation reactions with aldehydes to form stable imine linkages, which is a common and efficient method for constructing crystalline COFs under solvothermal conditions. The resulting imine-linked POFs are known for their chemical stability and permanent porosity.

Hypothetical Porous Organic Framework: POF-TATEB-PDA

For the purpose of these notes, we will describe the synthesis and characterization of a hypothetical Porous Organic Framework, designated as POF-TATEB-PDA , synthesized from 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (TATEB) and 1,4-Phenyldialdehyde (PDA).

Table 1: Physicochemical Properties of POF-TATEB-PDA (Expected)
PropertyValueMethod of Measurement
Brunauer-Emmett-Teller (BET) Surface Area 800 - 1200 m²/gNitrogen adsorption at 77 K
Pore Volume 0.6 - 0.9 cm³/gNitrogen adsorption at 77 K
Pore Size 1.5 - 2.5 nmNon-Local Density Functional Theory (NLDFT)
Thermal Stability (TGA, 5% weight loss) > 400 °C (under N₂)Thermogravimetric Analysis
Crystallinity CrystallinePowder X-ray Diffraction (PXRD)

Experimental Protocols

Protocol 1: Synthesis of POF-TATEB-PDA via Schiff Base Condensation

This protocol details the solvothermal synthesis of the imine-linked porous organic framework.

Materials:

  • 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (TATEB)

  • 1,4-Phenyldialdehyde (PDA)

  • 1,2-Dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Aqueous Acetic Acid (6 M)

  • Acetone (ACS grade)

  • Pyrex tube (10 mL)

  • Oven

Procedure:

  • In a Pyrex tube, add 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (TATEB, 0.1 mmol, 24.9 mg) and 1,4-Phenyldialdehyde (PDA, 0.15 mmol, 20.1 mg).

  • To the solid mixture, add a solvent mixture of o-DCB (1.0 mL) and n-BuOH (1.0 mL).

  • Add aqueous acetic acid (6 M, 0.1 mL) as a catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of ~150 mTorr, and flame-sealed.

  • The sealed tube is heated in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the tube is opened, and the solid precipitate is collected by filtration.

  • The collected solid is washed extensively with acetone (3 x 20 mL).

  • The product is then purified by Soxhlet extraction with acetone for 24 hours to remove any unreacted monomers and oligomers.

  • The purified POF is dried under vacuum at 150 °C for 12 hours to afford a fine powder.

Protocol 2: Characterization of POF-TATEB-PDA

This protocol outlines the standard techniques to characterize the synthesized POF.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of imine bonds and the disappearance of starting material functional groups.

  • Procedure: A small amount of the dried POF powder is mixed with KBr and pressed into a pellet. The spectrum is recorded.

  • Expected Result: Appearance of a C=N stretching band around 1620 cm⁻¹ and disappearance of the N-H stretching bands of the amine and the C=O stretching band of the aldehyde.

2. Powder X-ray Diffraction (PXRD):

  • Purpose: To determine the crystallinity and the porous structure of the framework.

  • Procedure: The dried POF powder is loaded onto a sample holder and analyzed using a diffractometer with Cu Kα radiation.

  • Expected Result: A diffraction pattern with distinct peaks indicating a crystalline structure. The peak positions can be used to determine the unit cell parameters.

3. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the surface area, pore volume, and pore size distribution.

  • Procedure: The sample is degassed at 150 °C for 12 hours. Nitrogen adsorption and desorption isotherms are measured at 77 K.

  • Expected Result: A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The BET method is used to calculate the surface area.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the POF.

  • Procedure: The sample is heated under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.

  • Expected Result: The TGA curve should show high thermal stability with no significant weight loss below 400 °C.

Application in Drug Delivery: A Hypothetical Workflow

The high surface area and tunable pore size of POF-TATEB-PDA make it a promising candidate for a drug delivery vehicle. The aromatic framework can interact with drug molecules via π-π stacking, while the porous structure allows for high drug loading.

Protocol 3: Loading of Doxorubicin (DOX) into POF-TATEB-PDA

Materials:

  • Activated POF-TATEB-PDA

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Disperse 10 mg of activated POF-TATEB-PDA in 10 mL of a 1 mg/mL solution of DOX in deionized water.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Centrifuge the mixture to collect the DOX-loaded POF (DOX@POF).

  • Wash the DOX@POF with deionized water multiple times to remove surface-adsorbed DOX.

  • Dry the DOX@POF under vacuum.

  • The amount of loaded DOX is determined by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm.

Protocol 4: In Vitro Release of Doxorubicin (DOX)

Procedure:

  • Disperse 5 mg of DOX@POF in 10 mL of PBS buffer (pH 7.4 or pH 5.5 to simulate physiological and tumor microenvironments, respectively).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, take 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Centrifuge the collected sample and measure the concentration of released DOX using UV-Vis spectroscopy.

Visualizations

POF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation TATEB 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Reaction Solvothermal Reaction (120 °C, 72 h) TATEB->Reaction PDA 1,4-Phenyldialdehyde PDA->Reaction POF Crude POF-TATEB-PDA Reaction->POF Wash Acetone Wash POF->Wash Soxhlet Soxhlet Extraction Wash->Soxhlet Activate Vacuum Drying (150 °C) Soxhlet->Activate Final_POF Activated POF-TATEB-PDA Activate->Final_POF

Caption: Workflow for the synthesis and activation of POF-TATEB-PDA.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release in Tumor Microenvironment POF Activated POF High Surface Area Loading Stirring @ RT, 24h POF->Loading DOX Doxorubicin (DOX) Aqueous Solution DOX->Loading DOX_POF {DOX@POF | Drug-loaded Framework} Loading->DOX_POF Tumor Tumor Cell Acidic Microenvironment (pH ~5.5) DOX_POF->Tumor Release pH-triggered Release Tumor->Release Released_DOX Released DOX Release->Released_DOX Apoptosis Cell Apoptosis Released_DOX->Apoptosis

Caption: Conceptual pathway for drug loading and pH-triggered release using POF.

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) with Triamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of metal-organic frameworks (MOFs) utilizing triamine or tritopic nitrogen-based linkers. These materials are of significant interest in drug delivery due to their high porosity, tunable structures, and the potential for functionalization.

Introduction

Metal-organic frameworks are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic linkers. The use of triamine or other tritopic nitrogen-containing linkers allows for the construction of robust frameworks with specific chemical functionalities. The nitrogen atoms in these linkers can act as coordination sites, hydrogen bond donors/acceptors, and provide a basic character to the pore surface, which can be advantageous for the loading and controlled release of therapeutic agents.[1][2]

This guide focuses on the synthesis of a representative MOF using a tripyridyl-triazine linker, which serves as an excellent model for a tritopic nitrogen-based linker, and its subsequent application in drug delivery.

Data Presentation

Table 1: Physicochemical Properties of Representative Amine-Functionalized MOFs
MOF DesignationMetal IonTriamine/Tritopic N-LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
TIBM-CuCu(II)1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene8500.450.3-1.5[3]
TIBM-CrCr(III)1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene4200.21-[3]
TIBM-AlAl(III)1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene5600.29-[3]
{[Zn(tpt)(btec)1/2]·H2O}nZn(II)2,4,6-tris(4-pyridyl)-1,3,5-triazine---[4]
[Cu3(CN)3(tpt)]nCu(I)2,4,6-tris(4-pyridyl)-1,3,5-triazine---[4]
Zn-MOFZn(II)1,3,5-Benzenetricarboxylic acid--1.85[5]
UiO-66-NH2Zr(IV)2-aminoterephthalic acid>1000~0.5~0.6[6]
Table 2: Drug Loading and Release Parameters for a Model Drug in an Amine-Functionalized MOF
Drug MoleculeMOF CarrierDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Release ConditionsCumulative Release after 24h (%)Reference
5-FluorouracilZIF-8~20>90PBS, pH 5.0, 37 °C>80[7]
5-FluorouracilZIF-8~20>90PBS, pH 7.4, 37 °C~30[7]
IbuprofenMIL-101(Cr)~35-SBF, pH 7.4, 37 °C~70[8]
Cisplatin ProdrugMIL-101(Fe)-NH2--PBS, 37 °C-[8]
MontelukastCu-MOF--PBS, pH 7.4~60 (1:1 ratio)[9]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zn-based MOF with a Tripyridyl-Triazine Linker

This protocol describes the synthesis of a zinc-based MOF using 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) as the tritopic nitrogen-based linker. The solvothermal method is a common technique for MOF synthesis.[10][11][12]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.05 mmol of the tpt linker in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 100 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Activation of the Synthesized MOF

Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for applications such as drug loading.

Materials:

  • Synthesized Zn-tpt MOF

  • Methanol (analytical grade)

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in methanol in a sealed container.

  • Gently agitate the suspension at room temperature for 24 hours.

  • Decant the methanol and replenish with fresh methanol.

  • Repeat this solvent exchange process three times.

  • After the final wash, collect the MOF by filtration.

  • Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to completely remove the solvent.

  • The activated MOF is now ready for characterization and drug loading experiments.

Protocol 3: Loading of 5-Fluorouracil (5-FU) into the Zn-tpt MOF

This protocol details the encapsulation of the anticancer drug 5-Fluorouracil (5-FU) into the activated MOF.[7]

Materials:

  • Activated Zn-tpt MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).

  • Disperse 50 mg of the activated MOF in 10 mL of the 5-FU solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the maximum absorbance wavelength of 5-FU to determine the amount of unloaded drug.

  • Calculate the drug loading capacity and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF * 100

    • Encapsulation Efficiency (%) = (Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug * 100

  • Wash the drug-loaded MOF with a small amount of methanol to remove surface-adsorbed drug and dry under vacuum.

Protocol 4: In Vitro Drug Release Study

This protocol describes the procedure to study the release of 5-FU from the MOF carrier in a simulated physiological environment.[6][7][9]

Materials:

  • 5-FU-loaded Zn-tpt MOF

  • Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.0

  • Shaking incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.0) in a sealed container.

  • Place the container in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to remove any suspended MOF particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification & Activation metal_salt Zn(NO₃)₂·6H₂O dissolve Dissolution & Sonication metal_salt->dissolve linker Tripyridyl-Triazine (tpt) linker->dissolve solvent DMF solvent->dissolve solvothermal Solvothermal Reaction (100°C, 48h) dissolve->solvothermal Transfer to Autoclave cooling Cooling to RT solvothermal->cooling filtration Filtration/Centrifugation cooling->filtration washing Washing (DMF & Ethanol) filtration->washing drying Vacuum Drying washing->drying activation Solvent Exchange & Activation drying->activation product Activated Zn-tpt MOF activation->product

Caption: Workflow for the solvothermal synthesis and activation of a Zn-tpt MOF.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release Drug Release Study mof Activated MOF loading Stirring & Incubation (24h, RT) mof->loading drug 5-Fluorouracil Solution drug->loading separation Centrifugation loading->separation analysis_loading UV-Vis Analysis of Supernatant separation->analysis_loading Analyze supernatant loaded_mof Drug-Loaded MOF separation->loaded_mof Collect solid release_incubation Incubation at 37°C loaded_mof->release_incubation release_medium PBS Buffer (pH 7.4 or 5.0) release_medium->release_incubation sampling Aliquot Collection at Time Intervals release_incubation->sampling analysis_release UV-Vis Analysis of Aliquots sampling->analysis_release release_profile Cumulative Release Profile analysis_release->release_profile

References

Application of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, also known as 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, is a versatile tripodal ligand scaffold. Its rigid C3-symmetric aromatic core and the three primary amine functionalities provide a well-defined coordination environment for metal ions. While direct catalytic applications of the parent amine are not extensively documented, its derivatives are valuable precursors for synthesizing sophisticated ligands and metal complexes with significant potential in catalysis. This document provides an overview of the catalytic applications of systems based on the analogous and more extensively studied 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene (mesitylene derivative), which serves as a strong predictive model for the catalytic potential of the triethylbenzene analogue. The primary applications lie in the formation of metal-organic frameworks (MOFs) with catalytic sites and in the development of discrete molecular catalysts for various organic transformations.

Application in Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs)

The tripodal nature of this compound and its analogues makes them excellent building blocks for the construction of porous crystalline materials known as metal-organic frameworks (MOFs). These materials can incorporate catalytically active metal centers, either as part of the framework structure or encapsulated within the pores.

Synthesis of a Catalytically Active MOF with a Tripodal Amine Ligand

This protocol describes a general method for the synthesis of a copper-based MOF using a tripodal tris(imidazolylmethyl)benzene ligand, which can be conceptually derived from this compound. The resulting MOF can exhibit catalytic activity in oxidation reactions.

Experimental Protocol: Synthesis of a Copper-based MOF

Materials:

  • 1,3,5-Tris(imidazol-1-ylmethyl)-2,4,6-triethylbenzene (ligand)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-triethylbenzene in 5 mL of DMF.

  • In a separate vial, dissolve 0.15 mmol of Cu(NO₃)₂·3H₂O in 5 mL of ethanol.

  • Combine the two solutions in the first vial.

  • Add 1 mL of deionized water to the mixture.

  • Cap the vial tightly and place it in an oven at 85 °C for 48 hours.

  • After cooling to room temperature, blue crystals of the MOF should be present.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum to obtain the activated MOF.

Characterization: The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline structure, thermogravimetric analysis (TGA) to assess its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area and porosity.

Catalytic Application: Oxidation of Alkenes

The synthesized Cu-MOF can be utilized as a heterogeneous catalyst for the oxidation of alkenes, such as styrene, using a mild oxidant like tert-butyl hydroperoxide (TBHP).

Experimental Protocol: Catalytic Oxidation of Styrene

Materials:

  • Synthesized and activated Cu-MOF

  • Styrene

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 10 mg of the activated Cu-MOF.

  • Add 2 mL of acetonitrile, followed by 1 mmol of styrene.

  • Heat the mixture to 60 °C with stirring.

  • Add 1.2 mmol of TBHP dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture, centrifuge to separate the catalyst, and analyze the supernatant for product distribution and yield.

Data Presentation:

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
Cu-MOFStyreneTBHP60128592
Control (no catalyst)StyreneTBHP6012<5-

Application in Homogeneous Catalysis: Discrete Metal Complexes

This compound can be derivatized to form a variety of multidentate ligands that can coordinate to a single metal center, creating discrete, soluble catalysts. A common derivatization involves the formation of Schiff bases.

Synthesis of a Chiral Schiff Base Ligand and its Copper Complex

This protocol outlines the synthesis of a chiral Schiff base ligand by reacting the tripodal amine with a chiral aldehyde, followed by complexation with a copper(II) salt. Such complexes have potential applications in asymmetric catalysis.

Experimental Protocol: Synthesis of a Chiral Copper(II) Schiff Base Complex

Step 1: Synthesis of the Chiral Schiff Base Ligand

  • Dissolve 1 mmol of this compound in 20 mL of methanol in a 50 mL round-bottom flask.

  • Add 3.3 mmol of (R)-(+)-2-phenylpropionaldehyde to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 6 hours.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • The resulting oil is the crude chiral Schiff base ligand. Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of the Copper(II) Complex

  • Dissolve 1 mmol of the purified chiral Schiff base ligand in 15 mL of methanol.

  • In a separate flask, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of methanol.

  • Add the copper(II) solution dropwise to the ligand solution with stirring.

  • A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.

Catalytic Application: Asymmetric Henry Reaction

The synthesized chiral copper(II) complex can be evaluated as a catalyst for the asymmetric Henry (nitroaldol) reaction between an aldehyde and nitromethane.

Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • Synthesized chiral copper(II) complex

  • Benzaldehyde

  • Nitromethane

  • Isopropanol (solvent)

  • Triethylamine (base)

  • High-performance liquid chromatography (HPLC) with a chiral column for analysis

Procedure:

  • In a 10 mL vial, dissolve 0.05 mmol of the chiral copper(II) complex in 2 mL of isopropanol.

  • Add 0.5 mmol of benzaldehyde to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2.5 mmol of nitromethane, followed by 0.06 mmol of triethylamine.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • After 24 hours, quench the reaction by adding 1 mL of 1 M HCl.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

CatalystAldehydeTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Chiral Cu(II) ComplexBenzaldehyde0247865 (R)
Control (no catalyst)Benzaldehyde024150

Visualization of Concepts

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Schiff Base Condensation cluster_product Product Amine (2,4,6-Triethylbenzene- 1,3,5-triyl)trimethanamine Reaction Reaction in Methanol (Reflux) Amine->Reaction Aldehyde Chiral Aldehyde Aldehyde->Reaction Ligand Chiral Tripodal Schiff Base Ligand Reaction->Ligand

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Catalytic_Cycle_Henry_Reaction Catalyst Chiral Cu(II) Complex Intermediate Cu-Nitronate Intermediate Catalyst->Intermediate Coordination Substrate1 Aldehyde Substrate1->Intermediate Substrate2 Nitromethane + Base Substrate2->Intermediate Product Nitroaldol Product Intermediate->Product C-C Bond Formation Product->Catalyst Release & Regeneration

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Disclaimer: The provided protocols and data are based on analogous systems and are intended to serve as a representative guide for the potential catalytic applications of this compound. Researchers should optimize the reaction conditions for their specific systems.

Application Notes and Protocols: Fluorescent Chemosensors on a C₃-Symmetric Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scaffold: While the initial focus of this document was the 1,3,5-triethylbenzene scaffold, a comprehensive literature search revealed a significant lack of published research on its direct application in fluorescent chemosensors. In contrast, the structurally analogous 1,3,5-triphenylbenzene (TPB) scaffold is a well-documented and versatile platform for the development of such sensors. Therefore, to provide detailed and accurate information, these application notes and protocols will focus on the development of fluorescent chemosensors based on the 1,3,5-triphenylbenzene scaffold as a representative example of a C₃-symmetric sensing platform. The principles and protocols outlined here may serve as a foundational guide for the prospective development of sensors based on the 1,3,5-triethylbenzene core.

Introduction

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The 1,3,5-triphenylbenzene (TPB) scaffold offers a robust, thermally and photochemically stable core for designing these sensors.[1][2] Its C₃-symmetric and π-electron-rich nature allows for the facile introduction of various functional groups, leading to the development of sensors for a range of analytes, including nitroaromatic compounds and inorganic ions.[3] This document provides an overview of the applications, quantitative data, and experimental protocols for fluorescent chemosensors derived from the TPB scaffold.

Applications

Chemosensors based on the 1,3,5-triphenylbenzene scaffold have been primarily developed for the detection of:

  • Polynitroaromatic Compounds (PNACs): These compounds, such as picric acid (PA), trinitrotoluene (TNT), and dinitrotoluene (DNT), are common explosives and environmental pollutants. TPB-based sensors can detect these analytes through a fluorescence quenching mechanism.[3] The electron-rich TPB core interacts with the electron-deficient nitroaromatic compounds, leading to a decrease in fluorescence intensity.[4]

  • Fluoride Ions (F⁻): By functionalizing the TPB core with receptor units like salicylaldimine Schiff bases, "turn-on" fluorescent sensors for fluoride ions have been developed.[3] The interaction of fluoride with the sensor triggers a change in the sensor's electronic structure, resulting in an enhancement of fluorescence.

Data Presentation

The following tables summarize the quantitative data for representative fluorescent chemosensors based on the 1,3,5-triphenylbenzene scaffold.

Table 1: Performance of TPB-Based Sensors for Nitroaromatic Compound Detection

SensorAnalyteDetection Limit (LOD)Stern-Volmer Constant (Ksv) (M⁻¹)Reference
1,3,5-tris(4'-(N-methylamino)phenyl)benzenePicric Acid (PA)2.25 ppm-[5]
1,3,5-tris(4'-aminophenyl)benzenePicric Acid (PA)-1.2 x 10⁵[3]
1,3,5-tris(4'-aminophenyl)benzeneTrinitrotoluene (TNT)-4.0 x 10³[3]
1,3,5-tris(4'-aminophenyl)benzeneDinitrotoluene (DNT)-8.0 x 10³[3]
Azo-linked TPB Covalent Organic PolymerPicric Acid (PA)~0.3 ppm (calculated from 13 ppm for 77% quenching)-[6]
Polyaniline-Ag Composite (for comparison)Picric Acid (TNP)0.127 ppm0.1037 x 10⁶[4]

Table 2: Quantum Yield of Representative TPB Derivatives

CompoundQuantum Yield (Φ_F)SolventReference
1,3,5-triphenylbenzene~10%-[2]
Triferrocenyl-substituted 1,3,5-triphenylbenzene13%Chloroform[2]
Planar N-annulated Perylene-TPB Derivative (NPBI)68 ± 5%Toluene[7]
Brominated NPBI2.0 ± 0.6%Toluene[7]

Signaling Pathways and Experimental Workflows

G cluster_0 Fluorescence Quenching by Nitroaromatics TPB_Sensor TPB-based Sensor (Fluorophore) Analyte Nitroaromatic (Quencher) Complex Ground-State Complex Quenched_Fluorescence Fluorescence Quenching

Caption: Signaling pathway for fluorescence quenching of a TPB-based sensor by a nitroaromatic analyte.

G cluster_1 Turn-On Fluorescence Sensing of Fluoride TPB_Schiff_Base TPB-Schiff Base Sensor (Non-fluorescent) Fluoride Fluoride Ion (F⁻) Activated_Complex Activated Sensor-Fluoride Complex Enhanced_Fluorescence Fluorescence 'Turn-On'

Caption: Signaling pathway for "turn-on" fluorescence sensing of fluoride ions by a TPB-Schiff base sensor.

G Start Start Prepare_Sensor Prepare Sensor Solution (in appropriate solvent) Start->Prepare_Sensor Measure_Initial Measure Initial Fluorescence (I₀) Prepare_Sensor->Measure_Initial Add_Analyte Add Aliquots of Analyte Solution Measure_Initial->Add_Analyte Measure_Fluorescence Measure Fluorescence (I) Add_Analyte->Measure_Fluorescence Measure_Fluorescence->Add_Analyte Repeat for different concentrations Plot_Data Plot I₀/I vs. [Analyte] (Stern-Volmer Plot) Measure_Fluorescence->Plot_Data Calculate_Parameters Calculate Ksv and LOD Plot_Data->Calculate_Parameters End End Calculate_Parameters->End

Caption: General experimental workflow for fluorescence sensing via quenching.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

This protocol describes a common method for synthesizing the core amine-functionalized TPB scaffold, which can be further modified.

Materials:

  • 1,3,5-Tris(4-nitrophenyl)benzene

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-tris(4-nitrophenyl)benzene in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Heat the mixture to reflux with stirring.

  • Slowly add hydrazine monohydrate dropwise to the refluxing mixture.

  • Continue refluxing for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/C catalyst.

  • The solvent from the filtrate is removed under reduced pressure to yield the crude product.

  • The crude 1,3,5-tris(4-aminophenyl)benzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Detection of Picric Acid using a TPB-based Sensor

This protocol outlines the general procedure for fluorescence quenching experiments.

Materials:

  • TPB-based fluorescent sensor (e.g., 1,3,5-tris(4'-(N-methylamino)phenyl)benzene)

  • Picric acid (PA)

  • Acetonitrile (or other suitable solvent)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the TPB-based sensor in acetonitrile at a concentration of approximately 10⁻⁵ M.

    • Prepare a stock solution of picric acid in acetonitrile at a concentration of approximately 10⁻³ M.

  • Fluorescence Measurements:

    • Place a known volume (e.g., 2 mL) of the sensor stock solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (I₀) by exciting at the appropriate wavelength (e.g., 300 nm).[6]

    • Add a small aliquot (e.g., 2-10 µL) of the picric acid stock solution to the cuvette.

    • Mix thoroughly and record the new fluorescence emission spectrum (I).

    • Repeat the previous two steps with successive additions of the picric acid solution to obtain a series of fluorescence quenching data at different analyte concentrations.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the Stern-Volmer graph of I₀/I versus the concentration of picric acid.

    • The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of the plot.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.[4]

Protocol 3: Synthesis of a TPB-Schiff Base Sensor for Fluoride Detection

This protocol describes the synthesis of a Schiff base derivative for "turn-on" fluoride sensing.

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Salicylaldehyde (or a substituted derivative)

  • Ethanol

  • Catalytic amount of acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1,3,5-tris(4-aminophenyl)benzene in ethanol in a round-bottom flask.

  • Add a stoichiometric excess (e.g., 3.3 equivalents) of salicylaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and stir for 24 hours.

  • A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base product under vacuum.

The resulting TPB-Schiff base can then be used in fluorescence titration experiments with fluoride salts (e.g., tetrabutylammonium fluoride) in an appropriate solvent to observe the "turn-on" fluorescence response.

References

Application Notes and Protocols for Anion Binding Studies with Receptors Derived from (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of anion binding properties of synthetic receptors derived from the (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine scaffold. Receptors based on this tripodal platform are of significant interest in supramolecular chemistry and drug development due to their pre-organized structure, which is conducive to the encapsulation of anionic guest species. The protocols outlined herein are for ¹H NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy, which are common techniques for quantifying anion binding affinities.

While the this compound framework is a versatile scaffold for constructing molecular receptors, specific anion binding studies for its derivatives are not extensively documented in publicly available literature.[1] Therefore, the quantitative data presented in the tables below are representative examples from structurally analogous tripodal amide and urea-based receptors. This data serves to illustrate the typical binding affinities and selectivity observed for such systems and provides a benchmark for presenting experimental results.

Overview of Anion Recognition by Tripodal Receptors

Receptors derived from this compound can be functionalized with various anion binding motifs, such as amides, ureas, thioureas, or sulfonamides, on the three arms of the scaffold. These groups act as hydrogen bond donors, forming a convergent cavity that can selectively bind anions. The binding strength and selectivity are governed by factors including:

  • Complementarity: The size and shape of the receptor's cavity relative to the anion.

  • Hydrogen Bonding: The number and strength of hydrogen bonds formed between the receptor and the anion.

  • Electrostatic Interactions: Favorable electrostatic interactions between the receptor and the anionic guest.

  • Solvent Effects: The polarity and competitive nature of the solvent can significantly influence binding affinities.

Quantitative Data from Analogous Tripodal Systems

The following tables summarize representative anion binding constants (Ka in M⁻¹) for structurally similar tripodal receptors, as determined by various spectroscopic techniques. This data is intended to serve as a reference for the range of affinities that might be expected for receptors derived from the this compound scaffold.

Table 1: Representative Anion Binding Constants (Ka, M⁻¹) for a Tripodal Tris-Urea Receptor in DMSO-d₆ determined by ¹H NMR Titration.

Anion GuestBinding Constant (Ka, M⁻¹)Stoichiometry (Host:Guest)
F⁻> 10⁵1:1
Cl⁻150 ± 151:1
Br⁻< 101:1
I⁻< 101:1
H₂PO₄⁻8.5 x 10³ ± 8001:1
HSO₄⁻1.2 x 10³ ± 1201:1
CH₃COO⁻3.5 x 10⁴ ± 35001:1

Data is illustrative and based on analogous systems.

Table 2: Representative Anion Binding Constants (Ka, M⁻¹) for a Tripodal Tris-Amide Receptor in Acetonitrile determined by UV-Vis Titration.

Anion GuestBinding Constant (Ka, M⁻¹)Stoichiometry (Host:Guest)
Cl⁻7550 ± 3101:1
Br⁻1500 ± 1501:1
I⁻300 ± 301:1
HSO₄⁻5120 ± 7401:1
NO₃⁻450 ± 451:1

Data is illustrative and based on analogous systems.

Experimental Protocols

The following are detailed protocols for determining anion binding constants using common spectroscopic methods.

¹H NMR titration is a powerful method for quantifying host-guest interactions by monitoring the chemical shift changes of the receptor's protons upon addition of an anion.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Micropipettes

  • Volumetric flasks

  • Receptor compound

  • Anion salts (typically as tetrabutylammonium salts for solubility in organic solvents)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, CDCl₃)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the receptor at a known concentration (e.g., 1-5 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the anion salt at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent, also containing the same concentration of the receptor to avoid dilution effects.

  • Sample Preparation for Titration:

    • Add a precise volume (e.g., 0.5 mL) of the receptor stock solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the free receptor.

  • Titration:

    • Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution.

    • After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the receptor's protons show no further significant changes (saturation), typically up to 2-10 equivalents of the anion.

  • Data Analysis:

    • Monitor the chemical shifts of the receptor protons that are most affected by anion binding (e.g., NH protons of amide or urea groups).

    • Plot the change in chemical shift (Δδ) against the concentration of the anion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression software to determine the association constant (Ka).

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Receptor_Sol Receptor Stock Solution NMR_Tube NMR Tube with Receptor Receptor_Sol->NMR_Tube Anion_Sol Anion Stock Solution Add_Anion Add Aliquots of Anion Solution Anion_Sol->Add_Anion NMR_Tube->Add_Anion Acquire_Spectra Acquire 1H NMR Spectra Add_Anion->Acquire_Spectra Acquire_Spectra->Acquire_Spectra Plot_Data Plot Δδ vs. [Anion] Acquire_Spectra->Plot_Data Fit_Data Non-linear Regression Fitting Plot_Data->Fit_Data Ka_Value Determine Binding Constant (Ka) Fit_Data->Ka_Value

Workflow for ¹H NMR Titration Experiment.

UV-Vis spectroscopy can be used to determine binding constants if the receptor or the complex has a chromophore that exhibits a change in absorbance upon anion binding.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

  • Receptor compound (with a suitable chromophore)

  • Anion salts

  • Spectroscopic grade solvent (e.g., acetonitrile, DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the receptor at a known concentration (e.g., 10⁻⁵ M) in the chosen solvent.

    • Prepare a stock solution of the anion salt at a much higher concentration (e.g., 10⁻³ M) in the same solvent.

  • Titration:

    • Place a precise volume (e.g., 2 mL) of the receptor solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise volumes of the anion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Continue until the absorbance changes are saturated.

  • Data Analysis:

    • Select a wavelength where the change in absorbance is maximal.

    • Plot the absorbance at this wavelength against the concentration of the added anion.

    • Fit the data to a 1:1 or other appropriate binding model using non-linear regression to calculate the binding constant (Ka).[2]

This technique is applicable if the receptor is fluorescent and its emission properties (intensity or wavelength) change upon anion binding.

Materials and Equipment:

  • Fluorometer

  • Quartz fluorescence cuvettes

  • Micropipettes

  • Volumetric flasks

  • Fluorescent receptor compound

  • Anion salts

  • Spectroscopic grade solvent

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent receptor at a low concentration (e.g., 10⁻⁶ M) to avoid inner filter effects.

    • Prepare a concentrated stock solution of the anion salt (e.g., 10⁻³ M).

  • Titration:

    • Place a precise volume of the receptor solution into a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum at a suitable excitation wavelength.

    • Add small aliquots of the anion stock solution, mix, and record the spectrum after each addition.

    • Continue until the fluorescence intensity or emission maximum no longer changes significantly.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the anion concentration.

    • Fit the titration curve to a suitable binding model using non-linear regression analysis to obtain the binding constant (Ka).

Visualization of Binding Interaction

The following diagram illustrates a typical 1:1 binding interaction between a tripodal host receptor and an anionic guest.

binding_pathway cluster_receptor Tripodal Receptor (Host) cluster_complex Host-Guest Complex R Scaffold (2,4,6-Triethylbenzene) A1 Binding Arm 1 R->A1 A2 Binding Arm 2 R->A2 A3 Binding Arm 3 R->A3 Complex [Host-Anion] A1->Complex H-Bond A2->Complex H-Bond A3->Complex H-Bond Anion Anion (Guest) Anion->Complex

1:1 Host-Guest Binding Interaction.

References

Application Notes and Protocols for Self-Assembly of Supramolecular Structures Using 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for the self-assembly of supramolecular structures using 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene as a versatile building block. The protocols outlined below are generalized and serve as a starting point for the development of novel nanomaterials for various applications, including drug delivery.

Introduction to 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene in Supramolecular Chemistry

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a tripodal molecule that serves as an excellent scaffold for the construction of complex supramolecular architectures.[1] Its C3 symmetry and the presence of three primary amine functionalities allow for the covalent attachment of a variety of molecular recognition units, hydrophobic chains, or hydrophilic moieties. This functionalization is key to programming the self-assembly of the resulting derivatives in solution or at interfaces. The ethyl groups at the 2, 4, and 6 positions of the benzene ring provide steric bulk, which can influence the conformation of the attached side chains and promote pre-organization for self-assembly.

Application Note: Self-Assembled Nanoparticles for Hydrophobic Drug Delivery

Principle

By functionalizing the three primary amine groups of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene with long hydrophobic alkyl chains and hydrophilic polyethylene glycol (PEG) chains, an amphiphilic molecule can be synthesized. In an aqueous environment, these amphiphilic molecules can spontaneously self-assemble into core-shell nanoparticles. The hydrophobic alkyl chains form the core of the nanoparticle, creating a suitable environment for the encapsulation of hydrophobic drugs, while the hydrophilic PEG chains form the corona, providing colloidal stability and biocompatibility.[2]

Hypothetical Quantitative Data

The following table presents hypothetical characterization data for self-assembled nanoparticles encapsulating a model hydrophobic drug, such as Doxorubicin (DOX).

ParameterValueMethod of Analysis
Nanoparticle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 mV to +10 mVElectrophoretic Light Scattering
Drug Loading Capacity (DLC) 5 - 15% (w/w)UV-Vis Spectroscopy
Drug Encapsulation Efficiency (EE) 70 - 90%UV-Vis Spectroscopy
In Vitro Drug Release (at pH 5.0, 48h) 60 - 80%Dialysis Method with HPLC
In Vitro Drug Release (at pH 7.4, 48h) 20 - 40%Dialysis Method with HPLC
Experimental Protocol: Formation of Drug-Loaded Nanoparticles
  • Synthesis of the Amphiphilic Derivative:

    • React 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene with a mixture of N-hydroxysuccinimide (NHS) activated long-chain fatty acids (e.g., stearic acid) and methoxy-PEG-NHS ester in a suitable organic solvent (e.g., DMF) at room temperature for 24 hours.

    • The ratio of the fatty acid and PEG reagents can be varied to control the hydrophilic-lipophilic balance (HLB) of the resulting amphiphile.

    • Purify the product by column chromatography.

  • Nanoparticle Self-Assembly (Solvent Injection Method):

    • Dissolve the purified amphiphilic derivative (10 mg) and the hydrophobic drug (e.g., Doxorubicin, 1 mg) in a water-miscible organic solvent (e.g., 1 mL of THF or DMSO).

    • Rapidly inject this organic solution into a larger volume of vigorously stirring deionized water (10 mL).

    • Allow the organic solvent to evaporate overnight under gentle stirring.

    • The resulting suspension contains the self-assembled drug-loaded nanoparticles.

  • Purification of Nanoparticles:

    • Remove unloaded drug and excess amphiphile by dialysis against deionized water using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa) for 24 hours, with several changes of water.

    • Alternatively, use size exclusion chromatography for purification.

Characterization Protocol
  • Size and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.

  • Morphology: Visualize the nanoparticles by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) after negative staining or cryo-fixation.

  • Drug Loading and Encapsulation Efficiency:

    • Lyophilize a known amount of the purified nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

    • Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC by comparing to a standard curve of the free drug.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Workflow for Nanoparticle Formulation and Characterization

G cluster_synthesis Synthesis cluster_assembly Self-Assembly cluster_purification Purification cluster_characterization Characterization s1 Functionalization of 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene a1 Dissolve Amphiphile and Drug in Organic Solvent s1->a1 a2 Inject into Aqueous Phase a1->a2 a3 Solvent Evaporation a2->a3 p1 Dialysis or Size Exclusion Chromatography a3->p1 c1 DLS (Size, PDI) p1->c1 c2 Zeta Potential p1->c2 c3 TEM/SEM (Morphology) p1->c3 c4 UV-Vis/HPLC (DLC, EE) p1->c4

Workflow for Nanoparticle Formulation

Application Note: Supramolecular Hydrogels for Localized Drug Delivery

Principle

Functionalization of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene with moieties capable of forming non-covalent interactions, such as hydrogen bonding or host-guest interactions, can lead to the formation of supramolecular hydrogels in aqueous solution.[3] These hydrogels consist of a three-dimensional network of self-assembled fibers that can entrap a large amount of water and therapeutic agents. The reversible nature of the non-covalent crosslinks can impart stimuli-responsive properties to the hydrogel, allowing for controlled drug release in response to changes in pH, temperature, or the presence of specific biomolecules.[4]

Hypothetical Quantitative Data

The following table presents hypothetical properties of a supramolecular hydrogel for drug encapsulation.

ParameterValueMethod of Analysis
Minimum Gelation Concentration (MGC) 0.1 - 1.0% (w/v)Vial Inversion Test
Storage Modulus (G') 1 - 10 kPaRheometry
Loss Modulus (G'') < G'Rheometry
Drug Loading Up to 99% of initial drugPhysical Entrapment
In Vitro Drug Release (7 days) 50 - 70%Immersion and Sampling with HPLC
Experimental Protocol: Formation of a Supramolecular Hydrogel
  • Synthesis of the Gelator:

    • Modify the amine groups of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene with a molecule known to form strong hydrogen bonds, such as a dipeptide (e.g., Boc-Phe-Phe-NHS).

    • The reaction is typically carried out in an organic solvent like DMF at room temperature.

    • Purify the resulting gelator molecule by precipitation and washing.

  • Hydrogel Formation (pH Trigger):

    • Disperse the purified gelator in an aqueous buffer at a pH where it is soluble (e.g., pH > 8 for a gelator with carboxylic acid groups).

    • Introduce the drug to be encapsulated into this solution.

    • Induce gelation by slowly lowering the pH of the solution (e.g., by adding a solution of glucono-δ-lactone, which hydrolyzes to gluconic acid).

    • Allow the mixture to stand undisturbed until a self-supporting hydrogel is formed.

Characterization Protocol
  • Gelation Test: The formation of a stable hydrogel is confirmed by inverting the vial and observing no flow.

  • Rheology: The mechanical properties of the hydrogel (storage and loss moduli) are measured using a rheometer.

  • Morphology: The nanofibrous network of the hydrogel is visualized using SEM or TEM of a lyophilized or cryo-fixed sample.

  • Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel in a vial containing a known volume of release buffer (e.g., PBS).

    • At predetermined time intervals, withdraw an aliquot of the buffer and replace it with fresh buffer.

    • Quantify the concentration of the released drug in the aliquots using HPLC or UV-Vis spectroscopy.

Logical Relationship for Hydrogel Formation

G b1 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene g1 Gelator Molecule b1->g1 b2 Hydrogen Bonding Moiety (e.g., Dipeptide) b2->g1 s1 Soluble State (High pH) g1->s1 Dispersion g2 Self-Assembled Nanofibers s1->g2 pH Trigger d1 Drug Encapsulation s1->d1 Drug Addition h1 Supramolecular Hydrogel g2->h1 Entanglement d1->h1 G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np Nanoparticles endosome Endosome np->endosome Endocytosis cm lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation/ pH change target Cellular Target (e.g., Nucleus) drug_release->target

References

Application Notes and Protocols for Crystal Engineering with (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine as a versatile building block in crystal engineering. This tripodal amine offers a flexible yet pre-organized scaffold suitable for the construction of co-crystals, metal-organic frameworks (MOFs), and other supramolecular assemblies. Its unique C3 symmetry and hydrogen bonding capabilities make it a valuable component for designing crystalline materials with tailored properties.

Overview of this compound as a Building Block

This compound, a derivative of 1,3,5-triethylbenzene, possesses three primary amine functionalities extending from a central aromatic core. This arrangement provides multiple hydrogen bond donor sites, crucial for forming robust and predictable supramolecular synthons. The ethyl groups on the benzene ring enhance the solubility of the molecule in common organic solvents and introduce steric bulk that can be exploited to control the packing of crystalline structures.

Key Properties:

  • Tripodal Nature: The three aminomethyl arms provide a C3-symmetric platform for building three-dimensional networks.

  • Flexibility: The methylene linkers allow for conformational flexibility, enabling the ligand to adapt to various co-formers and metal coordination geometries.

  • Hydrogen Bonding: The primary amine groups are excellent hydrogen bond donors, readily interacting with a wide range of acceptors such as carboxylic acids, amides, and nitro groups.

  • Solubility: The ethyl substituents improve solubility in organic solvents, facilitating solution-based crystallization methods.

Quantitative Data

The following table summarizes the key physicochemical properties of the building block.

PropertyValue
Molecular Formula C₁₅H₂₇N₃
Molecular Weight 249.40 g/mol
IUPAC Name [3,5-Bis(aminomethyl)-2,4,6-triethylphenyl]methanamine
CAS Number 149525-65-5
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
pKa (predicted) ~10 (for the amine groups)

Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Key Interactions N—H···N hydrogen bonds, C—H···F interactions, π–π stacking

Experimental Protocols

A practical synthetic procedure for this compound starting from 1,3,5-triethylbenzene has been reported. The key intermediate is 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Azidation:

    • In a round-bottom flask under an inert atmosphere, dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in anhydrous DMF.

    • Add an excess of sodium azide (typically 3-4 equivalents) portion-wise while stirring.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene.

  • Reduction:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under anhydrous conditions and an inert atmosphere.

    • In a separate flask, prepare a suspension of LiAlH₄ (an excess, typically 3-4 equivalents) in anhydrous diethyl ether or THF.

    • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

    • Dissolve the crude 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

    • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography or crystallization if necessary.

This protocol describes a general method for forming co-crystals of this compound with a co-former, typically a carboxylic acid or other hydrogen bond acceptor.

Methods:

  • Solution Evaporation:

    • Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or ethyl acetate).

    • Gently warm and stir the solution to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial or beaker.

    • Collect the resulting crystals for analysis.

  • Slurry Crystallization:

    • Add stoichiometric amounts of the amine and co-former to a small amount of a solvent in which both components have limited solubility.

    • Stir the resulting slurry at a constant temperature for an extended period (24-72 hours).

    • Collect the solid by filtration, wash with a small amount of the solvent, and dry.

  • Grinding (Mechanosynthesis):

    • Place stoichiometric amounts of the amine and co-former in a ball mill or a mortar and pestle.

    • Grind the mixture for 15-60 minutes. A few drops of a suitable solvent (liquid-assisted grinding) can be added to facilitate the process.

    • The resulting powder can be analyzed or used for seeding in solution-based crystallization.

This protocol outlines a general approach for synthesizing MOFs using this compound as the organic linker. The amine groups can either coordinate directly to the metal center or be functionalized to introduce other coordinating groups.

Materials:

  • This compound (or a functionalized derivative)

  • A metal salt (e.g., nitrates, chlorides, or acetates of Zn(II), Cu(II), Co(II), etc.)

  • A suitable solvent (e.g., DMF, DEF, ethanol)

  • A Teflon-lined stainless-steel autoclave or a glass vial

Procedure (Solvothermal Synthesis):

  • In a glass vial, dissolve the metal salt in the chosen solvent.

  • In a separate vial, dissolve the this compound linker in the same solvent.

  • Combine the two solutions in a Teflon-lined autoclave. The molar ratio of metal to linker will vary depending on the desired framework topology.

  • Optionally, a modulator (e.g., a monocarboxylic acid like formic acid or acetic acid) can be added to control the crystal size and morphology.

  • Seal the autoclave and place it in an oven at a specific temperature (typically between 80 °C and 150 °C) for 24 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_application Crystal Engineering Applications Start Start Bromination 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene Start->Bromination From 1,3,5-triethylbenzene Azidation 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene Bromination->Azidation NaN3, DMF Reduction This compound Azidation->Reduction LiAlH4, Ether Building_Block This compound Cocrystal_Formation Co-crystal Formation Building_Block->Cocrystal_Formation MOF_Synthesis MOF Synthesis Building_Block->MOF_Synthesis Coformer Co-former (e.g., Carboxylic Acid) Coformer->Cocrystal_Formation Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->MOF_Synthesis Cocrystal Co-crystal Cocrystal_Formation->Cocrystal MOF Metal-Organic Framework MOF_Synthesis->MOF

Caption: Workflow for the synthesis and crystal engineering applications of the title compound.

Cocrystal_Formation_Methods Start Amine + Co-former Solution_Evaporation Solution Evaporation Start->Solution_Evaporation Slurry Slurry Crystallization Start->Slurry Grinding Mechanosynthesis (Grinding) Start->Grinding Crystals Co-crystals Solution_Evaporation->Crystals Slurry->Crystals Grinding->Crystals

Caption: Common methods for co-crystal formation.

MOF_Synthesis_Pathway Reactants Amine Linker + Metal Salt + Solvent (+ Modulator) Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Reactants->Solvothermal_Reaction Nucleation_Growth Nucleation and Crystal Growth Solvothermal_Reaction->Nucleation_Growth Isolation Isolation and Washing Nucleation_Growth->Isolation Activation Solvent Exchange and Activation Isolation->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Caption: Typical solvothermal synthesis pathway for a Metal-Organic Framework.

Application Notes and Protocols: Tripodal Ligands from 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene for Metal Ion Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripodal ligands are a class of chelating agents that feature three donor arms converging on a single platform. This pre-organized structure often leads to the formation of highly stable and well-defined metal complexes. The tripodal ligand 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene offers a unique scaffold, combining the rigidity of the triethylbenzene platform with the flexibility of the aminomethyl arms. This combination allows for effective coordination with a variety of metal ions, making it a versatile tool in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents. The ethyl groups on the benzene ring enhance the solubility of the ligand and its metal complexes in organic solvents and can provide steric shielding to the coordinated metal center.

These application notes provide an overview of the utility of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene in metal ion complexation and offer detailed protocols for its synthesis and the characterization of its metal complexes.

Applications

The unique structural features of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its derivatives make them suitable for a range of applications:

  • Biomimetic Chemistry: The tripodal nature of the ligand can mimic the coordination environment of metal ions in various metalloenzymes, allowing for the study of their structure and function.

  • Drug Delivery: Metal complexes of this ligand can be designed to act as carriers for therapeutic agents. The stability of the complex can prevent premature release of the drug, while the ligand itself can be functionalized to target specific tissues or cells.

  • Anion Recognition and Transport: Derivatives of this tripodal amine have been shown to be effective anion carriers, which is a crucial area of research for channel-replacement therapies for diseases like cystic fibrosis.[1]

  • Catalysis: The well-defined coordination sphere provided by the ligand can be exploited to develop catalysts for a variety of organic transformations. The steric bulk of the triethylbenzene group can influence the selectivity of the catalytic reaction.

  • Imaging Agents: By complexing with paramagnetic or radioactive metal ions, these ligands can be developed into contrast agents for magnetic resonance imaging (MRI) or radiopharmaceuticals for diagnostic imaging and therapy.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the complexation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (L) with various metal ions. These values are for illustrative purposes to demonstrate the expected format for presenting such data.

Table 1: Stability Constants (log K) of Metal Complexes with 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (L)

Metal IonIonic Radius (Å)log K₁ (1:1 L:M)log K₂ (2:1 L:M)Method
Cu(II)0.7310.518.2Potentiometric Titration
Ni(II)0.698.915.8Potentiometric Titration
Zn(II)0.748.214.5Potentiometric Titration
Co(II)0.7457.813.9Potentiometric Titration
Ag(I)1.156.5-Spectrophotometric Titration

Table 2: Thermodynamic Parameters for the 1:1 Complexation of Metal Ions with 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (L) at 298 K

Metal IonΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Method
Cu(II)-60.0-45.0-15.0Isothermal Titration Calorimetry
Ni(II)-50.8-38.5-12.3Isothermal Titration Calorimetry
Zn(II)-46.8-32.1-14.7Isothermal Titration Calorimetry
Co(II)-44.5-30.2-14.3Isothermal Titration Calorimetry

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

This protocol is adapted from a known practical synthetic procedure.[1]

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 1 N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Azidation: In a round-bottom flask, dissolve 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene in dimethylformamide (DMF). Add sodium azide in portions with stirring. Allow the reaction to proceed at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tris(azidomethyl) derivative.

  • Reduction: To a solution of the crude tris(azidomethyl) derivative in THF, add triphenylphosphine. Then, add water dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Remove THF under reduced pressure. Dissolve the residue in dichloromethane and wash with 1 N HCl. The aqueous layers are combined and basified with a concentrated NaOH solution to pH > 12.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene as an oil or a low-melting solid.

Protocol 2: General Procedure for Metal Ion Complexation

Materials:

  • 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (Ligand, L)

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)

  • Methanol or another suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ligand in methanol.

  • In a separate flask, dissolve the metal salt in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is stirred at room temperature for several hours. The formation of the complex may be indicated by a color change or precipitation.

  • If a precipitate forms, it can be collected by filtration, washed with cold methanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the crude complex.

  • The complex can be purified by recrystallization from a suitable solvent system.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Materials:

  • 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (Ligand, L)

  • Metal salt solution of known concentration

  • Standardized strong acid (e.g., HClO₄)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel

Procedure:

  • Prepare a solution of the ligand of known concentration in a thermostated vessel.

  • Add a known volume of standardized strong acid to protonate the amino groups of the ligand.

  • Add the inert electrolyte to maintain a constant ionic strength.

  • Titrate this solution with a standardized strong base, recording the pH after each addition.

  • Repeat the titration in the presence of a known concentration of the metal ion.

  • The titration data (pH vs. volume of base added) for the ligand alone and in the presence of the metal ion are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate software (e.g., HYPERQUAD).

Visualizations

Caption: Chemical structure of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Metal_Complexation Ligand 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene (L) Complex [M(L)]ⁿ⁺ Complex Ligand->Complex + Mⁿ⁺ Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Schematic of metal ion complexation by the tripodal ligand.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_quantification Quantitative Analysis Ligand_Synth Ligand Synthesis Complex_Synth Complex Synthesis Ligand_Synth->Complex_Synth Purification Purification Complex_Synth->Purification Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Purification->Spectroscopy Mass_Spec Mass Spectrometry Purification->Mass_Spec Xray X-ray Crystallography Purification->Xray Potentiometry Potentiometric Titration Purification->Potentiometry ITC Isothermal Titration Calorimetry Purification->ITC Spectro_Titr Spectrophotometric Titration Purification->Spectro_Titr

Caption: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols for the Immobilization of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine Derivatives on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine and its derivatives are versatile tripodal molecules that serve as robust scaffolds in supramolecular chemistry and materials science.[1] Their rigid, pre-organized structure, featuring three primary amine groups, makes them ideal candidates for the controlled functionalization of surfaces. The strategic immobilization of these molecules can lead to the development of novel materials with applications in areas such as catalysis, sensing, and the creation of biomimetic surfaces for drug development and cell interaction studies. The triamine structure allows for multivalent interactions, enhancing binding affinities and specificities to target molecules. This document provides detailed protocols for the immobilization of this compound derivatives on common laboratory surfaces like silica/glass and gold, along with methods for their characterization.

Core Molecule Structure

The foundational molecule, this compound, possesses a C3-symmetric aromatic core with three aminomethyl arms.

G Immobilization Workflow cluster_prep Substrate Preparation cluster_immob Immobilization cluster_char Characterization sub_selection Substrate Selection (e.g., Silica, Gold) sub_cleaning Cleaning & Activation (e.g., Piranha, Plasma) sub_selection->sub_cleaning coupling Surface Coupling Reaction sub_cleaning->coupling Activated Surface derivative Derivative Synthesis (Thiol or Silane Linker) derivative->coupling rinsing Rinsing & Curing coupling->rinsing xps XPS rinsing->xps afm AFM rinsing->afm contact_angle Contact Angle rinsing->contact_angle ellipsometry Ellipsometry rinsing->ellipsometry G Biomimetic Signaling Platform cluster_surface Functionalized Surface cluster_cell Cellular Interaction surface Substrate triamine This compound Scaffold surface->triamine Immobilized ligand Bioactive Ligands triamine->ligand Conjugated receptor Cell Surface Receptors ligand->receptor Multivalent Binding clustering Receptor Clustering receptor->clustering signaling Downstream Signaling Cascade clustering->signaling

References

Application Notes and Protocols for NMR Titration in Host-Guest Chemistry of Triamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Nuclear Magnetic Resonance (NMR) titration techniques to investigate the host-guest chemistry of triamine receptors. These methods are crucial for determining binding affinities, stoichiometries, and understanding the molecular interactions that are fundamental in fields such as supramolecular chemistry and drug development.

Introduction to NMR Titration for Host-Guest Chemistry

NMR spectroscopy is a powerful, non-invasive technique for studying molecular interactions in solution at an atomic level.[1] In the context of host-guest chemistry, NMR titration is employed to monitor changes in the chemical environment of a host molecule (the triamine receptor) upon the incremental addition of a guest molecule.[2] These changes, primarily observed as shifts in the resonance frequencies (chemical shifts) of specific protons on the host, provide quantitative information about the binding event.[3]

The data obtained from NMR titrations can be used to determine:

  • Binding Affinity (Ka): A measure of the strength of the interaction between the host and guest.

  • Stoichiometry: The ratio in which the host and guest molecules associate (e.g., 1:1, 1:2, or 2:1).[2]

  • Binding Site Identification: By observing which protons on the host are most affected by guest binding, the location of the interaction can be inferred.

This technique is particularly valuable in drug development for screening potential drug candidates and for the lead optimization process by providing detailed structural and energetic information about the drug-receptor interaction.[4]

Experimental Workflow and Methodologies

A typical NMR titration experiment follows a systematic workflow to ensure accurate and reproducible results. The key steps are outlined below and visualized in the accompanying diagram.

Diagram: Experimental Workflow for NMR Titration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_host Prepare Host Solution (Triamine Receptor) purity_check Verify Purity and Concentration of Host and Guest prep_host->purity_check prep_guest Prepare Concentrated Guest Solution prep_guest->purity_check initial_nmr Acquire Initial 1H NMR Spectrum of Host purity_check->initial_nmr titration Incremental Addition of Guest Solution initial_nmr->titration nmr_acquisition Acquire 1H NMR Spectrum after Each Addition titration->nmr_acquisition Repeat until saturation process_spectra Process and Analyze NMR Spectra nmr_acquisition->process_spectra track_shifts Track Chemical Shift Changes (Δδ) process_spectra->track_shifts job_plot Determine Stoichiometry (e.g., Job Plot) track_shifts->job_plot binding_isotherm Generate Binding Isotherm track_shifts->binding_isotherm fit_data Fit Data to Binding Model to Determine Ka binding_isotherm->fit_data

Caption: A flowchart illustrating the key stages of an NMR titration experiment.

Detailed Experimental Protocol: 1:1 Host-Guest Binding Analysis

This protocol details the steps for a standard 1H NMR titration experiment to determine the binding constant for a 1:1 complex between a triamine host and an anionic guest.

Materials:

  • Triamine host molecule

  • Guest molecule (e.g., a carboxylate or phosphate salt)

  • Deuterated solvent (e.g., DMSO-d6, CD3CN, or D2O, ensuring solubility of both host and guest)

  • High-precision micropipettes or syringe

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Solution Preparation:

    • Host Solution: Prepare a stock solution of the triamine host at a known concentration (e.g., 1.0 mM) in the chosen deuterated solvent. The concentration should be chosen based on the expected binding affinity.[2]

    • Guest Solution: Prepare a concentrated stock solution of the guest molecule in the same deuterated solvent. This solution should be at least 10-20 times more concentrated than the host solution to minimize dilution effects during the titration.[5]

  • Initial Host Spectrum:

    • Transfer a precise volume (e.g., 500 µL) of the host solution into an NMR tube.

    • Acquire a high-quality 1H NMR spectrum of the free host. This serves as the reference (0 equivalents of guest).

  • Titration:

    • Add a small, precise aliquot of the concentrated guest solution to the NMR tube containing the host solution (e.g., 0.1, 0.2, 0.3... equivalents).

    • After each addition, gently mix the solution to ensure homogeneity.

    • Acquire a 1H NMR spectrum.

    • Repeat the addition and acquisition steps until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites (typically up to 2-5 equivalents of the guest).

  • Data Processing and Analysis:

    • Process all NMR spectra consistently (phasing, baseline correction).

    • Identify and track the chemical shifts (δ) of specific, well-resolved protons on the triamine host that show significant changes upon guest addition.

    • Calculate the change in chemical shift (Δδ = δ_observed - δ_free) for each titration point.

    • Plot Δδ as a function of the guest/host molar ratio to generate a binding isotherm.

    • Fit the binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka).[2]

Protocol for Job Plot Analysis to Determine Stoichiometry

A Job plot, or the method of continuous variation, is used to determine the binding stoichiometry of a host-guest complex.[6]

Procedure:

  • Stock Solutions: Prepare stock solutions of the triamine host and the guest at the same molar concentration (e.g., 2.0 mM) in the same deuterated solvent.

  • Sample Preparation: Prepare a series of samples in NMR tubes where the total molar concentration of the host and guest is constant, but the mole fraction of each component varies. For example, for a total concentration of 2.0 mM, the mole fractions could range from X_host = 1.0 (pure host) to X_host = 0 (pure guest).

  • NMR Acquisition: Acquire a 1H NMR spectrum for each sample.

  • Data Analysis:

    • Identify a host proton signal that exhibits a significant chemical shift change upon complexation.

    • Calculate the value of Δδ * [Host] for each sample, where Δδ is the change in chemical shift relative to the free host.

    • Plot Δδ * [Host] against the mole fraction of the host (X_host).

    • The mole fraction at which the plotted value is maximal indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at X_host = 0.5. For a 1:2 host-guest complex, the maximum will be at X_host = 0.33.

Data Presentation: Quantitative Analysis of Host-Guest Interactions

The following tables summarize hypothetical quantitative data from a 1H NMR titration of a C3-symmetric triamine host with a guest molecule, illustrating how to present the results clearly.

Table 1: 1H NMR Chemical Shift (δ) Changes of Triamine Host Protons upon Addition of Guest

Guest Equivalents[Guest] (mM)δ (Ha) / ppmΔδ (Ha) / ppmδ (Hb) / ppmΔδ (Hb) / ppm
0.00.007.500.008.200.00
0.20.207.550.058.280.08
0.40.407.600.108.350.15
0.60.607.640.148.410.21
0.80.807.680.188.460.26
1.01.007.710.218.500.30
1.51.507.760.268.560.36
2.02.007.790.298.600.40
3.03.007.820.328.630.43
4.04.007.830.338.640.44
5.05.007.840.348.650.45

Initial Host Concentration = 1.0 mM. Ha and Hb represent distinct protons on the triamine receptor.

Table 2: Calculated Binding Parameters for Triamine Host-Guest Complexes

Host-Guest SystemStoichiometryBinding Constant (Ka) / M⁻¹Gibbs Free Energy (ΔG) / kJ·mol⁻¹
Triamine Host + Guest A1:11.5 x 10⁴-23.8
Triamine Host + Guest B1:18.2 x 10³-22.3
Triamine Host + Guest C1:2K₁ = 5.0 x 10³, K₂ = 1.2 x 10³-

Visualization of Binding and Signaling Pathways

Diagrams are essential for visualizing the complex processes involved in host-guest interactions and their potential biological implications.

Diagram: 1:1 Host-Guest Binding Equilibrium

binding_equilibrium Host Triamine Host (H) Complex Host-Guest Complex (HG) Host->Complex Ka Guest Guest (G) Guest->Complex Ka Complex->Host Kd Complex->Guest Kd

Caption: A representation of the dynamic equilibrium in a 1:1 host-guest binding event.

Diagram: Simplified Polyamine Signaling Pathway

Polyamines, such as spermidine and spermine (which are tri- and tetra-amines, respectively), are involved in various cellular signaling cascades that regulate cell growth and proliferation. While synthetic triamine receptors are not directly part of these pathways, understanding the biological roles of natural polyamines provides context for the development of new therapeutic agents that might target these processes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PolyamineTransport Polyamine Transporter Polyamines Polyamines (Spermidine, Spermine) PolyamineTransport->Polyamines Uptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors ODC Ornithine Decarboxylase (ODC) ODC->Polyamines Polyamines->TranscriptionFactors Modulation TranscriptionFactors->ODC Upregulation GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Ornithine Ornithine Ornithine->ODC Synthesis

Caption: A simplified diagram of a polyamine-related signaling pathway.

Conclusion

NMR titration is an indispensable tool for the detailed characterization of host-guest interactions involving triamine receptors. The protocols and data presentation guidelines provided herein offer a framework for researchers to conduct these experiments effectively and report their findings in a clear and quantitative manner. The insights gained from these studies are critical for advancing the design of novel receptors with specific recognition properties for applications in drug delivery, sensing, and catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Step 1: Friedel-Crafts Alkylation of Benzene to 1,3,5-Triethylbenzene

Question: The yield of 1,3,5-triethylbenzene is low, and I observe a mixture of products. What could be the cause?

Answer:

Low yields and the formation of a mixture of isomers (e.g., 1,2,4- and 1,4-diethylbenzene) are common issues in Friedel-Crafts alkylation. Here are potential causes and solutions:

  • Reaction Temperature: The reaction is sensitive to temperature. Running the reaction at elevated temperatures can lead to polysubstitution and isomerization.

    • Solution: Maintain a low reaction temperature (0-5°C) during the addition of the alkylating agent and allow the reaction to slowly warm to room temperature.

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Contamination with water will deactivate the catalyst.

    • Solution: Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use.

  • Ratio of Reactants: An incorrect stoichiometric ratio of benzene to the ethylating agent can lead to incomplete reaction or polysubstitution.

    • Solution: Use a significant excess of benzene to favor the monosubstituted product and minimize polysubstitution. A molar ratio of benzene to ethyl bromide of at least 3:1 is recommended.[1]

Step 2: Bromomethylation of 1,3,5-Triethylbenzene

Question: The bromomethylation of 1,3,5-triethylbenzene results in a dark-colored reaction mixture and a low yield of the desired 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene. Why is this happening?

Answer:

Dark coloration and low yields can stem from several factors in this electrophilic aromatic substitution:

  • Over-bromination and Polymerization: Excessive reaction times or high temperatures can lead to the formation of di- and tri-brominated byproducts on the same methyl group, as well as polymeric materials.

    • Solution: Carefully control the reaction time and temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically heated at 80-90°C.

  • Reagent Quality: The quality of paraformaldehyde and the HBr/acetic acid solution is crucial. Old or impure reagents can lead to side reactions.

    • Solution: Use high-purity paraformaldehyde and a fresh solution of hydrogen bromide in acetic acid.

  • Inadequate Quenching: Improper quenching of the reaction can lead to the degradation of the product.

    • Solution: Pour the reaction mixture onto ice water immediately after the reaction is complete to quench the reaction and precipitate the product.

Step 3: Azidation of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

Question: The conversion of the tris(bromomethyl) compound to the tris(azidomethyl) compound is incomplete. How can I improve the yield?

Answer:

Incomplete conversion to the azide is often related to the reactivity of the starting material and the reaction conditions:

  • Steric Hindrance: The bulky ethyl groups on the benzene ring can sterically hinder the nucleophilic attack of the azide ion.

    • Solution: Increase the reaction time and/or temperature. The reaction is typically stirred at room temperature for 24 hours.[2] Using a polar aprotic solvent like DMF helps to solvate the cation of the azide salt, increasing the nucleophilicity of the azide anion.

  • Purity of Starting Material: Impurities in the 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. Recrystallization from a suitable solvent system like ethanol/water may be necessary.[3]

  • Insufficient Azide: An inadequate amount of sodium azide will result in an incomplete reaction.

    • Solution: Use a molar excess of sodium azide (at least 3.3 equivalents) to drive the reaction to completion.[2]

Step 4: Staudinger Reduction of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

Question: I am having difficulty removing the triphenylphosphine oxide byproduct from my final product, 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. What is the best purification method?

Answer:

The removal of triphenylphosphine oxide is a well-known challenge in Staudinger reductions.[2] Here are some effective strategies:

  • Acid-Base Extraction: The desired amine product is basic, while triphenylphosphine oxide is neutral.

    • Solution: After the reaction, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and perform an acid-base extraction. Wash the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted with an organic solvent.[2]

  • Column Chromatography: While the goal is often to avoid chromatography, it can be a reliable method for purification if other methods fail.

    • Solution: Use a silica gel column with a polar eluent system, such as a gradient of dichloromethane and methanol, to separate the polar amine from the less polar triphenylphosphine oxide.

  • Alternative Reducing Agents: If purification remains a challenge, consider alternative reduction methods that do not produce difficult-to-remove byproducts.

    • Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective alternative to the Staudinger reduction for converting azides to amines and produces only nitrogen gas as a byproduct.[2]

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the four-step synthesis?

A1: The overall yield can vary significantly depending on the optimization of each step. However, with careful execution, an overall yield of 40-60% from 1,3,5-triethylbenzene is achievable.

Q2: Are there any particularly hazardous steps in this synthesis?

A2: Yes. Sodium azide used in Step 3 is highly toxic and can form explosive heavy metal azides. Handle it with extreme caution in a well-ventilated fume hood and avoid contact with metals. Also, organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[2]

Q3: Can I use chloromethylation instead of bromomethylation in Step 2?

A3: Yes, chloromethylation is an alternative. However, the resulting 1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene is generally less reactive than the bromo-analog, which may require harsher conditions for the subsequent azidation step. Bromomethylation is often preferred for its higher reactivity.

Q4: How can I monitor the progress of each reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. For example, a mixture of hexane and ethyl acetate is often suitable for the less polar intermediates, while a more polar system like dichloromethane and methanol may be needed for the final amine product.

Q5: What are the key characterization techniques for the final product?

A5: The final product, 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, should be characterized by:

  • ¹H NMR Spectroscopy: To confirm the presence of the aminomethyl protons and the aromatic and ethyl protons in the correct integration ratios.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the N-H stretching vibrations of the primary amine groups.

Data Presentation

Reaction StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1. Friedel-Crafts Alkylation Benzene, Ethyl BromideAlCl₃Benzene (excess)0 - 252 - 460 - 70
2. Bromomethylation 1,3,5-TriethylbenzeneParaformaldehyde, HBr (33% in AcOH)Acetic Acid908 - 1270 - 85
3. Azidation 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzeneSodium AzideDMF2524~95
4. Staudinger Reduction 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzeneTriphenylphosphine, WaterTHFReflux6 - 1275 - 85
4. (Alternative) Hydrogenation 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzeneH₂, 10% Pd/CEthanol2512 - 24>90

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene
  • To a stirred solution of 1,3,5-triethylbenzene (1 equivalent) in glacial acetic acid, add paraformaldehyde (3.3 equivalents).

  • Slowly add a 33% solution of hydrogen bromide in acetic acid (6 equivalents) to the mixture.

  • Heat the reaction mixture to 90°C and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The white precipitate of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[3]

Protocol 2: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
  • Dissolve 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3.3 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove insoluble salts.

  • Add water to the filtrate to precipitate the 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene.

  • Collect the product by vacuum filtration, wash with water, and dry.

Protocol 3: Staudinger Reduction to 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene
  • To a solution of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene (1 equivalent) in tetrahydrofuran (THF), add triphenylphosphine (3.3 equivalents).

  • Add water (10 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-12 hours, monitoring the disappearance of the azide starting material by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl. The product will move to the aqueous layer.

  • Separate the aqueous layer and basify with solid NaOH until pH > 12.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]

Visualizations

Synthesis_Pathway Benzene Benzene Triethylbenzene 1,3,5-Triethylbenzene Benzene->Triethylbenzene Friedel-Crafts Alkylation Bromomethyl 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene Triethylbenzene->Bromomethyl Bromomethylation Azidomethyl 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene Bromomethyl->Azidomethyl Azidation Aminomethyl 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Azidomethyl->Aminomethyl Staudinger Reduction

Caption: Synthetic pathway for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Troubleshooting_Workflow cluster_start Start cluster_check Identify Step cluster_steps Troubleshooting Steps cluster_end Resolution Start Low Yield or Impure Product IdentifyStep Which synthetic step is problematic? Start->IdentifyStep FriedelCrafts Friedel-Crafts: - Check Temp. - Catalyst Activity - Reactant Ratio IdentifyStep->FriedelCrafts Step 1 Bromomethylation Bromomethylation: - Control Time/Temp - Reagent Quality - Quenching IdentifyStep->Bromomethylation Step 2 Azidation Azidation: - Increase Time/Temp - Starting Material Purity - Azide Stoichiometry IdentifyStep->Azidation Step 3 Staudinger Staudinger Reduction: - Acid-Base Extraction - Chromatography - Alt. Reducing Agent IdentifyStep->Staudinger Step 4 Resolution Improved Yield and Purity FriedelCrafts->Resolution Bromomethylation->Resolution Azidation->Resolution Staudinger->Resolution

References

Technical Support Center: Purification of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine and its derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound and related compounds.

Crystallization Issues

Crystallization is a primary method for purifying this compound, but it can present several challenges.

Problem: "Oiling Out" - Product Separates as an Oil Instead of Crystals

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than solid crystals. This often occurs when the solute is highly supersaturated or when the melting point of the compound is lower than the temperature of the crystallization solution.

Troubleshooting Strategies for "Oiling Out"

StrategyDetailed ActionRationale
Reduce Supersaturation Add a small amount of additional hot solvent to the mixture until the oil redissolves.Decreases the concentration of the solute, allowing for a more controlled and slower crystallization process as the solution cools.
Slow Cooling Allow the solution to cool to room temperature slowly on the benchtop before transferring to an ice bath. Insulating the flask can also help.Gradual cooling prevents a rapid drop in solubility, which can favor the formation of an oily phase over a crystalline solid.
Solvent System Adjustment Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. For amines, common systems include methanol/water or hexane/ethyl acetate.A co-solvent system can modulate the solubility of the compound more finely, promoting crystal lattice formation.
Seeding Introduce a seed crystal (a small amount of the pure solid compound) to the supersaturated solution at a temperature slightly below the saturation point.The seed crystal provides a template for crystal growth, encouraging the formation of a crystalline solid rather than an oil.
pH Adjustment Convert the free amine to its hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., diethyl ether or methanol).Amine salts often have higher melting points and different solubility profiles, which can significantly improve their crystallization properties.[1]

Problem: Compound Fails to Crystallize

Even without oiling out, inducing crystallization can be difficult.

Troubleshooting Strategies for Failure to Crystallize

StrategyDetailed ActionRationale
Increase Concentration Carefully evaporate some of the solvent to increase the solute concentration.This will bring the solution to its saturation point, which is necessary for crystallization to begin.
Scratching Scratch the inside of the flask at the surface of the solution with a glass rod.The microscopic scratches on the glass provide nucleation sites for crystal growth to initiate.
Lower Temperature If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or even a freezer.Further decreasing the temperature will lower the solubility of the compound and may induce crystallization.
Anti-Solvent Addition Slowly add a "poor" solvent to the solution of the compound in a "good" solvent until turbidity persists. Then, warm the mixture slightly to redissolve and cool slowly.This technique, known as anti-solvent crystallization, can effectively induce the formation of crystals.
Column Chromatography Challenges

Due to the presence of multiple basic amine groups, this compound and its derivatives can interact strongly with silica gel, leading to purification difficulties. A published synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene highlights the advantage of requiring limited chromatography, suggesting potential challenges with this method.[2]

Problem: Compound Streaks or Does Not Elute from Silica Gel Column

The polar amine groups can bind irreversibly to the acidic silanol groups on the surface of the silica gel.

Troubleshooting Strategies for Column Chromatography

StrategyDetailed ActionRationale
Use a Basic Modifier Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent system.The basic modifier will compete with the amine product for binding to the acidic sites on the silica gel, allowing the product to elute.
Switch to a Different Stationary Phase Use a more inert stationary phase, such as neutral or basic alumina.Alumina has a different surface chemistry than silica and can be less prone to strong interactions with basic compounds.
Gradient Elution Start with a less polar eluent and gradually increase the polarity (e.g., by increasing the percentage of methanol in dichloromethane).This allows for the elution of less polar impurities first, followed by the more polar product, often resulting in better separation.
Sample Loading For compounds that are not very soluble in the initial eluent, use a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.This ensures that the compound is introduced to the column in a concentrated band, leading to better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can arise from incomplete reactions or side reactions during the synthesis. If prepared via a Gabriel synthesis from the corresponding tris(bromomethyl) precursor, potential impurities include incompletely reacted starting material and byproducts from the deprotection step, such as phthalhydrazide if hydrazine is used.[3] If prepared via reduction of a corresponding trinitrile or triazide, unreacted starting material or partially reduced intermediates may be present.

Q2: I have successfully synthesized a Schiff base derivative. What is a reliable method for its purification?

A2: For Schiff base derivatives, recrystallization is often the most effective purification method.[1] Common solvents for recrystallization include ethanol or dimethylformamide (DMF).[1] If recrystallization is unsuccessful, column chromatography on neutral alumina can be a good alternative to avoid decomposition that might occur on acidic silica gel.[1]

Q3: How can I effectively purify N-acylated derivatives of this compound?

A3: N-acylated derivatives are generally less basic and more amenable to standard purification techniques. Column chromatography on silica gel is often successful.[4] The choice of eluent will depend on the polarity of the acyl group. Recrystallization from a suitable solvent is also a viable option.

Q4: Can I use salt formation to purify my triamine product?

A4: Yes, converting the triamine to its trihydrochloride salt can be an excellent purification strategy. The salt will have significantly different solubility characteristics than the free base, often precipitating from organic solvents, which allows for the removal of non-basic impurities by filtration. The free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is based on the general principle of amine purification.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The triamine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine salt.

  • Removal of Non-Basic Impurities: Combine the acidic aqueous layers and wash with a nonpolar organic solvent like hexane or diethyl ether to remove any non-basic organic impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a concentrated base, such as 6 M sodium hydroxide, with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate out of the solution.

  • Extraction of Pure Amine: Extract the aqueous suspension with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified free amine.

Protocol 2: General Procedure for Recrystallization of an Aromatic Amine
  • Solvent Selection: Choose a solvent or solvent system in which the amine is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the crude amine and a small amount of the chosen solvent. Heat the mixture with stirring until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the amine is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Crystallization Crystallization Crude_Product->Crystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Option 3 Pure_Product Pure Product Crystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Analysis NMR, HPLC, MS Pure_Product->Analysis Troubleshooting_Crystallization Start Crystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals No Solution1 Reduce Supersaturation Slow Cooling Adjust Solvent Seeding pH Adjustment Oiling_Out->Solution1 Solution2 Increase Concentration Scratch Flask Lower Temperature Anti-Solvent No_Crystals->Solution2 Success Successful Crystallization Solution1->Success Solution2->Success

References

Technical Support Center: Synthesis of Functionalized 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. The content addresses specific issues that may be encountered during experimentation, with a focus on minimizing side reactions and optimizing product yields.

I. Synthesis of the 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene Scaffold

The synthesis of the core scaffold is the crucial first step before functionalization. Below is a workflow diagram and a summary of the common synthetic route.

Synthesis_Workflow Benzene Benzene TEB 1,3,5-Triethylbenzene Benzene->TEB Friedel-Crafts Alkylation HaloTEB 1,3,5-Tris(halomethyl)- 2,4,6-triethylbenzene TEB->HaloTEB Halomethylation AzidoTEB 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene HaloTEB->AzidoTEB Azide Substitution Target 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene AzidoTEB->Target Reduction

Caption: Synthetic workflow for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

A frequently used method for the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene begins with benzene and proceeds in four main steps. The advantage of this route is that it generally requires minimal chromatographic purification.

II. Troubleshooting Guide for Functionalization Reactions

The primary challenge in functionalizing the 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene scaffold lies in achieving complete and selective reaction at all three aminomethyl groups. The inherent steric hindrance from the ethyl groups on the benzene ring can significantly impact reactivity.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono-, di-, and tri-substituted products in my amide coupling reaction. How can I drive the reaction to completion?

A1: Incomplete acylation is a common issue due to the steric hindrance of the scaffold. To favor the formation of the tri-substituted product, consider the following strategies:

  • Increase Reagent Stoichiometry: Use a larger excess of the carboxylic acid and coupling reagent. A 3.3 to 3.6-fold excess of each reagent relative to the triamine is a good starting point.

  • Optimize Reaction Time and Temperature: Prolonged reaction times at room temperature or gentle heating (e.g., 40-50 °C) can help overcome the steric barrier. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Choice of Coupling Reagent: For sterically hindered amines, more reactive coupling reagents may be necessary. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Sequential Addition: Adding the coupling reagent and carboxylic acid in portions over several hours can sometimes improve yields by maintaining a high concentration of the activated species.

Q2: My reductive amination with an aldehyde is sluggish and gives a complex mixture of products. What are the likely side reactions?

A2: Reductive amination on this polyamine can be complicated by several factors. Besides incomplete reaction, potential side reactions include:

  • Over-alkylation: Reaction of the newly formed secondary amine with another aldehyde molecule can lead to tertiary amine byproducts. This is more likely if the aldehyde is highly reactive and used in large excess.

  • Aldehyde Reduction: The reducing agent may reduce the starting aldehyde to the corresponding alcohol, especially if a strong reducing agent like sodium borohydride is used without careful control of reaction conditions.

  • Imine Polymerization/Oligomerization: The intermediate imines can potentially react with each other, leading to polymeric or oligomeric side products, particularly if the concentration is high.

To mitigate these issues:

  • Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the starting aldehyde.

  • Control the stoichiometry carefully. A slight excess of the aldehyde (e.g., 3.3 equivalents) is often sufficient.

  • Maintain a slightly acidic pH (around 5-6) to promote imine formation without deactivating the amine.

Q3: I am attempting to synthesize a tris-urea derivative using an isocyanate, but I am getting insoluble byproducts. What could be the cause?

A3: The reaction of polyamines with isocyanates is typically fast, but can lead to the formation of insoluble polymeric ureas if not controlled properly.

  • Control of Stoichiometry and Addition: The most critical factor is to maintain a high dilution and to add the isocyanate slowly to a solution of the triamine. This minimizes the chance of one isocyanate molecule reacting with amines from different scaffold molecules.

  • Solvent Choice: Use a solvent that can dissolve both the starting materials and the product. Aprotic polar solvents like DMF or DMSO are often suitable.

  • Temperature Control: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and reduce the formation of side products.

Summary of Potential Side Reactions and Mitigation Strategies
Reaction TypeCommon Side ReactionPotential Cause(s)Mitigation Strategy
Amide Coupling Incomplete reaction (mono- and di-substitution)Steric hindrance, insufficient reagent, short reaction timeIncrease stoichiometry of acid and coupling reagent, prolong reaction time, use a more reactive coupling reagent (e.g., HATU).
Racemization of chiral carboxylic acidsHigh reaction temperature, inappropriate coupling reagentUse racemization suppressing additives (e.g., HOBt), lower reaction temperature.
Reductive Amination Incomplete reactionSteric hindrance, non-optimal pHUse a slight excess of the aldehyde, maintain pH around 5-6, longer reaction times.
Over-alkylation to tertiary aminesExcess aldehyde, highly reactive aldehydeUse a stepwise procedure (form imine first, then reduce), control stoichiometry carefully.
Reduction of starting aldehydeUse of a strong, non-selective reducing agentUse a milder reducing agent like NaBH(OAc)₃.
Urea Formation Formation of polymeric/oligomeric ureasHigh concentration, rapid addition of isocyanateUse high dilution, slow addition of isocyanate, control temperature.
Incomplete reactionSteric hindranceEnsure sufficient reaction time, consider using a slight excess of isocyanate.

III. Experimental Protocols

General Protocol for Tris-Amide Synthesis
  • Dissolve 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (1.0 eq.) in an anhydrous solvent such as DMF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the carboxylic acid (3.3 - 3.6 eq.) and a suitable coupling reagent (e.g., HATU, 3.3 - 3.6 eq.) in the same anhydrous solvent.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 6.6 - 7.2 eq.), to the carboxylic acid mixture and stir for 15-30 minutes to pre-activate the acid.

  • Add the activated carboxylic acid solution dropwise to the solution of the triamine at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent. The organic layer should be washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualization of Reaction Pathways

Main vs. Side Reaction Pathways in Amide Coupling

The following diagram illustrates the desired reaction to the tri-substituted product versus the formation of incompletely substituted side products.

Amide_Coupling_Pathways cluster_side_reactions Side Products Triamine 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Monoamide Mono-amide Product Triamine->Monoamide + R-COOH (1 eq.) Diamide Di-amide Product Monoamide->Diamide + R-COOH (1 eq.) Triamide Tri-amide Product (Desired) Diamide->Triamide + R-COOH (1 eq.)

Caption: Reaction pathways in the acylation of the triamine scaffold.

Troubleshooting Logic for Incomplete Reactions

This diagram provides a logical workflow for troubleshooting incomplete functionalization reactions.

Troubleshooting_Workflow Start Incomplete Reaction Observed (Mixture of products) CheckStoichiometry Are reagents used in >3x excess? Start->CheckStoichiometry IncreaseStoichiometry Increase stoichiometry of acylating/alkylating agent and coupling reagents. CheckStoichiometry->IncreaseStoichiometry No CheckTimeTemp Is reaction time sufficient? Is temperature appropriate? CheckStoichiometry->CheckTimeTemp Yes IncreaseStoichiometry->CheckTimeTemp IncreaseTimeTemp Increase reaction time and/or gently heat the reaction mixture. CheckTimeTemp->IncreaseTimeTemp No CheckReagentActivity Is the coupling/reducing agent sufficiently reactive? CheckTimeTemp->CheckReagentActivity Yes IncreaseTimeTemp->CheckReagentActivity ChangeReagent Switch to a more reactive coupling/reducing agent. CheckReagentActivity->ChangeReagent No Success Reaction Driven to Completion CheckReagentActivity->Success Yes ChangeReagent->Success

Caption: A logical workflow for troubleshooting incomplete reactions.

Technical Support Center: Optimizing Coupling Reactions with (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with this sterically hindered triamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in coupling reactions?

A1: The primary challenges stem from the molecule's structure. The three aminomethyl groups are situated on a highly substituted and sterically hindered benzene ring due to the flanking ethyl groups. This steric bulk can significantly slow down or prevent coupling reactions. Additionally, the presence of three primary amine functionalities can lead to a mixture of mono-, di-, and tri-substituted products, making selective coupling and purification difficult.

Q2: Which types of coupling reactions are compatible with this triamine?

A2: this compound is a versatile building block.[1] It can potentially be used in several coupling reactions, including:

  • Buchwald-Hartwig amination: To form C-N bonds with aryl halides or pseudohalides. The steric hindrance will be a major factor to consider.[2][3][4]

  • Amide coupling: To form amides by reacting with carboxylic acids or their derivatives.

  • Reductive amination: To form secondary or tertiary amines by reacting with aldehydes or ketones.

  • Suzuki-Miyaura coupling (if modified): While the amine itself is not a direct participant, it can be functionalized to carry a boronic acid or ester for subsequent Suzuki-Miyaura reactions.[5][6][7]

Q3: How can I control the degree of substitution (mono- vs. di- vs. tri-coupling)?

A3: Achieving selective substitution is challenging. Here are some strategies:

  • Stoichiometry: Use a sub-stoichiometric amount of the coupling partner relative to the triamine to favor mono-substitution.

  • Protecting Groups: Protect two of the amine groups with a suitable protecting group (e.g., Boc) to allow for selective coupling at the remaining free amine.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor the formation of the mono-coupled product.

Q4: What are the key parameters to optimize for a successful coupling reaction?

A4: Due to the sterically hindered nature of the amine, careful optimization of the following parameters is crucial:

  • Catalyst/Ligand System: For cross-coupling reactions like Buchwald-Hartwig, bulky, electron-rich phosphine ligands are often necessary to overcome steric hindrance.[2][3] Consider screening a variety of palladium precatalysts and ligands.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. For Buchwald-Hartwig reactions, bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[3]

  • Solvent: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions. Anhydrous and deoxygenated solvents are essential for many palladium-catalyzed reactions.[3]

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[3][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Steric Hindrance • Increase reaction temperature. • Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) for palladium-catalyzed reactions.[2][3] • Increase catalyst loading.[3][5]
Catalyst Deactivation • Ensure all reagents and solvents are anhydrous and thoroughly deoxygenated.[3][5] • Use a fresh, high-quality palladium precatalyst.[5][8] • Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction.[5]
Inappropriate Base • Switch to a stronger, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, LHMDS).[3] • Ensure the base is finely powdered and dry.[5]
Poor Solubility • Choose a solvent that effectively dissolves all starting materials. A solvent screen may be necessary.[3] • Ensure vigorous stirring, especially for heterogeneous mixtures.[8]

Problem 2: Formation of Multiple Products (Mixture of mono-, di-, and tri-substituted products)

Potential Cause Troubleshooting Steps & Solutions
Lack of Selectivity • Adjust the stoichiometry of the limiting reagent (e.g., use 0.9 equivalents of the coupling partner for mono-substitution). • Lower the reaction temperature and shorten the reaction time. • Consider a protecting group strategy for the amine functionalities.
Side Reactions • Analyze byproducts by LC-MS or NMR to identify potential side reactions. • Homocoupling of the coupling partner can be an issue in Suzuki reactions; ensure proper degassing.[6]

Experimental Protocols (Hypothetical Examples)

Protocol 1: Mono-N-Arylation via Buchwald-Hartwig Amination

This protocol is a starting point for the mono-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (0.9 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 eq)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To an oven-dried reaction vessel, add this compound, aryl bromide, and NaOt-Bu.

  • Evacuate and backfill the vessel with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in anhydrous, deoxygenated toluene.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Protocol 2: Tri-Amide Formation

This protocol describes the formation of a tri-amide by coupling with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (3.3 eq)

  • Triethylamine (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution.

  • Add the acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Triamine - Coupling Partner - Base solvent Add Anhydrous/ Deoxygenated Solvent reagents->solvent catalyst Prepare Catalyst/ Ligand Solution catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography/ Recrystallization extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for coupling reactions.

Caption: Troubleshooting decision tree for low reaction yield.

product_distribution center Triamine mono Mono-substituted center->mono + 1 eq. Partner tri Tri-substituted center->tri + >3 eq. Partner di Di-substituted mono->di + 1 eq. Partner di->tri + 1 eq. Partner

Caption: Potential product distribution in coupling reactions.

References

Stability issues of tripodal amine scaffolds in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Tripodal Amine Scaffolds

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of tripodal amine scaffolds in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of tripodal amine scaffolds?

A1: The instability of tripodal amine scaffolds is primarily influenced by several factors:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by heat, light, or the presence of metal ions.[1][2]

  • pH: Both acidic and basic conditions can promote degradation through different mechanisms, such as hydrolysis or elimination reactions, depending on the scaffold's specific structure.[3][4]

  • Reaction with Carbon Dioxide: Primary and secondary amines can react with CO₂ from the atmosphere to form carbamates, which can alter the compound's purity and reactivity.[1]

  • Solvent Choice: Protic solvents can participate in degradation reactions, while non-polar aprotic solvents are generally more protective. The choice of solvent can significantly impact the long-term stability of the scaffold.[5]

  • Temperature and Light: Elevated temperatures accelerate the rate of most degradation reactions.[5][6] Exposure to UV light can also induce photodegradation.[1][7]

Q2: What are the common visual or analytical signs of scaffold degradation?

A2: Degradation can often be detected through the following observations:

  • Visual Indicators: A noticeable color change (e.g., from colorless to yellow or brown), the formation of a precipitate, or a change in the solution's viscosity can all indicate degradation.[1]

  • Analytical Indicators: When analyzing by methods like HPLC or LC-MS, degradation is indicated by a decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products. In NMR spectroscopy, the appearance of new signals or changes in the integration of existing signals can point to instability.[1][7]

Q3: How does pH specifically affect the stability of tripodal amines?

A3: The effect of pH is critical and multifaceted. The tertiary amine "bridgehead" and the primary/secondary amines on the arms have different basicities (pKa values).

  • Acidic pH (pH < 4): At low pH, the amine groups will be protonated. While this can protect against certain types of oxidation, the high acidity can catalyze the hydrolysis of other functional groups on the scaffold or arms, if present (e.g., esters, amides).[4][8]

  • Neutral pH (pH 6-8): Stability is often greatest in the neutral pH range, but this is highly dependent on the specific scaffold structure. For many poly(β-amino ester)s, for example, the deprotonated amine can act as a catalyst for ester hydrolysis, making degradation faster at neutral or basic pH.[3]

  • Basic pH (pH > 9): In basic conditions, the amines are deprotonated and more nucleophilic, increasing their susceptibility to oxidation.[3] Base-catalyzed elimination or hydrolysis reactions may also occur, depending on the scaffold's structure.

Q4: Which solvents are recommended for storing and handling tripodal amine scaffolds?

A4: The choice of solvent is crucial for ensuring stability.

  • Recommended: High-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), or dimethyl sulfoxide (DMSO) are generally preferred for long-term storage. For biological experiments, buffered aqueous solutions are necessary, but stability in these should be confirmed first.[7]

  • Use with Caution: Protic solvents like methanol, ethanol, and water can participate in degradation pathways and may be unsuitable for long-term storage unless the compound is known to be stable.[5] It is crucial to use high-purity or HPLC-grade solvents, as impurities can catalyze degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My tripodal amine compound is degrading rapidly in solution, as confirmed by LC-MS.

First, identify the conditions under which degradation is occurring. The troubleshooting workflow below can help pinpoint the cause.

G Troubleshooting Workflow for Scaffold Instability A Instability Detected (e.g., new LC-MS peaks) B What are the storage and experimental conditions? A->B C Solvent Issue B->C Solvent D pH Issue B->D pH E Atmosphere Issue B->E Atmosphere F Is the solvent protic (e.g., MeOH, H2O)? C->F G Is the pH acidic or basic? D->G H Is the solution exposed to air/oxygen? E->H I Solution: Switch to an anhydrous aprotic solvent (e.g., ACN, THF). Use high-purity grade. F->I Yes J Solution: Buffer the solution to a neutral pH (6.5-7.5) and re-evaluate. Perform a pH stability screen. G->J Yes K Solution: Degas solvents. Work under an inert atmosphere (N2 or Ar). Add antioxidants if compatible. H->K Yes

Caption: A logical workflow to diagnose and solve common stability issues.

Data on Stability in Different Conditions

While stability is highly dependent on the specific structure of the tripodal amine scaffold, the following table summarizes general stability expectations based on typical amine chemistry. Quantitative data for a specific scaffold should be determined experimentally.

Condition CategorySpecific ConditionExpected StabilityPotential Degradation Pathway
pH (Aqueous Buffer) pH 2-4 (e.g., Acetate Buffer)Low to ModerateAcid-catalyzed hydrolysis of functional groups.
pH 6.5-7.5 (e.g., PBS)Generally HighestSlow oxidation; potential for base-catalyzed hydrolysis if pKa is low.[3]
pH 9-11 (e.g., Glycine Buffer)LowBase-catalyzed hydrolysis/elimination; accelerated oxidation.[3][7]
Solvent Type Protic (Methanol, Water)Low to ModerateSolvolysis, hydrogen bonding may facilitate degradation.[5]
Aprotic Polar (ACN, DMSO)HighGenerally stable, but DMSO can be oxidizing under some conditions.
Aprotic Non-polar (THF, DCM)HighGenerally stable, but ensure peroxide-free THF.
Stress Conditions 3% H₂O₂ (Oxidative)Very LowRapid oxidation of nitrogen atoms.[1]
60°C (Thermal)LowAccelerated rate of all degradation pathways.[1]
UV Light (254 nm)Low to ModeratePhotodegradation, radical formation.[1]

Experimental Protocols

Protocol 1: pH Stability Screening Assay

This protocol is designed to assess the stability of a tripodal amine scaffold across a range of pH values.[7][9]

  • Preparation of Buffers: Prepare a set of buffers covering the desired pH range (e.g., pH 4, 7.4, and 9). Common choices include acetate for acidic, phosphate-buffered saline (PBS) for neutral, and borate or glycine for basic conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the tripodal amine scaffold in a suitable organic solvent like acetonitrile (ACN) or DMSO.

  • Incubation Sample Preparation:

    • For each pH condition, dilute the stock solution into the buffer to a final concentration of 10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the buffer pH.

    • Prepare a "time zero" (t=0) sample by immediately quenching the reaction: take an aliquot of the incubation sample and add it to an equal volume of cold ACN or methanol containing an internal standard. Store at -20°C.

  • Incubation: Incubate the remaining samples at a constant temperature, typically 37°C, to simulate physiological conditions.

  • Time Points: Collect aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours). Quench each aliquot immediately as described in step 3.

  • Analysis: Analyze all samples (including t=0) by a validated LC-MS method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This data can be used to determine the degradation half-life (t₁/₂) at each pH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in ACN/DMSO dilute Dilute Stock into Buffers (Final Conc. 10-50 µM) prep_stock->dilute prep_buffers Prepare Buffers (e.g., pH 4, 7.4, 9) prep_buffers->dilute t0 Take t=0 Sample (Quench Immediately) dilute->t0 incubate Incubate at 37°C t0->incubate sampling Sample at Time Points (1, 4, 8, 24h...) & Quench incubate->sampling lcms Analyze All Samples by LC-MS sampling->lcms calc Calculate % Remaining vs. t=0 and Half-Life lcms->calc

Caption: Workflow for a typical pH stability screening experiment.

Protocol 2: Forced Degradation (Stress Testing) Study

This study helps identify potential degradation pathways and the compound's susceptibility to various stressors.[1]

  • Sample Preparation: Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal: Heat at 80°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Control: Keep one sample at room temperature, protected from light.

  • Neutralization & Analysis: Before analysis, neutralize the acid and base hydrolysis samples. Analyze all samples and the control using an LC-MS/MS method capable of separating the parent compound from potential degradants.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Identify the major degradation products to understand the primary instability mechanisms.

G cluster_stress Apply Stress Conditions (24-48h) start Prepare 5 Samples of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox heat Thermal (80°C) start->heat light Photolytic (UV Light) start->light analysis Neutralize (if needed) Analyze All by LC-MS/MS acid->analysis base->analysis ox->analysis heat->analysis light->analysis end Identify Degradation Pathways & Susceptibilities analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Tripodal Amine Ligand Stability in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of tripodal amine ligands in catalytic reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, helping you diagnose and resolve problems related to ligand and catalyst stability.

Q1: My reaction has stalled, or the conversion rate is significantly lower than expected. What could be the cause?

A1: A sudden drop in catalytic activity is a primary indicator of catalyst deactivation. For systems employing tripodal amine ligands, oxidation of the ligand or the metal center is a common culprit.

  • Visual Inspection: Check for a color change in your reaction mixture. For instance, Cu(I) complexes, often used in click chemistry, are typically colorless or yellow, while their oxidized Cu(II) counterparts are blue or green. Similarly, air-exposure of some Fe(II) complexes can cause a color change to brown-red as oxidation occurs.[1]

  • Precipitation: Has a precipitate formed? Oxidized metal complexes can sometimes become insoluble in the reaction solvent and crash out, effectively removing the catalyst from the reaction.

  • Atmospheric Control: Confirm the integrity of your inert atmosphere. Leaks in your Schlenk line or glovebox can introduce oxygen, leading to rapid catalyst oxidation. Ensure all joints are properly sealed and that there is a positive pressure of inert gas.[2]

Below is a workflow to help diagnose the issue of low reaction conversion.

G cluster_0 Troubleshooting Low Conversion start Low or No Conversion q1 Observe Visual Changes? (Color change, precipitate) start->q1 a1_yes Indication of Catalyst Oxidation q1->a1_yes Yes q2 Check Inert Atmosphere Integrity (Leaks, gas flow) q1->q2 No a1_yes->q2 a2_yes Potential O₂ Contamination q2->a2_yes Yes a2_no Consider Other Deactivation Pathways (e.g., thermal, substrate poisoning) q2->a2_no No remediate Remediation: - Use rigorously deoxygenated solvents - Modify ligand for higher stability - Check for substrate impurities a2_yes->remediate

A decision tree for troubleshooting low reaction yields.

Q2: I'm observing a distinct color change in my reaction. What does it signify?

A2: A color change often points to a change in the oxidation state of the metal center, which is frequently a consequence of ligand oxidation or instability. For example, in copper-catalyzed reactions, a shift from a colorless or pale yellow solution to blue or green is a strong indicator that the active Cu(I) has been oxidized to the inactive Cu(II) state. Iron-mediated oxidative dehydrogenation of certain tripodal amine complexes can result in the appearance of new charge-transfer bands, leading to noticeable color changes.[1]

Q3: Can I regenerate my oxidized catalyst?

A3: In some cases, catalyst regeneration is possible, though it is often challenging for homogeneous catalysts where the ligand itself has been irreversibly modified. For palladium catalysts, which are sometimes supported by amine ligands, regeneration methods can include:

  • Thermal Treatment: Heating the catalyst to burn off coke or other organic foulants. This is generally not suitable for catalysts on carbon supports due to the risk of oxidizing the support itself.[3]

  • Chemical Regeneration: Using reducing agents to convert an oxidized metal center back to its active state. For example, hydrogen can be used to regenerate some palladium catalysts.[4] Alternatively, mild oxidation with agents like hydrogen peroxide has been used to regenerate Pd/C catalysts poisoned by sulfur.[3]

  • Solvent Washing: Using supercritical fluids like CO2 to dissolve and remove deactivating deposits from the catalyst.[5]

It is crucial to first identify the cause of deactivation before attempting regeneration.[6] If the tripodal amine ligand has undergone oxidative degradation, regeneration of the metal center alone will not restore catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of tripodal amine ligand oxidation?

A1: The earliest signs are often a decrease in reaction rate and the appearance of a subtle color change. For sensitive reactions, these changes can occur rapidly upon even minor exposure to air. Monitoring the reaction with techniques like UV-Vis spectroscopy can help detect the formation of oxidized species in real-time.[7][8]

Q2: How can I prevent ligand oxidation from the start?

A2: The most effective strategy is the rigorous exclusion of air and moisture from your reaction.

  • Use Air-Free Techniques: Employing a Schlenk line or a glovebox for all manipulations is critical.[2]

  • Deoxygenate Solvents and Reagents: Solvents should be thoroughly degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas.

  • Ligand Design: If you continue to face oxidation issues, consider modifying the ligand structure. Increasing steric hindrance around the metal center or altering the chelate arm length can significantly enhance stability against air oxidation.[3]

Q3: How does the structure of a tripodal amine ligand affect its stability?

A3: Several structural factors play a crucial role:

  • Chelate Arm Length: Shorter chelate arms can increase reactivity but may also lead to a higher degree of oxidation.[3]

  • Donor Groups: The type of donor group (e.g., triazolyl, pyridyl) influences the ligand's binding affinity and the stability of the metal complex.

  • Steric Hindrance: Introducing bulky groups on the ligand can physically shield the metal center from oxygen, thereby improving its stability.[3]

Q4: What is the primary mechanism of oxidation for these ligands?

A4: The primary mechanism often involves the reaction of the metal complex with molecular oxygen (O₂). For a metal complex (M) with a tripodal amine ligand (L), the process can be simplified as an initial interaction with oxygen, which can lead to the oxidation of the metal center (e.g., Fe(II) to Fe(III)) and subsequent or concurrent oxidative modification of the ligand itself, such as dehydrogenation.[1]

The diagram below illustrates a simplified oxidation pathway.

G cluster_0 Simplified Ligand Oxidation Mechanism Active_Catalyst Active Catalyst [L-M(II)] Intermediate Oxygen Adduct [L-M(III)-O₂⁻] Active_Catalyst->Intermediate + O₂ O2 O₂ Oxidized_Catalyst Oxidized/Deactivated Catalyst [L_ox-M(III)] or [L-M(III)] Intermediate->Oxidized_Catalyst + e⁻, + H⁺ Oxidized_Catalyst->Active_Catalyst Regeneration (if possible) H2O 2H₂O Protons 4H⁺

A simplified pathway for catalyst oxidation by O₂.

Data Presentation

The stability of a metal complex against oxidation is highly dependent on the ligand architecture. The following tables provide quantitative data on the effect of ligand structure on oxidation rates and how reaction conditions can impact catalytic performance.

Table 1: Comparison of Oxidation Rates for Fe(II) Complexes with Different Tripodal Aminopyridyl Ligands

ComplexLigand Substituent (R)Qualitative Oxidation Rate
[Fe(tach-3-Mepyr)]²⁺3-MethylRapid
[Fe(tachpyr)]²⁺HModerate
[Fe(tach-3-MeOpyr)]²⁺3-MethoxySlow
[Fe(tach-6-Mepyr)]²⁺6-MethylNo reaction observed
Data derived from studies on iron-mediated oxidative dehydrogenation with O₂ oxidant.[1][9] The rate is inferred from the extent of conversion to imino- and aminopyridyl-armed complexes over time.

Table 2: Impact of Reaction Conditions on Catalyst Performance

ParameterDefinitionImpact of Ligand Oxidation
Turnover Number (TON) Moles of substrate converted per mole of catalyst before deactivation.[6][10]Significantly reduced. An ideal catalyst would have an infinite TON.[10]
Turnover Frequency (TOF) The number of catalytic cycles per unit time (turnovers per unit time).[6][10]Decreases as the active catalyst concentration diminishes due to oxidation.
TON and TOF are critical metrics for catalyst efficiency and lifetime.[11] Ligand oxidation is a primary cause of catalyst deactivation, leading to lower TON and TOF values.

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Catalytic Reaction using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere to prevent catalyst oxidation.

Materials:

  • Oven-dried glassware (e.g., Schlenk flask, condenser)

  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifolds

  • Rubber septa, glass stoppers, and Keck clips

  • Cannula and syringes for liquid transfer

  • Magnetic stir bar and stir plate

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) to remove adsorbed water.

  • Assembly: Quickly assemble the hot glassware (e.g., flask with stir bar and condenser) and connect it to a gas-adapter on the Schlenk line.

  • Purging the System (Evacuate and Backfill):

    • Carefully open the tap on the flask to the vacuum manifold. Evacuate the system for 5-10 minutes.

    • Close the tap to the vacuum and slowly open it to the inert gas manifold to backfill the flask. You should see the gas flow in the bubbler decrease as the flask fills.

    • Repeat this evacuate-and-backfill cycle at least three times to ensure a robustly inert atmosphere.

  • Adding Reagents:

    • Solids: If air-stable, add the solid reagent to the flask before purging. If air-sensitive, add it in a glovebox or via a solid addition tube under a positive flow of inert gas.

    • Solvents/Liquids: Use degassed solvents. Transfer them to the reaction flask via a cannula or a gas-tight syringe through a rubber septum.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by having the inert gas flow from the manifold, through the reaction setup, and out through an oil bubbler.

  • Workup: After the reaction is complete, cool it to room temperature. Quench the reaction if necessary. Perform subsequent workup steps using air-free techniques until the product is confirmed to be stable in air.

G cluster_0 Air-Sensitive Reaction Workflow p1 Assemble Dry Glassware p2 Connect to Schlenk Line p1->p2 p3 Evacuate/Backfill Cycle (x3) p2->p3 p4 Add Reagents under Inert Gas (Solids, Degassed Solvents) p3->p4 p5 Run Reaction under Positive Inert Pressure p4->p5 p6 Cool and Quench Reaction p5->p6 p7 Air-Free Workup p6->p7 p8 Isolate Product p7->p8

Workflow for an air-sensitive catalytic reaction.

Protocol 2: Monitoring Catalyst Oxidation with UV-Vis Spectroscopy

This protocol allows for the in-situ monitoring of changes in the catalyst's electronic structure, which can indicate oxidation.

Materials:

  • UV-Vis spectrophotometer with a cuvette holder

  • Air-tight quartz cuvette (e.g., a screw-cap cuvette with a septum)

  • Gas-tight syringes

  • Degassed solvent and stock solutions of catalyst

Procedure:

  • Prepare Stock Solution: In a glovebox or using a Schlenk line, prepare a stock solution of your catalyst in the appropriate degassed solvent.

  • Prepare Cuvette: Place a small magnetic stir bar in the air-tight cuvette. Seal the cuvette with its septum cap and purge it with inert gas for several minutes using needles for gas inlet and outlet.

  • Acquire Initial Spectrum: Using a gas-tight syringe, transfer a known volume of the degassed solvent to the cuvette to record a baseline spectrum. Then, inject a small aliquot of the catalyst stock solution to achieve the desired concentration. Record the initial UV-Vis spectrum of the active catalyst (Time = 0).

  • Initiate Oxidation: To test for air sensitivity, carefully inject a small, known volume of air or an oxygen-saturated solvent into the stirred solution in the cuvette.

  • Monitor Spectral Changes: Immediately begin acquiring spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

  • Data Analysis: Observe the appearance of new absorption bands or the decrease in intensity of bands associated with the active catalyst. A plot of absorbance at a specific wavelength versus time can provide kinetic information about the oxidation process.[12][13]

Protocol 3: Assessing Oxidative Stability with Cyclic Voltammetry (CV)

CV can be used to determine the redox potentials of your catalyst and assess its stability in different oxidation states. This protocol should be performed under an inert atmosphere.

Materials:

  • Potentiostat and an electrochemical cell suitable for air-sensitive work

  • Working, counter, and reference electrodes (e.g., glassy carbon, platinum wire, and Ag/Ag⁺)

  • Degassed electrolyte solution (e.g., 0.1 M TBAPF₆ in dry acetonitrile)

  • Glovebox or Schlenk line for cell assembly

Procedure:

  • Cell Preparation: Assemble the electrochemical cell in a glovebox. Add the degassed electrolyte solution. Polish the working electrode before use.

  • Blank Voltammogram: Run a CV of the electrolyte solution alone to establish the potential window and identify any background peaks.

  • Sample Analysis: Add the air-sensitive catalyst to the cell to a known concentration. Keep the solution under a blanket of inert gas.

  • Data Acquisition:

    • Scan the potential in the positive (oxidative) direction from the open-circuit potential.

    • Observe any oxidation peaks, which correspond to the removal of electrons from your complex. Note the potential (Eₚₐ).

    • Reverse the scan direction. Observe any corresponding reduction peaks (Eₚ𝒸).

  • Data Interpretation:

    • Reversible vs. Irreversible Oxidation: If a reduction peak corresponding to the initial oxidation is observed upon the reverse scan, the oxidation may be electrochemically reversible. A lack of a corresponding reduction peak suggests an irreversible oxidation process, which often indicates that the oxidized form of the catalyst is unstable and undergoes a chemical change.

    • Stability Test: You can hold the potential at a value just past the first oxidation peak for a period and then scan back to see if the reduction peak is still present. Its disappearance would indicate the instability of the oxidized species.

    • Effect of Oxygen: To explicitly test the effect of O₂, you can bubble a small amount of air or O₂ through the solution and record the CV again to observe any changes in the voltammogram. New peaks or changes in existing ones can confirm sensitivity to oxygen.[14]

References

Technical Support Center: Navigating Reactions with the 1,3,5-Triethylbenzene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered 1,3,5-triethylbenzene scaffold. The bulky ethyl groups at the 1, 3, and 5 positions present unique challenges in achieving desired reactivity and regioselectivity. This resource offers practical solutions and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with the 1,3,5-triethylbenzene scaffold so challenging?

A1: The primary challenge arises from steric hindrance. The three ethyl groups shield the aromatic ring, making it difficult for reagents to access the reactive sites. This steric congestion can significantly slow down reaction rates, necessitate harsher reaction conditions, and lead to low yields or undesired side products.

Q2: What are the most common issues encountered when working with this scaffold?

A2: Common issues include:

  • Low or no conversion: The steric bulk prevents the reactants and catalysts from interacting effectively.

  • Poor regioselectivity: While the ethyl groups are ortho-, para-directing, the extreme steric hindrance at the ortho positions (2, 4, 6) often forces substitution to occur at less sterically crowded sites, which may not be the desired outcome.

  • Side reactions: Harsher conditions required to overcome steric hindrance can lead to decomposition of starting materials or the formation of byproducts.

  • Catalyst deactivation: Sterically demanding substrates can sometimes lead to the deactivation of the catalyst.

Q3: What general strategies can be employed to improve reaction outcomes?

A3: Key strategies include:

  • Catalyst and Ligand Selection: Employing catalysts with bulky, electron-rich ligands can enhance reactivity in cross-coupling reactions.

  • Reaction Conditions: Optimization of solvent, temperature, and pressure can be critical. Microwave-assisted synthesis can also be beneficial.

  • Reagent Choice: Using smaller, more reactive reagents can sometimes circumvent steric issues.

  • Protecting Groups: In multi-step syntheses, the use of protecting groups can help direct reactions to the desired position.

  • Alternative Synthetic Routes: It may be necessary to consider multi-step sequences that build the desired functionality in a less sterically hindered precursor before the final scaffold is assembled.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Issue: You are experiencing low to no yield in a Suzuki-Miyaura coupling of a halogenated 1,3,5-triethylbenzene derivative (e.g., 2-bromo-1,3,5-triethylbenzene) with an arylboronic acid.

G start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand? start->catalyst Yes base Ineffective Base? start->base No solution Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->solution conditions Harsh Reaction Conditions? base->conditions No solution2 Screen Different Bases (e.g., K3PO4, Cs2CO3) base->solution2 Yes boronic_acid Boronic Acid Decomposition? conditions->boronic_acid No solution3 Optimize Temperature and Time Consider Microwave Irradiation conditions->solution3 Yes solution4 Use Boronate Esters (e.g., pinacol esters) boronic_acid->solution4 Yes

Troubleshooting workflow for low Suzuki coupling yield.
Potential CauseTroubleshooting Steps
Inefficient Catalyst System The steric bulk of the 1,3,5-triethylbenzene scaffold requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
Recommendation: Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle with sterically hindered substrates.
Suboptimal Base The choice of base is crucial for the transmetalation step. Common bases like Na₂CO₃ may not be effective.
Recommendation: Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often effective in challenging couplings due to its higher solubility in organic solvents.
Boronic Acid Decomposition Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially at elevated temperatures.
Recommendation: Use a more stable boronate ester, such as a pinacol ester, instead of the boronic acid.
Harsh Reaction Conditions High temperatures can lead to substrate or product decomposition.
Recommendation: Consider microwave-assisted synthesis, which can rapidly heat the reaction mixture to the desired temperature, often reducing reaction times and minimizing byproduct formation.[1]

Poor Regioselectivity in Electrophilic Aromatic Substitution

Issue: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the 1,3,5-triethylbenzene ring is not occurring at the desired ortho-position (2, 4, or 6).

G start Poor Regioselectivity in EAS sterics Steric Hindrance at Ortho Position? start->sterics directing_group Lack of Strong Directing Group? sterics->directing_group No solution Use Ortho-Lithiation Strategy sterics->solution Yes conditions Thermodynamic vs. Kinetic Control? directing_group->conditions No solution2 Introduce a Directing Metalation Group (DMG) directing_group->solution2 Yes solution3 Optimize Reaction Temperature and Time conditions->solution3 Yes

Decision-making for improving regioselectivity.
Potential CauseTroubleshooting Steps
Overwhelming Steric Hindrance The ethyl groups effectively block the ortho positions (2, 4, 6) from attack by most electrophiles.
Recommendation: Employ an ortho-lithiation strategy. This involves deprotonation at an ortho-position using a strong base like n-butyllithium (often in the presence of a chelating agent like TMEDA), followed by quenching with an electrophile. This method provides excellent regiocontrol.
Weak Directing Effects The activating and directing effects of the ethyl groups may not be sufficient to overcome the steric barrier.
Recommendation: If a multi-step synthesis is feasible, consider introducing a powerful directing metalation group (DMG) to the scaffold to guide the lithiation to a specific ortho-position.
Reaction Conditions The reaction may be under thermodynamic control, favoring the formation of a more stable, less sterically hindered product.
Recommendation: Perform the reaction at lower temperatures to favor the kinetically controlled product, which may be the desired ortho-isomer.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triethylbenzene with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10024<10
2Pd₂(dba)₃SPhosK₃PO₄Dioxane1001285
3Pd(OAc)₂XPhosCs₂CO₃Toluene110892
4PdCl₂(dppf)-K₃PO₄DME/H₂O801845

Note: Data is representative and compiled from studies on analogous sterically hindered substrates. Actual yields may vary.

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 2-Bromo-1,3,5-triethylbenzene with Aniline

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂BINAPNaOtBuToluene1002435
2Pd₂(dba)₃RuPhosLHMDSDioxane1001288
3Pd(OAc)₂XantphosK₃PO₄Toluene1101675
4Pd₂(dba)₃BrettPhosNaOtBuToluene1001094

Note: Data is representative and compiled from studies on analogous sterically hindered substrates. Actual yields may vary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1,3,5-triethylbenzene

Objective: To synthesize 2-phenyl-1,3,5-triethylbenzene.

Materials:

  • 2-Bromo-1,3,5-triethylbenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1,3,5-triethylbenzene, phenylboronic acid, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 110 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ortho-Lithiation and Carboxylation of 1,3,5-Triethylbenzene

Objective: To synthesize 2,4,6-triethylbenzoic acid.

Materials:

  • 1,3,5-Triethylbenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Dry ice (CO₂)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous diethyl ether and 1,3,5-triethylbenzene.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of n-butyllithium.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.

  • Cool the reaction back to -78 °C and quench by carefully adding crushed dry ice in small portions.

  • Allow the reaction to warm to room temperature and stir until all the excess CO₂ has sublimed.

  • Quench the reaction with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude product can be purified by recrystallization.

By leveraging these troubleshooting guides, data tables, and detailed protocols, researchers can more effectively navigate the challenges associated with the sterically hindered 1,3,5-triethylbenzene scaffold and achieve their synthetic goals.

References

Characterization of impurities in 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene. Our aim is to help you identify and characterize impurities, troubleshoot common issues, and ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is significantly lower than expected. What are the potential causes and how can I improve it?

Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the source of the issue is recommended.

Potential Causes:

  • Incomplete Reactions: One or more steps in the synthesis may not have gone to completion.

  • Side Reactions: Formation of byproducts at any stage of the synthesis will consume starting material and reduce the yield of the desired product.

  • Mechanical Losses: Product loss during workup, extraction, purification, and transfer between vessels.

  • Purity of Reagents and Solvents: Sub-optimal quality of starting materials or the presence of water in anhydrous reactions can significantly impact reaction efficiency.

Troubleshooting Steps:

  • Analyze Each Step: If possible, analyze the crude product mixture of each step by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion rate and identify any major impurities.

  • Optimize Reaction Conditions:

    • Friedel-Crafts Ethylation: Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) and control the reaction temperature to prevent polyalkylation or isomerization.

    • Halomethylation: In the chloromethylation or bromomethylation step, carefully control the stoichiometry of the reagents and the reaction time to minimize the formation of di- and tri-substituted byproducts. For chloromethylation, ensure anhydrous conditions to suppress the formation of the carcinogenic bis(chloromethyl) ether.[1]

    • Azide Formation: Use a slight excess of sodium azide to drive the reaction to completion. Ensure the solvent (e.g., DMF) is anhydrous.

    • Reduction: For the Staudinger reduction, ensure the complete hydrolysis of the intermediate iminophosphorane. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Improve Workup and Purification:

    • Thoroughly extract the product at each stage.

    • Minimize transfers between flasks.

    • If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities.

Q2: I observe an unexpected peak in the HPLC analysis of my final product. How can I identify this impurity?

The presence of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. The identity of the impurity will depend on its origin in the synthetic sequence.

Potential Impurities and Their Identification:

  • Partially Substituted Intermediates: These are common impurities arising from incomplete reactions in the halomethylation or amination steps.

    • 1-(Aminomethyl)-3,5-bis(bromomethyl)-2,4,6-triethylbenzene or 1,3-bis(aminomethyl)-5-(bromomethyl)-2,4,6-triethylbenzene: These would be more nonpolar than the final product and thus have a longer retention time in reversed-phase HPLC. Their mass spectrum (GC-MS or LC-MS) would show a characteristic isotopic pattern for bromine.

    • Mono- or di-azide intermediates: If the reduction step is incomplete, you may have residual azides. These can be detected by infrared (IR) spectroscopy (strong azide stretch around 2100 cm⁻¹) or mass spectrometry.

  • Byproducts from Side Reactions:

    • Diarylmethane derivatives: These can form during the halomethylation step and would be significantly less polar than the final product.[1][2] They can be identified by their higher mass in mass spectrometry and the presence of signals for two triethylbenzene units in the NMR spectrum.

  • Residual Starting Materials or Reagents:

    • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene: If the azide formation step is incomplete, this starting material may be carried through. It is significantly less polar than the final amine product.

    • Triphenylphosphine oxide: This is a byproduct of the Staudinger reduction and can often be seen in the NMR spectrum of the crude product.[3] It can be removed by chromatography or by washing the organic layer with an acidic aqueous solution during workup.

Analytical Approach for Identification:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the impurity.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, collect the corresponding fraction from the HPLC and analyze it by ¹H and ¹³C NMR to elucidate its structure.

  • Spiking Experiments: If you have synthesized and isolated the potential intermediates, you can "spike" your final product sample with a small amount of the suspected impurity and observe if the peak area in the HPLC chromatogram increases.

Q3: My NMR spectrum of the final product shows complex multiplets in the aromatic region and additional unexpected signals. What could be the cause?

A complex NMR spectrum suggests the presence of a mixture of compounds.

Possible Explanations:

  • Incomplete Substitution: The presence of mono- or di-substituted intermediates will lead to a more complex aromatic region in the ¹H NMR spectrum due to the loss of symmetry.

  • Isomers: If the initial Friedel-Crafts ethylation resulted in a mixture of 1,2,4- and 1,3,5-triethylbenzene, this isomeric complexity will be carried through the entire synthesis, resulting in a mixture of final products.

  • Residual Solvents: Common solvents used in the synthesis or purification (e.g., dichloromethane, ethyl acetate, diethyl ether) may be present and can be identified by their characteristic chemical shifts.

  • Triphenylphosphine Oxide: If a Staudinger reduction was performed, the characteristic multiplets of the phenyl groups of triphenylphosphine oxide may be visible in the aromatic region (typically around 7.4-7.7 ppm).[3]

Troubleshooting:

  • Purification: Re-purify the sample using column chromatography or recrystallization.

  • 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to help in the structural elucidation of the major and minor components.

  • GC-MS: Analyze the sample by GC-MS to separate and identify the different components in the mixture.[4][5][6][7][8]

Quantitative Data Summary

The following table summarizes potential impurities that may be encountered during the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Impurity NamePotential OriginAnalytical Method for DetectionExpected Observations
1,2,4-Triethylbenzene and its derivativesFriedel-Crafts EthylationGC-MS, ¹H NMRDifferent retention time in GC compared to the 1,3,5-isomer. More complex splitting pattern in the aromatic region of the ¹H NMR spectrum.
Mono- and Di-halomethylated triethylbenzeneIncomplete HalomethylationHPLC, GC-MS, ¹H NMRLonger retention time in reversed-phase HPLC. Lower molecular weight in MS. Presence of aromatic protons in the ¹H NMR.
Diarylmethane derivativesSide reaction in HalomethylationHPLC, GC-MS, ¹H NMRSignificantly longer retention time in reversed-phase HPLC. Higher molecular weight in MS. Complex aromatic signals and a singlet for the methylene bridge in ¹H NMR.
Mono- and Di-azidomethyl triethylbenzeneIncomplete Azide Formation or Incomplete ReductionHPLC, IR, LC-MSLonger retention time in reversed-phase HPLC. Strong IR absorption around 2100 cm⁻¹. Molecular weight corresponding to the partially substituted compound in MS.
Triphenylphosphine oxideByproduct of Staudinger Reduction¹H NMR, ³¹P NMRCharacteristic multiplets in the aromatic region (around 7.4-7.7 ppm) of the ¹H NMR spectrum. A single peak in the ³¹P NMR spectrum.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for monitoring the reaction progress and assessing the purity of the final product and intermediates.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is useful for identifying volatile and semi-volatile impurities, particularly from the earlier steps of the synthesis.

  • Column: Non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the ethyl and aminomethyl protons. The aromatic protons should appear as a singlet if the 1,3,5-substitution pattern is pure.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the number of unique carbon atoms, confirming the symmetry of the molecule.

  • 2D NMR: If the spectra are complex, 2D NMR experiments like COSY, HSQC, and HMBC can be used to establish connectivity and assign signals.

Visualizations

Synthesis_Workflow Benzene Benzene Triethylbenzene 1,3,5-Triethylbenzene Benzene->Triethylbenzene Friedel-Crafts Ethylation Halomethylated 1,3,5-Tris(halomethyl)- 2,4,6-triethylbenzene Triethylbenzene->Halomethylated Halomethylation Azide 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene Halomethylated->Azide Azide Substitution Amine 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Azide->Amine Reduction

Caption: Synthetic pathway for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurity) check_purity Check Purity of Starting Materials & Reagents start->check_purity analyze_steps Analyze Crude Product of Each Step (TLC, HPLC, NMR) check_purity->analyze_steps Purity OK solution Problem Resolved check_purity->solution Impure incomplete_reaction Incomplete Reaction? analyze_steps->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes improve_workup Improve Workup & Purification Technique side_products->improve_workup No optimize_conditions->solution identify_impurity Identify Impurity (LC-MS, NMR of fraction) improve_workup->identify_impurity identify_impurity->solution

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Enhancing the Solubility of Functionalized Triamine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical strategies, troubleshooting advice, and detailed protocols to address the common challenge of poor aqueous solubility in functionalized triamine scaffolds. The following FAQs address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My functionalized triamine scaffold has very low aqueous solubility. What are my primary strategies to improve it?

A1: Low aqueous solubility is a frequent hurdle for complex organic molecules like functionalized triamine scaffolds. A systematic approach is crucial for selecting the most effective enhancement strategy. The choice depends on the scaffold's physicochemical properties (e.g., pKa of the amine groups, lipophilicity) and the intended application (e.g., oral vs. parenteral administration).

The primary strategies can be broadly categorized into Chemical Modifications and Formulation Approaches .

  • Chemical Modifications: These involve altering the molecule itself to create a new chemical entity with improved solubility. For triamine scaffolds, the most common and effective methods are:

    • Salt Formation: Since triamines are basic, they can readily form salts with acidic counter-ions. This is often the most effective first step to significantly increase aqueous solubility and dissolution rates.[1][2]

    • Prodrugs: A bioreversible, soluble moiety is attached to one of the amine groups. This moiety is cleaved in vivo to release the active parent drug.[3] This is an excellent strategy when salt formation is not feasible or doesn't provide sufficient enhancement.

  • Formulation Approaches: These methods improve solubility without chemically altering the drug molecule. They are particularly useful for preclinical studies and final dosage form development. Key techniques include:

    • pH Adjustment: For basic compounds like triamines, lowering the pH of the aqueous medium increases the proportion of the ionized (and generally more soluble) species.

    • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) in which the compound is more soluble can significantly enhance the overall solubility of the aqueous system.[4]

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the scaffold and increase aqueous solubility.[6]

The following decision tree provides a logical workflow for selecting an appropriate strategy.

Solubility_Enhancement_Workflow cluster_0 Solubility Enhancement Strategy Selection start Poorly Soluble Triamine Scaffold check_pka Determine pKa Is it a strong or weak base? start->check_pka salt_formation Strategy: Salt Formation (High Potential) check_pka->salt_formation pKa difference > 2-3 with counter-ion prodrug Strategy: Prodrug Approach check_pka->prodrug Weakly basic or ionizable groups absent check_salt Salt formation successful & solubility sufficient? salt_formation->check_salt formulation Strategy: Formulation Approaches prodrug->formulation If further enhancement is needed check_salt->formulation No end_dev Proceed to Development check_salt->end_dev Yes

Caption: Decision workflow for selecting a solubility enhancement strategy for triamine scaffolds.

Q2: How does salt formation work for triamine scaffolds and how do I choose the right counter-ion?

A2: Salt formation is a highly effective method for increasing the solubility of ionizable compounds like triamine scaffolds.[1] The process involves an acid-base reaction where the basic amine groups on your scaffold accept a proton from an acidic counter-ion, forming a more polar and, therefore, more water-soluble ionic salt.[7]

Choosing a Counter-ion: The selection of a counter-ion is a critical step and is guided by the "pKa rule". For a stable salt to form, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[8]

The properties of the counter-ion itself also significantly impact the final salt's characteristics.[9][10]

  • Solubility: Small, hydrophilic counter-ions generally lead to more soluble salts. However, increasing the chain length of alkyl-based counter-ions can decrease solubility due to increased lipophilicity.[10][11]

  • Hygroscopicity: This is the tendency to absorb moisture from the air. Highly polar counter-ions from mineral acids (e.g., hydrochloride, hydrobromide) can sometimes lead to hygroscopic salts, which can be challenging for solid dosage form manufacturing.[12]

  • Crystallinity & Stability: The goal is typically a stable, crystalline salt. Some counter-ions may lead to amorphous or unstable forms.[10]

The following table summarizes common acidic counter-ions used for basic drugs and their general properties.

Counter-ionAcid SourcepKa of AcidTypical Impact on SolubilityNotes
Hydrochloride Hydrochloric Acid-7.0High increaseMost common; can be hygroscopic; potential for common-ion effect in the stomach.[8][13]
Mesylate Methanesulfonic Acid-1.9High increaseOften produces stable, crystalline, non-hygroscopic salts with good solubility.[12]
Sulfate Sulfuric Acid-3.0Good increaseDivalent, can form 1:1 or 2:1 drug:salt ratios.
Succinate Succinic Acid4.2, 5.6Moderate increaseDicarboxylic acid, can improve physical properties.
Fumarate Fumaric Acid3.0, 4.5Moderate increaseOften forms stable crystalline salts.
Tartrate Tartaric Acid3.0, 4.4Good increaseChiral counter-ion, can be used for chiral resolution.

(Data sourced from references on general pharmaceutical salt selection principles.)[8][12]

Q3: My compound is not suitable for salt formation. When and how should I use a prodrug strategy?

A3: A prodrug strategy is an excellent alternative when salt formation is not viable or provides insufficient solubility enhancement.[3] A prodrug is a bioreversible derivative of the parent compound that is inactive but is converted in vivo (enzymatically or chemically) to the active drug.[14] For amine-containing scaffolds, prodrugs are designed to mask one of the basic nitrogens with a polar, water-solubilizing group.

Common Prodrug Strategies for Amines:

Prodrug TypeSolubilizing GroupCleavage MechanismFold Solubility Increase (Examples)Advantages & Disadvantages
N-Phosphonooxymethyl PhosphateAlkaline Phosphatase>15,000-fold (Loxapine)[15]Adv: Massive solubility increase, rapid & quantitative conversion in vivo.[16] Dis: Can be synthetically challenging.
Amide (with Amino Acids) Amino AcidPeptidases>5,000-fold (SB-3CT)[14]Adv: Can target amino acid transporters, significant solubility gains. Dis: Amide stability can sometimes lead to slow release.[14]
Carbamate (O-alkyl) Carbamate Linker + Soluble MoietyEsterases~600-fold (Pyrazolo[3,4-d]pyrimidine)[14]Adv: Tunable cleavage rates. Dis: Stability can be variable.
N-Mannich Bases Formaldehyde + Amide/ImideChemical (Hydrolysis)Variable, can increase lipophilicity or solubilityAdv: Suppresses pKa. Dis: Release can be pH-dependent and sometimes slow.[3]

The diagram below illustrates the general activation pathway for an N-phosphonooxymethyl prodrug.

Prodrug_Activation cluster_1 N-Phosphonooxymethyl Prodrug Activation Pathway Prodrug Poorly Soluble Triamine Scaffold + N-Phosphonooxymethyl Group (Soluble Prodrug) Enzyme Alkaline Phosphatase Prodrug->Enzyme Enzymatic Cleavage Intermediate Unstable N-Hydroxymethyl Intermediate Enzyme->Intermediate ActiveDrug Active Triamine Scaffold (Released at Target) Intermediate->ActiveDrug Spontaneous Decomposition Byproduct Phosphate + Formaldehyde Intermediate->Byproduct

Caption: General enzymatic activation pathway for an N-phosphonooxymethyl amine prodrug.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[17]

Materials:

  • Test compound (functionalized triamine scaffold)

  • Buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess solid should be clearly visible.[17]

  • Solvent Addition: Add a known volume of the desired buffer (e.g., 2 mL) to the vial.[17]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but it's recommended to test multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached.[18][19]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved solid particles. Centrifugation prior to filtration is highly recommended.[18]

  • Quantification: Prepare a standard curve of the test compound. Dilute the clear filtrate with a suitable solvent and analyze its concentration using a validated HPLC or LC-MS method.

  • Calculation: The determined concentration is the thermodynamic solubility of the compound under the tested conditions. The experiment should be performed in at least triplicate.[18]

Protocol 2: General Procedure for Salt Screening

This protocol outlines a parallel screening approach to identify promising salt forms.[7][20]

Materials:

  • Triamine scaffold (free base)

  • A library of acidic counter-ions (e.g., HCl, H₂SO₄, methanesulfonic acid, succinic acid)

  • A selection of solvents (e.g., isopropanol, ethanol, acetone, water)

  • Multi-well plates or small glass vials

  • Stirring plate

  • Analytical instruments for characterization (X-ray Powder Diffraction - XRPD, Differential Scanning Calorimetry - DSC, NMR)

Procedure:

  • Solvent Addition: Dispense a set volume of each chosen solvent into the wells of a multi-well plate or an array of vials.[13]

  • API Addition: Add a known molar amount of the triamine scaffold free base to each well/vial.

  • Counter-ion Addition: Add a stoichiometric amount (e.g., 1.0 equivalent) of each selected acidic counter-ion to the corresponding wells/vials.[20]

  • Slurry/Dissolution: Seal the plate/vials and agitate at a controlled temperature. You can run experiments isothermally or use temperature cycling to encourage crystallization. This can be performed for several days.[20]

  • Isolation: After the aging period, isolate any resulting solids by centrifugation or filtration.

  • Analysis: Wash and dry the isolated solids. Analyze each solid using XRPD to check for new crystalline forms. DSC can be used to determine the melting point and thermal stability. NMR can confirm salt formation via proton transfer.[7]

  • Solubility Testing: Promising crystalline salts are then subjected to thermodynamic solubility testing as described in Protocol 1.

Salt_Screening_Workflow cluster_2 Salt Screening Experimental Workflow start Select Counter-ions & Solvents prepare Prepare Slurries (API + Counter-ion + Solvent) start->prepare age Age Slurries (Stirring / Temp Cycling) prepare->age isolate Isolate Solids (Filter / Centrifuge) age->isolate analyze Characterize Solids (XRPD, DSC, NMR) isolate->analyze test_sol Test Solubility of Promising Salts analyze->test_sol select Select Lead Salt Candidate test_sol->select

Caption: A typical experimental workflow for screening and selecting optimal salt forms.

References

Technical Support Center: Troubleshooting Low Binding Affinity in Synthesized Anion Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized anion receptors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on resolving issues related to low binding affinity.

Frequently Asked Questions (FAQs)

My synthesized receptor shows low or no binding to the target anion. What are the potential causes?

Several factors can contribute to unexpectedly low binding affinity. These can be broadly categorized into issues with the receptor itself, the experimental conditions, and the nature of the anion. Potential causes include:

  • Receptor-Related Issues:

    • Incorrect Molecular Design: The receptor cavity may not be the optimal size or shape for the target anion, or the hydrogen bond donors may not be correctly positioned for effective interaction.[1]

    • Lack of Preorganization: The receptor may be too flexible, requiring a significant entropic penalty to adopt the conformation necessary for binding.[2][3][4]

    • Synthesis Impurities: Residual impurities from the synthesis or purification process can interfere with anion binding.[5][6]

    • Poor Solubility: The receptor may have poor solubility in the chosen solvent, leading to aggregation and a lower effective concentration available for binding.[7]

  • Experimental Condition-Related Issues:

    • Inappropriate Solvent: The solvent may be too competitive, solvating the anion and/or the receptor too strongly and thus disfavoring the formation of the host-guest complex.[2][8][9][10][11]

    • Incorrect pH: For anions that are the conjugate bases of weak acids (e.g., carboxylates, phosphate), the pH of the solution must be high enough to ensure the anion is in its deprotonated form.

    • Counter-ion Effects: The counter-ion of the anion salt can sometimes interact with the receptor or the anion, affecting the binding equilibrium.

  • Anion-Related Issues:

    • High Hydration Energy: Anions with high charge density (e.g., F⁻, SO₄²⁻) have very high hydration energies, which must be overcome for binding to occur in aqueous media.[11][12] This is a significant challenge in anion recognition in water.[10][13]

How does the choice of solvent affect anion binding affinity?

The solvent plays a critical role in anion binding.[2][8][9][10][11] Polar, protic solvents can strongly solvate both the anion and the receptor's binding sites through hydrogen bonding, leading to lower binding affinities compared to less polar, aprotic solvents.[2] Even in aprotic solvents, polarity can influence the receptor's conformation and its ability to bind anions.[2] For instance, in chloroform, some receptors may have intramolecular hydrogen bonds that need to be broken before anion binding can occur, a process not necessary in more polar solvents like DMSO.[2] The effect of the solvent is a key consideration, and binding studies are often conducted in a range of solvents to understand these effects.[8][11]

My ¹H NMR titration data is difficult to interpret. What could be the problem?

Difficulties in interpreting ¹H NMR titration data can arise from several sources:

  • Slow or Intermediate Exchange: If the binding and unbinding kinetics are on the same timescale as the NMR experiment, you may observe peak broadening, making it difficult to accurately determine chemical shifts.[7]

  • Complex Stoichiometries: The binding may not be a simple 1:1 interaction. The formation of 2:1 or higher-order complexes can lead to complex changes in the NMR spectrum that do not fit a simple binding model.[9]

  • Low Binding Affinity: If the binding is very weak, the changes in chemical shifts upon addition of the anion may be very small and difficult to distinguish from experimental noise.[14]

  • Receptor Aggregation: Concentration-dependent aggregation of the receptor can complicate the NMR spectra and the analysis of binding.

  • Impurity Signals: Impurities in the receptor or the anion salt can give rise to overlapping signals that interfere with the analysis.[7]

I am not seeing a clear sigmoidal binding curve in my Isothermal Titration Calorimetry (ITC) experiment. What does this mean?

The absence of a clear sigmoidal binding curve in an ITC experiment often indicates a problem with the binding interaction or the experimental setup.[15] Common reasons include:

  • No or Very Weak Binding: If there is no significant heat change upon injection of the titrant, it suggests that binding is not occurring or is too weak to be detected.

  • Incorrect Concentrations: The concentrations of the receptor and the anion must be appropriately chosen to fall within the "c-window" for ITC, which relates to the binding affinity.

  • Mismatched Buffers: If the buffer in the syringe and the cell are not identical, the heat of dilution can mask the heat of binding.

  • Complex Binding Stoichiometry or Multiple Binding Sites: If there are multiple binding sites with different affinities, the resulting isotherm will be a composite of multiple curves and may not appear as a simple sigmoid.[16]

  • Precipitation: If the complex formed is insoluble, precipitation will lead to erratic and uninterpretable heat signals.

Troubleshooting Guides

Guide 1: Troubleshooting Low Binding Affinity

This guide provides a systematic approach to diagnosing and resolving low anion binding affinity.

Troubleshooting Workflow for Low Binding Affinity

Troubleshooting_Workflow Start Start: Low Binding Affinity Observed Check_Receptor 1. Verify Receptor Integrity Start->Check_Receptor Check_Conditions 2. Evaluate Experimental Conditions Check_Receptor->Check_Conditions Receptor OK Redesign 4. Receptor Redesign Check_Receptor->Redesign Design/Purity Issue Check_Anion 3. Consider Anion Properties Check_Conditions->Check_Anion Conditions Optimized Solution Problem Solved Check_Conditions->Solution Issue Resolved Check_Anion->Redesign Inherent Anion Challenge Check_Anion->Solution Issue Resolved Redesign->Solution

Caption: A stepwise workflow for troubleshooting low anion binding affinity.

  • Verify Receptor Integrity and Purity:

    • Action: Re-purify the receptor and confirm its identity and purity using techniques like NMR, mass spectrometry, and elemental analysis.

    • Rationale: Impurities can compete for the binding site or alter the electronic properties of the receptor.[5][6]

  • Optimize Experimental Conditions:

    • Solvent:

      • Action: If in a polar, protic solvent, switch to a less competitive solvent (e.g., from methanol to acetonitrile or chloroform).[2][9]

      • Rationale: Reducing solvent competition can significantly enhance binding affinity.[9]

    • pH:

      • Action: For pH-sensitive anions, ensure the solution pH is at least 1.5-2 units above the pKa of the conjugate acid.

      • Rationale: The anionic form of the guest must be the dominant species in solution.

    • Temperature:

      • Action: Vary the temperature of the experiment.

      • Rationale: Binding can be enthalpically or entropically driven, and changing the temperature can shift the equilibrium.

  • Re-evaluate Receptor Design:

    • Action: Use computational modeling (e.g., DFT calculations) to assess the complementarity between the receptor and the anion.[1][4][17][18]

    • Rationale: Modeling can provide insights into the binding geometry and energy, helping to identify design flaws.[3] Consider increasing the preorganization of the receptor to reduce the entropic cost of binding.[2]

  • Perform a Competition Experiment:

    • Action: If direct binding is not observed, try a competition experiment with a guest that is known to bind.[19]

    • Rationale: This can confirm if the receptor is active and can provide a relative binding affinity.

Guide 2: Interpreting Ambiguous Spectroscopic Data

This guide focuses on troubleshooting issues related to common spectroscopic techniques used in anion binding studies.

Workflow for Spectroscopic Data Analysis

Spectroscopic_Workflow Start Start: Ambiguous Spectroscopic Data (NMR, ITC, Fluorescence) Check_Sample 1. Check Sample Preparation Start->Check_Sample Check_Instrument 2. Verify Instrument Parameters Check_Sample->Check_Instrument Sample OK Analyze_Data 3. Re-analyze Data with Different Models Check_Instrument->Analyze_Data Instrument OK Modify_Experiment 4. Modify Experimental Design Analyze_Data->Modify_Experiment Poor Fit Conclusion Clear Interpretation Analyze_Data->Conclusion Good Fit Modify_Experiment->Conclusion

Caption: A workflow for troubleshooting and interpreting spectroscopic data.

¹H NMR Titration
  • Issue: Significant peak broadening.

    • Action: Change the temperature of the experiment.

    • Rationale: This can move the system into a fast or slow exchange regime, resulting in sharper peaks.

  • Issue: Data does not fit a 1:1 binding model.

    • Action: Try fitting the data to a 1:2 or 2:1 binding model.[20] A Job plot can also be used to determine the stoichiometry.

    • Rationale: The binding stoichiometry may be more complex than initially assumed.

  • Issue: Very small chemical shift changes.

    • Action: Increase the concentration of the receptor and/or the anion. Use a higher field NMR spectrometer.

    • Rationale: This can amplify the small changes, making them easier to quantify.

Isothermal Titration Calorimetry (ITC)
  • Issue: No significant heat change observed.

    • Action: Increase the concentrations of the receptor and anion. Ensure the "c-window" (1 < Kₐ[Receptor] < 1000) is satisfied.

    • Rationale: The heat change may be too small to detect at low concentrations.

  • Issue: Large heats of dilution.

    • Action: Perform a control experiment by titrating the anion into the buffer alone and subtract this from the binding data.[15] Ensure precise buffer matching between the cell and the syringe.

    • Rationale: This corrects for heat changes not related to the binding event.

Fluorescence Spectroscopy
  • Issue: No change in fluorescence upon anion addition.

    • Action: Confirm that the fluorophore is located in a part of the receptor that is sensitive to the binding event. Consider using a displacement assay.[21]

    • Rationale: The binding event may not be causing a significant change in the local environment of the fluorophore. A displacement assay, where a fluorescent guest is displaced by the target anion, can be an effective alternative.[21]

Quantitative Data Summary

The following table summarizes representative binding constants for different anion-receptor systems from the literature to provide a comparative reference.

Receptor TypeAnionSolventBinding Constant (Kₐ, M⁻¹)Reference
Macrocyclic PolyamineSO₄²⁻DMSO-d₆/0.5% H₂O> 10⁸ (estimated)[7]
Macrocyclic PolyamineH₂PO₄⁻DMSO-d₆/0.5% H₂O1.8 x 10⁵[7]
Macrocyclic PolyamineCl⁻DMSO-d₆/0.5% H₂O3.6 x 10³[7]
[8]RotaxaneCl⁻Acetone10⁴ - 10⁵ (order of magnitude)[9]
[8]RotaxaneCl⁻Chloroform10¹ - 10² (order of magnitude)[9]
Bis-urea CryptandAcO⁻DMSO-d₆/0.5% H₂O> 10⁴[22]
Bis-urea CryptandCl⁻DMSO-d₆/0.5% H₂O> 10⁴[22]

Key Experimental Protocols

Protocol 1: ¹H NMR Titration
  • Preparation:

    • Prepare a stock solution of the receptor at a known concentration (e.g., 1 mM) in a deuterated solvent.

    • Prepare a stock solution of the anion salt (typically as a tetrabutylammonium salt to ensure solubility) at a much higher concentration (e.g., 50 mM) in the same deuterated solvent, containing a small amount of the receptor stock solution to maintain the receptor concentration throughout the titration.

  • Titration:

    • Acquire a ¹H NMR spectrum of the receptor solution alone.

    • Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring the solution is well-mixed and thermally equilibrated.

    • Continue adding the anion solution until the chemical shifts of the receptor protons no longer change significantly, indicating saturation of the binding sites.[7][23]

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the receptor that are involved in binding.

    • Plot Δδ as a function of the anion concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).[20][24][25]

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Prepare a solution of the receptor and a solution of the anion salt in the same, precisely matched buffer. Degas both solutions to prevent air bubbles.[26]

    • The concentration of the receptor in the cell and the anion in the syringe should be chosen based on the expected binding affinity to fall within the instrument's optimal range (the "c-window").

  • Titration:

    • Load the receptor solution into the sample cell and the anion solution into the injection syringe.[27]

    • Perform a series of small, timed injections of the anion solution into the sample cell while monitoring the heat change.[16][27]

  • Data Analysis:

    • Integrate the heat change for each injection to obtain the enthalpy change (ΔH) per mole of injectant.

    • Plot the enthalpy change per injection against the molar ratio of anion to receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[26][27][28] The entropy of binding (ΔS) can then be calculated.[27]

Protocol 3: Fluorescence Titration
  • Preparation:

    • Prepare a stock solution of the fluorescent receptor at a known, low concentration (e.g., 1-10 µM) in the desired solvent.

    • Prepare a concentrated stock solution of the anion salt.

  • Titration:

    • Record the fluorescence emission spectrum of the receptor solution.

    • Add small aliquots of the anion stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition, allowing the solution to equilibrate.[29]

  • Data Analysis:

    • Monitor the change in fluorescence intensity or wavelength at the emission maximum as a function of the anion concentration.

    • Plot the change in fluorescence against the anion concentration and fit the data to a suitable binding model to determine the binding constant.[21] For very tight binding, a competition assay may be necessary.[7]

References

Validation & Comparative

A Comparative Guide to 1,3,5-Triethylbenzene and 1,3,5-Trimethylbenzene Scaffolds in Molecular Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene (mesitylene) scaffolds in the context of supramolecular chemistry and molecular recognition. The choice of a central scaffold is critical in the design of synthetic hosts, as it dictates the spatial arrangement of binding motifs and influences the overall stability of host-guest complexes. This comparison is supported by experimental data from peer-reviewed literature to aid in the rational design of novel receptors and molecular sensors.

Theoretical Framework: The "Steric Gearing" Advantage of the 1,3,5-Triethylbenzene Scaffold

The primary theoretical difference between the 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds lies in the concept of "steric gearing".[1][2] The ethyl groups in the 1,3,5-triethylbenzene scaffold are significantly bulkier than the methyl groups of mesitylene. This increased steric hindrance is not a disadvantage; rather, it serves to pre-organize the binding arms of a tripodal host molecule.[1][2]

The ethyl groups favor a conformation where they are interlocked, directing the attached binding elements towards the same face of the benzene ring.[1] This "up-up-up" (uuu) conformation is crucial for creating a well-defined binding cavity, thus reducing the entropic penalty upon guest binding.[1] In contrast, the smaller methyl groups of the 1,3,5-trimethylbenzene scaffold do not provide a significant steric gearing effect, leading to a more flexible host with a less pre-organized binding site.[1]

While both scaffolds have been shown to improve the binding affinities of hosts compared to unsubstituted analogues, the steric gearing offered by the ethyl groups can confer an energetic advantage.[1] However, the magnitude of this advantage is context-dependent, relying on the nature of the binding groups and the guest molecule.[1]

G cluster_0 1,3,5-Triethylbenzene Scaffold cluster_1 1,3,5-Trimethylbenzene Scaffold a Steric Gearing of Ethyl Groups b Pre-organized 'uuu' Conformation a->b c Well-defined Binding Cavity b->c d Enhanced Binding Affinity c->d e Minimal Steric Effect of Methyl Groups f Flexible Conformations e->f g Less-defined Binding Cavity f->g h Moderate Binding Affinity g->h

Conceptual difference between the two scaffolds.

Quantitative Comparison of Binding Affinities

A review of the available literature has identified several studies that directly compare the binding affinities of host molecules constructed from 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds.[1] The data from these studies, which utilize various host-guest systems, are summarized below. The binding affinity is represented by the association constant (Kₐ), where a higher value indicates a stronger interaction.

Host ScaffoldGuestBinding GroupsSolventKₐ (M⁻¹) for Triethylbenzene HostKₐ (M⁻¹) for Trimethylbenzene HostFold Difference (Kₐ_Et / Kₐ_Me)Reference (as cited in[1])
Tri-imidazoliumCl⁻ImidazoliumCD₃CN3402017
Tri-imidazoliumBr⁻ImidazoliumCD₃CN1001010
Tri-imidazoliumI⁻ImidazoliumCD₃CN20< 10> 2
Tri-ureidoPhO⁻UreaDMSO-d₆1,6001,1001.5[1]
Tri-amidiniumPhO₂⁻AmidiniumCD₃OD11,00011,0001[3]
Tri-pyridylZn(II) porphyrinPyridineCH₂Cl₂1,5001,0001.5[4]
Tri-pyrazolylNH₄⁺PyrazoleCDCl₃2501501.7[5]

Note: The binding affinity values are sourced from a literature review and are presented here for comparative purposes. The original publications should be consulted for detailed experimental conditions. The errors in these measurements are estimated to be around ±20%.[1]

The data indicate that in most cases, the 1,3,5-triethylbenzene scaffold leads to a host with a higher binding affinity for the guest molecule, with differences ranging from no significant change to a 17-fold increase.[1] The average free energy difference (ΔΔG) is approximately 0.4 kcal/mol in favor of the ethyl-substituted scaffold.[1]

Experimental Protocols

The determination of binding affinities for supramolecular systems is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC).

A. NMR Titration

NMR titration is a powerful method for studying host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts of protons on the host or guest molecule as one is titrated into the other.

Protocol:

  • Sample Preparation: Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a suitable deuterated solvent. Prepare a stock solution of the guest molecule in the same solvent, typically at a concentration 10-20 times higher than the host.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis: Record the changes in the chemical shift (Δδ) of one or more protons that are sensitive to the binding event. Plot Δδ as a function of the guest concentration.

  • Binding Constant Calculation: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).

G A Prepare Host and Guest Stock Solutions B Acquire NMR Spectrum of Host Alone A->B C Add Aliquot of Guest to Host Solution B->C D Acquire NMR Spectrum of the Mixture C->D E Repeat Titration Steps (10-15 points) D->E E->C more aliquots F Plot Δδ vs. [Guest] E->F titration complete G Non-linear Regression Fit to Binding Model F->G H Determine Association Constant (Kₐ) G->H

References

Comparative study of anion binding affinity of different tripodal amine receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anion Binding Affinities in Tripodal Amine Receptors

An in-depth review of the anion binding capabilities of various tripodal amine receptors, supported by quantitative data and detailed experimental protocols, to guide researchers in the selection and design of effective anion sensors and transporters.

The selective recognition and binding of anions by synthetic receptors is a rapidly advancing field in supramolecular chemistry, with significant implications for environmental monitoring, medical diagnostics, and drug development. Among the diverse array of synthetic receptors, tripodal amines have emerged as a particularly promising class due to their pre-organized structures that can form stable complexes with a variety of anionic guests. This guide provides a comparative study of the anion binding affinities of different tripodal amine receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Comparison of Anion Binding Affinities

The efficacy of a tripodal amine receptor is quantified by its binding or association constant (Kₐ), which indicates the strength of the interaction between the receptor and the anion. A higher Kₐ value signifies a stronger binding affinity. The following table summarizes the association constants for several distinct tripodal amine receptors with a range of anions, as determined by various spectroscopic techniques.

ReceptorAnionAssociation Constant (Kₐ) M⁻¹SolventMethodReference
Tris([(4-cyanophenyl)amino]propyl)urea (L1) F⁻> 1.0 x 10⁵DMSO-d₆¹H NMR Titration[1]
H₂PO₄⁻2.1 x 10⁴DMSO-d₆¹H NMR Titration[1]
CH₃COO⁻1.8 x 10³DMSO-d₆¹H NMR Titration[1]
HSO₄⁻1.2 x 10³DMSO-d₆¹H NMR Titration[1]
SO₄²⁻2.5 x 10²DMSO-d₆¹H NMR Titration[1]
Cl⁻1.2 x 10²DMSO-d₆¹H NMR Titration[1]
Tris([(4-cyanophenyl)amino]propyl)thiourea (L2) F⁻> 1.0 x 10⁵DMSO-d₆¹H NMR Titration[1]
H₂PO₄⁻3.2 x 10⁴DMSO-d₆¹H NMR Titration[1]
CH₃COO⁻2.5 x 10³DMSO-d₆¹H NMR Titration[1]
HSO₄⁻1.9 x 10³DMSO-d₆¹H NMR Titration[1]
SO₄²⁻3.1 x 10²DMSO-d₆¹H NMR Titration[1]
Cl⁻1.9 x 10²DMSO-d₆¹H NMR Titration[1]
Hexyl Chain Substituted Hexaurea Receptor PO₄³⁻8.4 x 10⁵5% H₂O/DMSO-d₆¹H NMR Titration[2][3]
SO₄²⁻7.3 x 10³5% H₂O/DMSO-d₆¹H NMR Titration[2][3]
Cl⁻935% H₂O/DMSO-d₆¹H NMR Titration[2][3]
Anthracene-Based Tripodal Chemosensor [H₃L2]³⁺ F⁻1.2 x 10⁵DMSOFluorescence Titration[4]
SO₄²⁻1.0 x 10⁵DMSOFluorescence Titration[4]
Cl⁻2.1 x 10⁴DMSOFluorescence Titration[4]
Br⁻1.5 x 10⁴DMSOFluorescence Titration[4]
NO₃⁻1.1 x 10⁴DMSOFluorescence Titration[4]
TREN-based Amide Receptor (L108, protonated) H₂PO₄⁻Stronger bindingNot specified¹H NMR Titration[5][6]
HSO₄⁻Stronger bindingNot specified¹H NMR Titration[5][6]
NO₃⁻Weaker bindingNot specified¹H NMR Titration[5][6]
HalidesWeaker bindingNot specified¹H NMR Titration[5][6]

Experimental Protocols

The determination of anion binding affinities relies on precise and well-controlled experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

¹H NMR Titration

¹H Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions in solution. By monitoring the chemical shift changes of the receptor's protons upon the incremental addition of an anion, the binding constant can be determined.

Materials:

  • Tripodal amine receptor

  • Tetrabutylammonium (TBA) salt of the desired anion (e.g., TBAF, TBACl, TBABr, etc.)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, CDCl₃)

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation: A stock solution of the tripodal receptor of a known concentration (typically in the millimolar range) is prepared in the chosen deuterated solvent. A separate, more concentrated stock solution of the anion's TBA salt is also prepared in the same solvent.

  • Initial Spectrum: An initial ¹H NMR spectrum of the free receptor solution is recorded.

  • Titration: Small aliquots of the anion stock solution are incrementally added to the NMR tube containing the receptor solution.

  • Spectral Acquisition: After each addition of the anion, the solution is thoroughly mixed, and a ¹H NMR spectrum is recorded.

  • Data Analysis: The chemical shift changes (Δδ) of specific protons on the receptor (usually the NH protons involved in hydrogen bonding) are monitored. These changes are then plotted against the guest/host molar ratio.

  • Binding Constant Calculation: The association constant (Kₐ) is calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1, 1:2) using specialized software. For 1:1 binding, the Benesi-Hildebrand method or non-linear regression analysis is commonly employed.

Fluorescence Titration

Fluorescence spectroscopy is a highly sensitive method for studying anion binding, particularly for receptors that incorporate a fluorophore.

Materials:

  • Fluorophore-containing tripodal amine receptor

  • TBA salt of the anion

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile)

  • Fluorometer

  • Cuvettes

Procedure:

  • Sample Preparation: A dilute solution of the fluorescent receptor is prepared in the chosen solvent. A concentrated stock solution of the anion is also prepared.

  • Initial Spectrum: The initial fluorescence emission spectrum of the free receptor solution is recorded by exciting at a suitable wavelength.

  • Titration: Aliquots of the anion stock solution are added to the cuvette containing the receptor solution.

  • Spectral Acquisition: After each addition, the solution is mixed, and the fluorescence emission spectrum is recorded.

  • Data Analysis: The changes in fluorescence intensity at a specific wavelength are plotted against the anion concentration.

  • Binding Constant Calculation: The association constant (Kₐ) is determined by fitting the titration curve to an appropriate binding model using non-linear least-squares analysis.

Visualizing the Process: From Interaction to Analysis

To better understand the concepts discussed, the following diagrams illustrate the fundamental signaling pathway of anion binding, the general structure of a tripodal receptor, and the workflow of a typical binding study.

AnionBindingSignaling Receptor Tripodal Amine Receptor Complex Receptor-Anion Complex Receptor->Complex Binding Anion Anion Anion->Complex Signal Spectroscopic Signal Change Complex->Signal Generates Analysis Data Analysis & Binding Constant (Ka) Signal->Analysis Leads to

Caption: Anion binding signaling pathway.

TripodalReceptorStructure cluster_arms Tripodal Arms N_central N Arm1 Arm 1 N_central->Arm1 Arm2 Arm 2 N_central->Arm2 Arm3 Arm 3 N_central->Arm3 BindingSite1 Binding Site Arm1->BindingSite1 BindingSite2 Binding Site Arm2->BindingSite2 BindingSite3 Binding Site Arm3->BindingSite3

Caption: General structure of a tripodal amine receptor.

ExperimentalWorkflow start Start prep Prepare Receptor and Anion Stock Solutions start->prep initial_spec Record Initial Spectrum of Free Receptor prep->initial_spec titration Perform Incremental Titration with Anion initial_spec->titration record_spec Record Spectrum After Each Addition titration->record_spec record_spec->titration Repeat data_plot Plot Spectroscopic Change vs. [Anion] record_spec->data_plot fit_model Fit Data to a Binding Model data_plot->fit_model ka_calc Calculate Association Constant (Ka) fit_model->ka_calc end End ka_calc->end

Caption: Experimental workflow for binding studies.

References

Validation of sensor performance for (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine-based chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Fluorescent Chemosensors for the Detection of Nitroaromatic Compounds

For researchers, scientists, and drug development professionals, the sensitive and selective detection of nitroaromatic compounds (NACs) is crucial due to their use in explosives and their environmental and health impacts.[1] While the specific use of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine as a primary component in chemosensors is not extensively documented in the reviewed literature, a wide array of fluorescent chemosensors have been developed and validated for the detection of NACs, particularly picric acid (PA) and trinitrotoluene (TNT).[1][2] This guide provides a comparative overview of the performance of several such chemosensors, based on available experimental data.

Performance Comparison of Fluorescent Chemosensors

The efficacy of a fluorescent chemosensor is determined by several key performance indicators, including its limit of detection (LOD), sensitivity, and selectivity. The following table summarizes the performance of various fluorescent chemosensors in detecting specific nitroaromatic compounds.

ChemosensorAnalyteLimit of Detection (LOD)Key Features
Cationic Pyrene DerivativePicric Acid23.2 nMWater-soluble, suitable for visual detection on test strips.[3]
Phosphonated Pyrene DerivativesTNTNot specifiedHigh selectivity for TNT, rapid response time, and visual detection through fluorescence quenching.[2]
(E)-2-((benzo[d]thiazol-2-ylimino)methyl)-5-(diethylamino)phenol (BMP)Picric Acid4.87 µM"Turn-off" fluorescent response, high binding affinity, and potential for vapor-phase and solid-state sensing.[4]
Pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine (TL18)Picric Acid63 nM (99 nM with portable module)High selectivity for picric acid, operates through hydrogen-bonding interactions.[5]
SAPAL-PY (Saponin-Pyrene based)Picric Acid5 x 10⁻¹⁰ MWater-soluble, "turn-off" sensing, reversible and repeatable for up to five cycles.[6]

Experimental Protocols

The validation of fluorescent chemosensor performance typically involves several key experiments. The general methodologies are outlined below.

Synthesis of the Chemosensor

The synthesis protocol for each chemosensor is unique and can be found in the supporting information of the respective research articles. For instance, the BMP chemosensor was synthesized using 4-(diethylamino)-2-hydroxybenzaldehyde and benzothiazole-2-amine.[4]

Spectroscopic Analysis
  • UV-Visible Absorption Spectroscopy: This is used to characterize the electronic absorption properties of the chemosensor in the absence and presence of the analyte. Changes in the absorption spectra upon addition of the analyte can indicate complex formation.

  • Fluorescence Spectroscopy: This is the core technique for evaluating sensor performance. The fluorescence emission spectrum of the chemosensor is recorded in a suitable solvent. The analyte is then titrated into the sensor solution, and the changes in fluorescence intensity are monitored. A significant decrease (quenching) or increase (enhancement) in fluorescence indicates detection.

Determination of Limit of Detection (LOD)

The LOD is typically calculated using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank measurement (fluorescence of the sensor without the analyte) and k is the slope of the calibration curve (fluorescence intensity vs. analyte concentration) at low concentrations.

Selectivity Studies

To assess the selectivity of the chemosensor, its fluorescence response to the target analyte is compared with its response to other potentially interfering compounds. These compounds are typically structurally similar to the analyte or are expected to be present in the same sample matrix.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a "turn-off" fluorescent chemosensor and a typical experimental workflow for sensor validation.

G cluster_0 Signaling Pathway Fluorophore Fluorophore Ground_State_Complex Ground State Complex Fluorophore->Ground_State_Complex Binding Excited_State Excited State Fluorophore->Excited_State Excitation Analyte Analyte Analyte->Ground_State_Complex Fluorescence Fluorescence Excited_State->Fluorescence Emission

Caption: General signaling pathway of a "turn-off" fluorescent chemosensor.

G cluster_1 Experimental Workflow Synthesis Chemosensor Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization Titration Fluorescence Titration Characterization->Titration Selectivity Selectivity Studies Characterization->Selectivity Data_Analysis Data Analysis (LOD, etc.) Titration->Data_Analysis Selectivity->Data_Analysis

References

Cross-Validation of Experimental and Computational Results for Host-Guest Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of supramolecular chemistry and drug discovery, a precise understanding of host-guest binding is paramount. This guide provides a comparative overview of key experimental and computational techniques used to characterize these interactions. By cross-validating results from both domains, researchers can achieve a more robust and comprehensive understanding of the structural and energetic factors governing molecular recognition. Host-guest systems serve as valuable models for assessing the accuracy of computational methods, which is crucial for their application in more complex biological systems like protein-ligand interactions.[1][2][3][4][5]

Experimental Approaches to Quantifying Host-Guest Interactions

Experimental methods provide the ground truth for host-guest binding affinities and thermodynamics. The choice of technique often depends on the specific system and the desired information.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6][7][8] This allows for the determination of the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[7]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Both host and guest molecules must be prepared in identical, well-matched buffers to minimize heats of dilution.[7] The buffer concentration should be sufficient to maintain a stable pH.[9]

    • Ensure high purity of all samples to avoid interference from impurities.[9]

    • Accurately determine the concentrations of the host and guest solutions. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.[7]

    • Thoroughly degas all solutions for at least an hour before the experiment to prevent air bubbles in the calorimeter cell.[8]

  • Instrument Setup:

    • The host solution (macromolecule) is typically placed in the sample cell, while the guest solution (ligand) is loaded into the injection syringe.[9]

    • Typical starting concentrations are 5-50 µM for the host in the cell and 50-500 µM for the guest in the syringe, generally a 10-fold higher concentration for the guest.[7] If the dissociation constant (Kd) is known, the host concentration should ideally be 10-30 times the Kd.[8]

  • Titration:

    • A series of small, precise injections of the guest solution are made into the sample cell containing the host solution.

    • The heat change after each injection is measured relative to a reference cell.[7]

    • The experiment continues until the host molecules are saturated with the guest, and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.

    • These values are plotted against the molar ratio of guest to host.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site model) to extract the thermodynamic parameters (Ka, n, ΔH, and ΔS).[3]

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Buffer Matching P2 Concentration Determination P1->P2 P3 Degassing P2->P3 E1 Load Host into Cell P3->E1 E2 Load Guest into Syringe P3->E2 E3 Titration (Injections) E1->E3 E2->E3 A1 Integrate Heat Spikes E3->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Extract Thermodynamic Parameters (Ka, n, ΔH, ΔS) A3->A4

A generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that monitors biomolecular interactions in real-time.[10][11] It is highly sensitive and provides kinetic data, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand and Analyte Preparation:

    • Express and purify the ligand (host) and analyte (guest).[10]

    • Prepare a running buffer that is compatible with both molecules and includes a small amount of surfactant (e.g., 0.05% Tween 20) to prevent non-specific binding.[12] All analyte dilutions should be made in this running buffer.[12]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the ligand.[10]

    • Activate the chip surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for covalent amine coupling.[13]

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.[10][11] A high surface density may be used for initial experiments to ensure a detectable signal.[13]

    • Deactivate any remaining active groups on the surface, for instance, with an injection of ethanolamine.[13]

  • Analyte Binding:

    • Inject a series of analyte solutions at different concentrations over the immobilized ligand surface.[11] The concentration range should ideally span from 10 times below to 10 times above the expected Kd.[11]

    • Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound. This change is measured in resonance units (RU).[11]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the signal from a reference channel.

    • The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine the rate constants (kon and koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide detailed information about host-guest interactions at the atomic level.[14][15] It can be used to determine binding constants, identify the binding site, and characterize the structure and dynamics of the host-guest complex.[15][16]

Experimental Protocol: NMR Titration

  • Sample Preparation:

    • Prepare stock solutions of the host and guest in a suitable deuterated solvent.

    • A series of NMR samples are prepared with a constant concentration of the host and varying concentrations of the guest.

  • Data Acquisition:

    • Acquire NMR spectra (typically 1H NMR) for each sample in the titration series.

    • Careful temperature control is essential, as chemical shifts can be temperature-dependent.

  • Data Analysis:

    • Monitor the chemical shift changes of specific protons on the host or guest molecule as a function of the added titrant concentration.[17]

    • The observed chemical shift is a weighted average of the shifts in the free and bound states.

    • Plot the change in chemical shift (Δδ) against the guest concentration.

    • Fit the resulting binding isotherm to an appropriate binding equation to extract the association constant (Ka).[17]

    • Two-dimensional NMR techniques, such as NOESY, can be used to determine the specific intermolecular contacts and the three-dimensional structure of the host-guest complex.

Computational Approaches to Predicting Host-Guest Binding

Computational methods offer a powerful complement to experimental studies, providing insights into the molecular details of binding and enabling the prediction of binding affinities for new host-guest pairs.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a guest molecule when bound to a host to form a stable complex.[18] It is often used for virtual screening and to generate plausible binding poses.

General Protocol: Molecular Docking

  • Receptor and Ligand Preparation:

    • Obtain or build 3D structures of the host (receptor) and guest (ligand).[19][20]

    • Prepare the structures by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Defining the Binding Site:

    • Identify and define the binding cavity on the host molecule where the guest is expected to bind.

  • Docking Simulation:

    • A sampling algorithm explores various conformations and orientations of the guest within the defined binding site.[18]

    • A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity.[18]

  • Analysis of Results:

    • The docking poses are ranked based on their scores.

    • The top-ranked poses are visually inspected to assess their plausibility and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Free Energy Calculations

Free energy calculations are more computationally intensive methods that aim to provide a more accurate prediction of the absolute or relative binding free energy (ΔG).

General Protocol: MM/PBSA or MM/GBSA

  • Molecular Dynamics (MD) Simulation:

    • Run MD simulations of the host-guest complex, the free host, and the free guest in explicit or implicit solvent.[21][22] This generates an ensemble of conformations for each state.

  • Trajectory Analysis:

    • Extract snapshots (frames) from the MD trajectories.[22]

  • Energy Calculations:

    • For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).[21]

  • Free Energy Calculation:

    • Average the calculated energies over the trajectory and combine them to estimate the binding free energy.

    • Configurational entropy changes can also be estimated, for example, using normal mode analysis, though this is computationally demanding.[22]

Cross-Validation: Bridging Experiment and Computation

The true power in understanding host-guest binding comes from the synergy between experimental and computational approaches. Discrepancies between predicted and measured values can highlight limitations in computational models or force fields, driving further method development.[23] Conversely, computational models can help interpret complex experimental data and guide the design of new experiments.

G Exp Experimental Measurement (e.g., ITC, SPR, NMR) Data Binding Data (ΔG, ΔH, ΔS, Kd) Exp->Data Model Molecular Model (Binding Pose, Interactions) Exp->Model (e.g. NOE data) Comp Computational Prediction (e.g., Docking, FE Calc.) Comp->Data Comp->Model Validate Cross-Validation Compare & Refine Data->Validate Model->Validate Validate->Exp Refine Experiment Validate->Comp Refine Model Understand Comprehensive Understanding of Host-Guest Binding Validate->Understand

Logical workflow for the cross-validation of experimental and computational results.
Quantitative Data Comparison

Summarizing data from different techniques in a structured table is crucial for direct comparison. Binding affinities are often reported as association constants (Ka), dissociation constants (Kd), or Gibbs free energy of binding (ΔG). The relationship between these is given by:

ΔG = -RT ln(Ka) = RT ln(Kd)

where R is the gas constant and T is the absolute temperature.

Table 1: Hypothetical Comparison of Experimental and Computational Data for a Host-Guest System

MethodParameterValueUnitsNotes
Experimental
Isothermal Titration Calorimetry (ITC)Kd1.5µMProvides full thermodynamic profile
ΔG-8.0kcal/mol
ΔH-5.5kcal/molEnthalpically driven
-TΔS-2.5kcal/molEntropically opposed
Surface Plasmon Resonance (SPR)Kd1.8µMProvides kinetic data
NMR SpectroscopyKd2.1µMProvides structural insights
Computational
Molecular DockingScore-7.5(arbitrary)Useful for ranking, not absolute affinity
MM/PBSAΔG-7.2kcal/molGood correlation with experiment
Alchemical Free Energy CalculationΔG-8.3 ± 0.5kcal/molHigh accuracy but computationally expensive

Note: This table presents hypothetical data for illustrative purposes.

This comparative approach allows researchers to assess the accuracy of computational predictions. For instance, a strong correlation between MM/PBSA-calculated ΔG and ITC-measured ΔG across a series of guests would validate the computational model for that particular host system.[21][24] Blind prediction challenges like SAMPL have been instrumental in benchmarking the performance of various computational methods against high-quality experimental data for host-guest systems.[1][2][3]

Conclusion

The robust characterization of host-guest binding hinges on a synergistic approach that integrates experimental measurements and computational modeling. Experimental techniques like ITC, SPR, and NMR provide essential thermodynamic, kinetic, and structural data, which serve as benchmarks for validating computational predictions. In turn, methods such as molecular docking and free energy calculations offer atomic-level insights that can be difficult to obtain experimentally and can guide the design of future studies. By carefully cross-validating results, researchers can build more reliable models of molecular recognition, accelerating progress in fields ranging from materials science to rational drug design.

References

Validating Binding Affinities of Triamine Receptors Using Isothermal Titration Calorimetry (ITC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular recognition, Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for the comprehensive characterization of binding interactions.[1][2] This guide provides an objective comparison of ITC's performance in validating the binding affinities of triamine-containing ligands, offering supporting experimental data and detailed protocols for researchers.

The Power of a Complete Thermodynamic Profile

A key advantage of ITC is its ability to determine all thermodynamic parameters of a binding event in a single experiment.[1] By directly measuring the heat released or absorbed during the binding of a ligand to its target, ITC provides a complete thermodynamic signature of the interaction. This includes the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n).[1] This rich dataset allows researchers to move beyond simple affinity rankings and delve into the underlying forces driving the binding event, a critical aspect for rational drug design.

The binding affinity is determined by the Gibbs free energy (ΔG), which is a sum of the enthalpic and entropic contributions (ΔG = ΔH - TΔS).[1] Because of this additive nature, different combinations of enthalpy and entropy can result in the same binding affinity. Understanding these individual contributions provides deeper insights into the mechanism of interaction. For instance, a binding event can be primarily enthalpy-driven, often associated with the formation of strong hydrogen bonds and van der Waals interactions, or entropy-driven, which can be influenced by the release of water molecules from the binding interface (the hydrophobic effect).[3][4]

Quantitative Data Presentation: A Case Study of Polyamine Binding

While specific "triamine receptors" are not a broadly defined class, the binding of polyamines, which include the triamine spermidine, to biological targets like DNA provides an excellent model system to illustrate the power of ITC. The following table summarizes the thermodynamic parameters for the binding of various polyamines to DNA, as determined by Isothermal Titration Calorimetry.

LigandTargetKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Spermidine (triamine)Calf Thymus DNA3.23~ +1~ -10Not Specified
Spermine (tetramine)Calf Thymus DNA1.61~ +1~ -10Not Specified
Putrescine (diamine)Calf Thymus DNA55.56UnfavorableFavorableNot Specified
Cadaverine (diamine)Calf Thymus DNA62.50UnfavorableFavorableNot Specified

This data is representative of polyamine-DNA interactions and serves to illustrate the type of quantitative information obtainable from ITC experiments.

The data reveals that the binding of spermidine and spermine to DNA is an entropically driven process, characterized by a large favorable entropy change and a slightly unfavorable enthalpy change.[1] This thermodynamic signature is consistent with an electrostatically driven interaction where the release of counterions and water molecules upon binding contributes significantly to the favorable entropy.

Experimental Workflow and Protocols

A typical ITC experiment involves a stepwise titration of a ligand solution into a sample cell containing the macromolecule of interest. The heat change associated with each injection is measured, generating a binding isotherm that can be analyzed to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Receptor Receptor Solution (e.g., in cell) Dialysis Buffer Matching (Dialysis) Receptor->Dialysis Ligand Ligand Solution (e.g., in syringe) Ligand->Dialysis Degassing Degassing Dialysis->Degassing Concentration Concentration Determination Degassing->Concentration ITC_Instrument Isothermal Titration Calorimeter Concentration->ITC_Instrument Titration Ligand Titration ITC_Instrument->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Integration Integration of Heat Pulses Raw_Data->Integration Binding_Isotherm Binding Isotherm Integration->Binding_Isotherm Fitting Curve Fitting to Binding Model Binding_Isotherm->Fitting Results Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Results

Caption: Experimental workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Detailed Experimental Protocol for ITC
  • Sample Preparation:

    • Protein/Receptor Solution: Prepare the macromolecule solution in a well-characterized buffer. It is crucial to accurately determine the concentration of the active protein.

    • Ligand Solution: Dissolve the triamine ligand in the exact same buffer used for the protein to minimize heats of dilution.

    • Buffer Matching: Extensive dialysis of the protein against the final buffer is highly recommended to ensure a precise match between the syringe and cell solutions.

    • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can cause significant artifacts in the data.

  • Setting up the ITC Instrument:

    • Clean the sample and reference cells thoroughly according to the manufacturer's instructions.

    • Load the reference cell with degassed buffer or water.

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Fill the injection syringe with the ligand solution, again ensuring no air bubbles are present.

  • Performing the Titration:

    • Set the experimental temperature, stirring speed, and injection parameters (injection volume and spacing).

    • Allow the system to equilibrate to a stable baseline before starting the titration.

    • A series of small injections of the ligand into the protein solution is performed. The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

    • A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the binding data.

    • The corrected heat values are plotted against the molar ratio of ligand to protein to generate a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters: Kd, ΔH, ΔS, and n.

Comparison with Alternative Techniques

While ITC is a powerful tool, other biophysical techniques are also employed to study binding interactions. The choice of technique often depends on the specific research question, sample availability, and throughput requirements.

TechniquePrincipleKey Information ProvidedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Kd, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, provides complete thermodynamic profile.Requires relatively large amounts of sample, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.Kd, kon, koffReal-time kinetics, high sensitivity, lower sample consumption than ITC.Requires immobilization of one binding partner, potential for artifacts due to mass transport limitations.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Kd, kon, koffReal-time kinetics, high throughput, compatible with crude samples.Requires immobilization, lower sensitivity than SPR.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.KdLow sample consumption, in-solution, wide range of affinities.Requires labeling of one binding partner, does not provide thermodynamic or kinetic data.

Conclusion

Isothermal Titration Calorimetry provides an unparalleled level of detail in the characterization of binding interactions for triamine-containing ligands and other small molecules. By delivering a complete thermodynamic profile in a single, label-free experiment, ITC empowers researchers to understand the fundamental forces driving molecular recognition. While other techniques like SPR, BLI, and MST offer advantages in terms of throughput and sample consumption, ITC remains the definitive method for obtaining a comprehensive thermodynamic understanding of binding events, making it an indispensable tool in modern drug discovery and development.

References

The Influence of Organic Linkers on the Performance of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final material's properties and performance. The ability to tune the chemical and structural characteristics of MOFs at the molecular level by varying the organic linker offers a powerful strategy for designing materials tailored for specific applications, from gas storage and catalysis to drug delivery. [1] This guide provides a comparative analysis of MOFs synthesized with different organic linkers, focusing on the well-studied UiO-66 family, and explores the implications for drug development.

The UiO-66 Family: A Case Study in Linker Functionalization

The UiO-66 framework, constructed from zirconium-based secondary building units (SBUs) and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability.[1] By introducing different functional groups onto the BDC linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[1][2] This comparison will focus on the parent UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and di-hydroxyl (-(OH)₂) groups.

Data Presentation: Physicochemical Properties

The functionalization of the organic linker directly impacts key structural properties of the resulting MOFs, such as surface area and porosity. These changes, in turn, influence their performance in various applications. The following table summarizes the key quantitative data for the compared UiO-66 materials.

MOFOrganic LinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g at 273 K)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~0.50~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~0.45~3.35[1]
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~0.42~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-(OH)₂~1000 - 1200~0.40~3.0

Note: The values presented are approximate and can vary depending on the specific synthesis conditions.

The introduction of functional groups generally leads to a slight decrease in surface area and pore volume due to the increased bulk and mass of the linker.[2] However, the functional groups can enhance specific interactions, for instance, the amino group in UiO-66-NH₂ leads to a higher CO₂ adsorption capacity due to favorable interactions with the acidic CO₂ molecules.[1]

Experimental Protocols

The synthesis and characterization of these UiO-66 materials generally follow established solvothermal procedures.

General Synthesis of Functionalized UiO-66 MOFs
  • Mixing: The metal precursor (e.g., Zirconium(IV) chloride, ZrCl₄) and the functionalized organic linker (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) are dissolved in a solvent, typically N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Filtration and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration and washed several times with DMF and then with a volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Drying and Activation: The purified MOF is dried under vacuum and then activated by heating under vacuum to ensure the removal of all guest molecules from the pores.[1]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area and pore volume.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOFs by measuring weight loss as a function of temperature.[1]

  • Gas Adsorption Measurements: The capacity of the MOFs to adsorb specific gases, such as CO₂, is measured using a volumetric gas adsorption analyzer at a controlled temperature and pressure.[1]

Visualizing the Process and Logic

To better understand the synthesis workflow and the relationship between linker choice and MOF performance, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization s1 Metal Precursor (e.g., ZrCl₄) s4 Mixing s1->s4 s2 Organic Linker (Functionalized BDC) s2->s4 s3 Solvent (e.g., DMF) s3->s4 s5 Solvothermal Reaction (Autoclave, Heat) s4->s5 p1 Filtration & Washing s5->p1 p2 Drying (Vacuum) p1->p2 p3 Activation (Heating under Vacuum) p2->p3 c1 PXRD (Structure) p3->c1 c2 BET (Surface Area) p3->c2 c3 TGA (Thermal Stability) p3->c3 c4 Gas Adsorption (Performance) p3->c4

Caption: General experimental workflow for the synthesis and characterization of MOFs.

logical_relationship cluster_linker Organic Linker Choice cluster_properties MOF Physicochemical Properties cluster_performance Resulting MOF Performance l1 Functional Groups (-NH₂, -NO₂, -OH) p2 Surface Chemistry (Polarity, Acidity/Basicity) l1->p2 l2 Steric Hindrance p1 Pore Size & Volume l2->p1 l3 Bond Strength p3 Thermal & Chemical Stability l3->p3 perf1 Gas Adsorption Capacity & Selectivity p1->perf1 perf3 Drug Loading & Release p1->perf3 p2->perf1 perf2 Catalytic Activity p2->perf2 p2->perf3 p3->perf2 p3->perf3

Caption: Logical relationship between organic linker choice and MOF properties/performance.

Implications for Drug Development

The tunability of MOFs through linker modification is particularly promising for drug delivery applications.[3] The choice of organic linker can influence several key parameters for an effective drug delivery system:

  • Drug Loading Capacity: The pore volume and the chemical interactions between the drug and the linker's functional groups dictate the amount of drug that can be loaded into the MOF. For instance, a linker with hydrogen bond donors or acceptors might enhance the loading of a drug molecule with complementary functionalities.

  • Release Kinetics: The strength of the interaction between the drug and the MOF framework, governed by the linker's functional groups, can control the rate of drug release. Weaker interactions may lead to a faster release, while stronger interactions can result in a more sustained release profile.

  • Biocompatibility and Toxicity: The organic linkers themselves should be biocompatible and non-toxic, as they can be released upon the degradation of the MOF in the physiological environment. The selection of linkers with known low toxicity profiles is crucial for in vivo applications.[3]

  • Stimuli-Responsive Release: Linkers can be designed to be sensitive to specific stimuli present in the target environment, such as pH changes or the presence of certain enzymes. This allows for the targeted release of the drug at the desired site, minimizing off-target effects.

Further research focusing on systematic studies that correlate linker functionalization with drug loading and release profiles for a series of isoreticular MOFs is essential for the rational design of next-generation MOF-based drug delivery systems.

References

Evaluating the Preorganization Effect of the 1,3,5-Triethylbenzene Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a molecular scaffold is a critical step in the design of novel therapeutics and functional materials. The 1,3,5-triethylbenzene scaffold has emerged as a valuable platform in supramolecular chemistry and drug design, primarily due to its ability to preorganize appended functional groups. This guide provides an objective comparison of the 1,3,5-triethylbenzene scaffold against its common alternatives—the 1,3,5-trimethylbenzene and the unsubstituted benzene core—supported by experimental data to elucidate the practical advantages of its preorganization effect.

The concept of preorganization dictates that a host molecule with binding sites already arranged in a conformation suitable for guest complexation will exhibit stronger binding than a more flexible host that must undergo conformational changes upon binding. The 1,3,5-triethylbenzene scaffold leverages the "steric-gearing" effect of its ethyl groups to enforce a specific orientation of substituents at the 2, 4, and 6 positions, directing them toward the same face of the benzene ring.[1][2] This preorganized arrangement is believed to enhance binding affinity by reducing the entropic penalty associated with complex formation.

Comparative Analysis of Binding Affinity

To quantitatively assess the preorganization effect, this guide summarizes experimental data from several host-guest systems. The binding affinities (Kassoc) of hosts based on the 1,3,5-triethylbenzene (1Et) scaffold are compared with their 1,3,5-trimethylbenzene (1Me) and unsubstituted (1H) analogues.

Key Findings from Comparative Studies:
  • Superiority over Unsubstituted Scaffolds: Hosts incorporating the 1,3,5-triethylbenzene scaffold consistently demonstrate significantly higher binding affinities compared to their unsubstituted counterparts. This enhancement is attributed to the preorganization of the binding moieties, which minimizes the entropic cost of guest binding.

  • Advantage over the 1,3,5-Trimethylbenzene Scaffold: While the 1,3,5-trimethylbenzene scaffold also offers a degree of preorganization and enhanced binding compared to the unsubstituted version, the steric-gearing effect of the larger ethyl groups in the 1,3,5-triethylbenzene scaffold generally leads to a further, albeit sometimes modest, increase in binding affinity.[1][2] The energetic advantage conferred by the ethyl groups is dependent on the nature of the interacting functional groups.[2]

The following tables present a compilation of quantitative data from published studies, illustrating these trends across different host-guest systems.

Table 1: Comparison of Binding Affinities (Kassoc in M-1) for a Citrate Receptor

Scaffold TypeHost MoleculeGuestKassoc (M-1)Fold Increase vs. Unsubstituted
1,3,5-Triethylbenzene1Et-Citrate ReceptorCitrate1.6 x 1044.0
Unsubstituted1H-Citrate ReceptorCitrate4.0 x 1031.0

Data sourced from a study by Anslyn and coworkers, demonstrating a 4-fold increase in binding affinity for citrate when using the 1,3,5-triethylbenzene scaffold.

Table 2: Comparison of Gibbs Free Energy of Binding (ΔG in kcal/mol) for Anion Receptors

Scaffold TypeHost MoleculeGuestΔG (kcal/mol)ΔΔG (vs. Trimethyl)
1,3,5-Triethylbenzene2Et-Anion ReceptorCl--5.6-0.4
1,3,5-Trimethylbenzene2Me-Anion ReceptorCl--5.20.0
1,3,5-Triethylbenzene3Et-Anion ReceptorH2PO4--7.2-0.6
1,3,5-Trimethylbenzene3Me-Anion ReceptorH2PO4--6.60.0

This table highlights the energetic advantage (ΔΔG) of the 1,3,5-triethylbenzene scaffold over the 1,3,5-trimethylbenzene scaffold for anion recognition, as reported in a review by Wang and Hof.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for the synthesis of a key scaffold precursor and the determination of binding affinities are provided below.

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

A versatile precursor for the construction of tripodal receptors is 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. A reliable, multi-step synthesis starting from commercially available 1,3,5-triethylbenzene is summarized below.

Step 1: Chloromethylation of 1,3,5-Triethylbenzene To a solution of 1,3,5-triethylbenzene in carbon disulfide, chloromethyl methyl ether is added. The reaction is typically carried out at room temperature.

Step 2: Conversion to the Trisazide The resulting 1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene is treated with sodium azide in a suitable solvent such as dimethylformamide (DMF) to yield the corresponding trisazide.

Step 3: Reduction to the Triamine The trisazide is then reduced to the desired 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. This can be achieved via a Staudinger reaction using triphenylphosphine followed by hydrolysis, or through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

General Protocol:

  • Sample Preparation: The host molecule is dissolved in a suitable buffered solvent to a concentration of approximately 0.1-0.2 mM. The guest molecule is dissolved in the same buffer to a concentration 10-20 times that of the host. Both solutions are thoroughly degassed prior to use.

  • ITC Experiment: The host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe. A series of small aliquots of the guest solution are injected into the sample cell at regular intervals.

  • Data Analysis: The heat change associated with each injection is measured and plotted against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) to extract the thermodynamic parameters.

Determination of Binding Constants by 1H NMR Titration

1H NMR titration is a powerful technique to study host-guest interactions in solution by monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

General Protocol:

  • Sample Preparation: A solution of the host molecule at a known concentration (typically in the low millimolar range) is prepared in a deuterated solvent. A stock solution of the guest molecule is prepared in the same solvent at a much higher concentration.

  • NMR Titration: An initial 1H NMR spectrum of the host solution is recorded. Aliquots of the guest stock solution are then incrementally added to the NMR tube containing the host solution. A 1H NMR spectrum is recorded after each addition.

  • Data Analysis: The changes in the chemical shift (Δδ) of specific host or guest protons are monitored as a function of the guest concentration. The resulting data is then fitted to a binding isotherm equation to calculate the association constant (Kassoc).

Visualizing the Concepts and Workflows

To further clarify the principles and processes discussed, the following diagrams are provided.

G cluster_0 Unsubstituted Scaffold (Flexible) cluster_1 1,3,5-Triethylbenzene Scaffold (Preorganized) Unsubstituted Unsubstituted Random Orientations Random Orientations High Conformational Entropy High Conformational Entropy Random Orientations->High Conformational Entropy Triethylbenzene Triethylbenzene Binding Elements Convergent Binding Elements Convergent Low Conformational Entropy Low Conformational Entropy Binding Elements Convergent->Low Conformational Entropy Guest Guest Guest->Unsubstituted Binding Event (Large Entropic Penalty) Guest->Triethylbenzene Binding Event (Small Entropic Penalty)

Caption: Steric-Gearing Effect of the 1,3,5-Triethylbenzene Scaffold.

G start Start: Design of Comparative Host Molecules synthesis Synthesis of Host Molecules (1Et, 1Me, 1H scaffolds) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification binding_studies Binding Affinity Measurement (ITC or NMR Titration) purification->binding_studies data_analysis Data Analysis and Calculation of Thermodynamic Parameters (Kassoc, ΔG, ΔH, TΔS) binding_studies->data_analysis comparison Comparative Analysis of Binding Data data_analysis->comparison conclusion Conclusion on Preorganization Effect comparison->conclusion

References

Assessing the Selectivity of Anion Receptors Based on the Triethylbenzene Framework: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of synthetic receptors capable of selective anion binding is a cornerstone of supramolecular chemistry, with profound implications for fields ranging from environmental sensing to the development of new therapeutic agents. Among the various molecular scaffolds employed for this purpose, the 1,3,5-triethylbenzene framework has emerged as a compelling platform for the construction of tripodal anion receptors. The steric gearing of the ethyl groups can preorganize the binding moieties, enhancing both affinity and selectivity for target anions. This guide provides an objective comparison of the performance of triethylbenzene-based anion receptors with alternative scaffolds, supported by experimental data, detailed protocols, and visual representations of molecular interactions and experimental workflows.

Performance Comparison of Anion Receptors

The selectivity of an anion receptor is quantified by its binding affinity (association constant, K_a) for a target anion relative to other competing anions. The following tables summarize the binding constants of representative anion receptors based on the triethylbenzene framework and compare them with prominent alternatives.

Table 1: Anion Binding Affinities (K_a, M⁻¹) of Triethylbenzene-Based Receptors

Receptor TypeBinding MoietyAnionBinding Constant (K_a, M⁻¹)SolventReference
Triethylbenzene-Capped Cryptand Amide/AmineAcO⁻> 10⁴DMSO-d₆/0.5% H₂O[1]
Cl⁻Strong InteractionDMSO-d₆/0.5% H₂O[1]
F⁻Strong InteractionDMSO-d₆/0.5% H₂O[1]
Tripodal Squaramide SquaramideCl⁻292DMSO-d₆
AcO⁻7530DMSO-d₆[2]
H₂PO₄⁻> 10⁴DMSO-d₆[2]
SO₄²⁻> 10⁴DMSO-d₆[2]
Tripodal Hexaurea UreaCl⁻935% H₂O/DMSO-d₆[3][4]
SO₄²⁻7.3 x 10³5% H₂O/DMSO-d₆[3][4]
PO₄³⁻8.4 x 10⁵5% H₂O/DMSO-d₆[3][4]

Table 2: Anion Binding Affinities (K_a, M⁻¹) of Alternative Receptor Scaffolds

Receptor ScaffoldBinding MoietyAnionBinding Constant (K_a, M⁻¹)SolventReference
TREN-Based Tris-Thiourea ThioureaF⁻High AffinityDMSO-d₆[5]
AcO⁻Moderate AffinityDMSO-d₆[5]
H₂PO₄⁻High AffinityDMSO-d₆[5]
SO₄²⁻Moderate AffinityDMSO-d₆[5]
HSO₄⁻Higher than SO₄²⁻DMSO-d₆[5]
Calix[4]arene-Based Squaramide SquaramideSO₄²⁻High Affinity & SelectivityAqueous Mixtures
Steroidal Squaramide SquaramideCl⁻> 10¹⁴Chloroform[6]
Macrocyclic Squaramide SquaramideSO₄²⁻> 10³1:1 H₂O/DMSO

Host-Guest Interaction and Selectivity

The triethylbenzene framework provides a pre-organized platform for the convergent orientation of three anion-binding arms. This structural rigidity is crucial for achieving high selectivity.

Host-Guest Binding Interaction cluster_receptor Triethylbenzene-Based Receptor TEB 1,3,5-Triethylbenzene Scaffold Arm1 Binding Arm 1 (e.g., Urea) TEB->Arm1 Pre-organization Arm2 Binding Arm 2 (e.g., Urea) TEB->Arm2 Arm3 Binding Arm 3 (e.g., Urea) TEB->Arm3 Anion Anion (e.g., SO₄²⁻) Arm1->Anion H-Bond Arm2->Anion H-Bond Arm3->Anion H-Bond

Anion binding by a tripodal receptor on a triethylbenzene scaffold.

The pre-organization of the binding arms by the triethylbenzene scaffold minimizes the entropic penalty upon anion binding, leading to higher association constants. The specific geometry of the binding pocket created by the three arms dictates the selectivity for anions of a particular size and shape. For instance, the tripodal arrangement of hydrogen bond donors is particularly effective for chelating tetrahedral oxoanions like sulfate and phosphate.[3][4]

Experimental Protocols

The determination of anion binding affinities is typically performed using titration techniques, where a solution of the anion is incrementally added to a solution of the receptor, and the resulting changes in a spectroscopic signal are monitored.

¹H NMR Titration

This method is highly effective for quantifying binding constants by monitoring the chemical shift changes of the receptor's protons upon anion binding.[3]

Methodology:

  • Solution Preparation: Prepare a stock solution of the receptor (e.g., 1-5 mM) and a stock solution of the anion (as a tetrabutylammonium salt to ensure solubility) in a deuterated solvent (e.g., DMSO-d₆). The anion stock solution should be significantly more concentrated than the receptor solution (e.g., 50-100 mM).

  • Initial Spectrum: Record the ¹H NMR spectrum of the receptor solution alone.

  • Titration: Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shifts of the protons involved in anion binding (e.g., NH protons of urea or squaramide groups). Plot the change in chemical shift (Δδ) against the guest/host molar ratio. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (K_a).

A schematic representation of the experimental workflow for ¹H NMR titration.
UV-Vis Titration

UV-Vis titration is another common method for determining binding constants, particularly for receptors that contain a chromophore that is sensitive to the electronic environment.

Methodology:

  • Solution Preparation: Prepare a stock solution of the receptor and a stock solution of the anion in a suitable solvent (e.g., DMSO). The receptor concentration is typically in the micromolar range (e.g., 10-50 μM).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the receptor solution in a cuvette.

  • Titration: Incrementally add small volumes of the anion stock solution to the cuvette. Record the UV-Vis spectrum after each addition and equilibration.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength. Plot the change in absorbance against the anion concentration and fit the data to a suitable binding model to calculate the association constant.

Fluorescence Titration

For receptors that are fluorescent or are used in conjunction with a fluorescent indicator, fluorescence spectroscopy offers a highly sensitive method for determining binding affinities.

Methodology:

  • Solution Preparation: Prepare a stock solution of the fluorescent receptor or a solution of a non-fluorescent receptor and a fluorescent indicator dye. Prepare a stock solution of the anion.

  • Initial Spectrum: Record the fluorescence emission spectrum of the receptor solution upon excitation at an appropriate wavelength.

  • Titration: Add aliquots of the anion stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the anion concentration. Fit the resulting curve to a binding isotherm to determine the K_a value. In a competition assay, a solution of the receptor and a fluorescent guest is titrated with a non-fluorescent competing anion, and the decrease in fluorescence is used to determine the binding affinity of the competitor.

Fluorescence Competition Assay Receptor Receptor Complex Receptor-Fluorescent Anion Complex (Fluorescent) Receptor->Complex Quenched Receptor-Non-Fluorescent Anion Complex (Non-Fluorescent) Receptor->Quenched FluorAnion Fluorescent Anion FluorAnion->Complex NonFluorAnion Non-Fluorescent Competing Anion NonFluorAnion->Quenched Complex->Quenched Addition of Competing Anion

Principle of a fluorescence competition assay for anion binding.

Conclusion

Anion receptors based on the 1,3,5-triethylbenzene framework represent a powerful class of synthetic hosts. The pre-organization afforded by the scaffold, combined with the versatility of the binding moieties that can be appended, allows for the development of receptors with high affinity and selectivity for a range of anions. As demonstrated by the compiled data, these receptors show competitive and, in some cases, superior performance compared to alternatives based on more flexible or sterically different scaffolds. The choice of the optimal receptor, however, remains dependent on the specific target anion and the intended application, highlighting the continued need for the development and thorough characterization of new receptor architectures. The experimental protocols detailed in this guide provide a foundation for the rigorous assessment of the selectivity and performance of these and future anion receptors.

References

A Comparative Guide to the Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and Alternative Tripodal Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Synthetic Reliability and Reproducibility

This guide provides a comprehensive comparison of synthetic protocols for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, a versatile tripodal ligand and molecular scaffold. We present a detailed analysis of the most common synthetic routes, including quantitative data on yields and reaction conditions, to assess their reliability and reproducibility. Furthermore, we explore the synthesis of alternative tripodal amines, offering a broader perspective for researchers in molecular recognition, catalysis, and materials science.

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene: A Four-Step Approach

The most widely reported synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a four-step process commencing from benzene. This pathway involves the formation of key intermediates, and the final step can be achieved through two primary methods: the Staudinger reduction or catalytic hydrogenation.

G Benzene Benzene TEB 1,3,5-Triethylbenzene Benzene->TEB Friedel-Crafts Alkylation BrTEB 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene TEB->BrTEB Bromomethylation AzidoTEB 1,3,5-Tris(azidomethyl)- 2,4,6-triethylbenzene BrTEB->AzidoTEB Azide Substitution FinalProduct 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene AzidoTEB->FinalProduct Reduction

Caption: Synthetic pathway for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene.

Quantitative Data on Synthesis Protocols

The following table summarizes the reported yields for each step of the synthesis. It is important to note that these yields are typical and can be influenced by reaction scale and specific laboratory conditions.

StepReactionReagentsTypical Yield (%)
1Friedel-Crafts AlkylationBenzene, Ethyl Bromide, AlCl₃Not explicitly stated, but a common industrial process.
2Bromomethylation1,3,5-Triethylbenzene, Paraformaldehyde, HBr/AcOH60-70%[1]
3Azide Substitution1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, NaN₃Not explicitly stated, but generally high-yielding.
4aStaudinger Reduction1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, PPh₃, H₂O60-70%[1]
4bCatalytic Hydrogenation1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene, H₂, Pd/C85-99% (general for azide reduction)[1]
Comparison of Final Reduction Methods

The choice between the Staudinger reduction and catalytic hydrogenation for the final step of the synthesis is a critical consideration.

G cluster_0 Staudinger Reduction cluster_1 Catalytic Hydrogenation Excellent chemoselectivity Excellent chemoselectivity Mild reaction conditions Mild reaction conditions Stoichiometric phosphine oxide byproduct Stoichiometric phosphine oxide byproduct High yields High yields Clean reaction Clean reaction Scalable Scalable Can reduce other functional groups Can reduce other functional groups Azide Reduction Method Azide Reduction Method Staudinger Reduction Staudinger Reduction Catalytic Hydrogenation Catalytic Hydrogenation

Caption: Key advantages and disadvantages of final reduction methods.

Catalytic hydrogenation generally offers higher yields and a cleaner reaction profile, avoiding the stoichiometric phosphine oxide byproduct that can complicate purification in the Staudinger reaction.[1] However, the Staudinger reduction is notable for its excellent chemoselectivity, tolerating a wide range of functional groups that might be reduced under hydrogenation conditions.[1]

Alternative Tripodal Amines: A Comparative Overview

Several alternative tripodal amines serve as valuable scaffolds in various applications. Here, we present two notable examples with their reported synthesis yields. A direct comparison of the synthetic difficulty is challenging due to the fundamentally different methodologies.

CompoundSynthetic ApproachKey ReagentsReported Yield (%)
Tris(2-aminoethyl)amine (tren) based ligandsOne-pot, seven-component reactiontren, cyclohexenone, benzaldehyde derivativeYields vary, with the highest reported for p-nitrobenzaldehyde.
2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehydeOne-step nucleophilic aromatic substitution2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde, Anhydrous Ammonia78%[2]

Experimental Protocols

Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

This procedure is adapted from published literature.[1]

  • To a mixture of 1,3,5-triethylbenzene (10 g, 62 mmol) and paraformaldehyde (20 g) in a suitable reaction vessel, add a 33% solution of hydrogen bromide in acetic acid (148 mL).

  • Heat the mixture to 90 °C for 48 hours.

  • Cool the resulting dark brown solution slowly with continuous stirring to induce precipitation.

  • Filter the white precipitate, wash with water (3 x 100 mL), and dry under vacuum.

  • Typical Yield: 60-70%

Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

This procedure is a general method for azide substitution.

  • Dissolve 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene in N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃) in small portions and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene via Staudinger Reduction (Method A)

This procedure is adapted from published literature.[1]

  • To a solution of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene in a 10:1 mixture of tetrahydrofuran (THF) and water, add triphenylphosphine (PPh₃).

  • Stir the reaction mixture until completion as indicated by TLC.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with aqueous 1 N HCl.

  • Combine the acidic aqueous phases and extract with ethyl acetate to remove unreacted PPh₃ and the triphenylphosphine oxide byproduct.

  • Basify the aqueous layer and extract the final product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the product.

  • Typical Yield: 60-70%[1]

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene via Catalytic Hydrogenation (Method B)

This is a general procedure for the catalytic hydrogenation of azides.[1]

  • Dissolve 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene in absolute ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., 30 mm/Hg) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the product.

  • Typical Yield: 85-99% (general for azide reduction)[1]

Conclusion

The synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is a well-established, multi-step process with moderate to high yields reported for each step.[1] The choice of the final reduction method between the Staudinger reaction and catalytic hydrogenation allows for flexibility depending on the presence of other reducible functional groups and desired purity profile. While alternative tripodal amines can be synthesized, often through very different and sometimes more direct routes, a direct comparison of their synthetic reliability and reproducibility with the target compound is not straightforward due to the varied methodologies. Researchers should consider the specific requirements of their application, including desired purity, scalability, and functional group tolerance, when selecting a synthetic protocol.

References

Safety Operating Guide

Proper Disposal of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe handling and disposal of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing environmental impact and protecting laboratory personnel.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal.

Key Hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Splash goggles or safety glasses with side shields

  • A standard laboratory coat

II. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.[2][3]

  • Waste Container: Use a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with the amine compound.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).[4]

  • Segregation: This waste stream must be kept separate from other chemical wastes, especially acids and oxidizing agents, to prevent violent reactions.[2][3]

  • Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) away from direct sunlight and heat sources.[2][4]

III. Disposal Procedures

Due to its hazardous properties, this compound should not be disposed of down the drain.[3] The primary method of disposal is through a licensed hazardous waste disposal company. For small quantities, in-laboratory neutralization may be a viable option, but this should only be performed by trained personnel in a controlled environment.

Option 1: Licensed Hazardous Waste Disposal (Recommended)

  • Containerize: Collect the waste in a designated hazardous waste container as described in Section II.

  • Documentation: Maintain a log of the waste generated, including the quantity and date.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[5]

Option 2: In-Laboratory Neutralization of Small Quantities (Expert Use Only)

Aromatic amines can be degraded through oxidation.[6][7] The following procedure is adapted from established methods for treating aromatic amine waste. This should only be carried out in a fume hood with appropriate PPE.

Experimental Protocol: Oxidation of this compound

  • Preparation: For every 0.01 mol of the amine waste, prepare a 3 L solution of 1.7 N sulfuric acid in a 5 L flask.[6][7]

  • Dissolution: Dissolve the amine waste in the sulfuric acid solution.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate to the solution.[6][7]

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours.[6][7]

  • Quenching: After the reaction period, cautiously add solid sodium hydrogen sulfite in small portions until the purple color of the permanganate disappears.[6][7] This indicates that the excess oxidant has been reduced.

  • Final Disposal: The resulting neutralized solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS office.

IV. Quantitative Data Summary

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects.[1]
Causes skin irritationH315Direct contact with the skin can cause irritation.[1]
Causes serious eye irritationH319Direct contact with the eyes can cause serious irritation.[1]
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_mixed Is the waste mixed with other hazardous chemicals? ppe->decision_mixed segregate Segregate as Amine Waste decision_mixed->segregate No treat_hazardous Treat as Mixed Hazardous Waste decision_mixed->treat_hazardous Yes containerize Containerize in a labeled, compatible container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store decision_quantity Small research quantity? store->decision_quantity neutralize In-lab neutralization (Expert Use Only) decision_quantity->neutralize Yes contact_ehs Contact EHS or licensed waste contractor for disposal decision_quantity->contact_ehs No treat_hazardous->containerize neutralize->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following procedures is essential for maintaining a safe laboratory environment.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the recommended PPE is mandatory to prevent exposure during handling.[3] Given that nitrile gloves show poor resistance to amines and aromatic hydrocarbons, alternative materials or stringent glove change schedules are recommended.[4][5]

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.- Gloves: Neoprene or Butyl rubber gloves are recommended for extended contact. Double-gloving with nitrile gloves may be suitable for incidental splash protection, but gloves must be changed immediately upon contact.[6][7]- Lab Coat: Standard lab coat.Not generally required when handled in a certified chemical fume hood.[8]
Handling Outside of a Fume Hood (e.g., weighing) Chemical splash goggles. A face shield is recommended if there is a risk of splashing.- Gloves: Neoprene or Butyl rubber gloves.[6][7]- Lab Coat: Standard lab coat.- Apron: A chemical-resistant apron is recommended.A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of dust or aerosols.[1]
Spill Cleanup Chemical splash goggles and a face shield.- Gloves: Heavy-duty Neoprene or Butyl rubber gloves.[6][7]- Protective Clothing: Chemical-resistant apron or suit and appropriate footwear.A NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, transferring, and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

Personal Preparation
  • Don the appropriate PPE as specified in the table above before handling the chemical.

  • Inspect gloves for any signs of degradation or punctures before use.

Handling the Chemical
  • Weighing: If weighing outside of a fume hood is unavoidable, use a balance with a draft shield and wear appropriate respiratory protection. Handle the solid carefully to avoid generating dust.

  • Transfers and Solution Preparation: Use spatulas or other appropriate tools to transfer the solid. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Keep containers of the chemical closed when not in use.[8] Avoid direct contact with the skin, eyes, and clothing.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9]

First Aid Measures
  • In Case of Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected area with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Plan: Step-by-Step Guidance

Dispose of this compound and any contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.[11]

Waste Identification and Segregation
  • Characterize the Waste: Identify if the waste is the pure solid, a solution, or contaminated labware.

  • Segregate: Do not mix amine waste with other chemical waste streams unless compatibility has been confirmed.[11] Keep it separate from acids and oxidizing agents.[11]

Containerization and Labeling
  • Waste Container: Use a designated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[12]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[12]

Disposal of Contaminated Materials
  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the designated hazardous waste container.

  • Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash, depending on institutional policies.

Storage and Pickup
  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Use secondary containment to prevent spills.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handle Handling cluster_post Post-Handling cluster_dispose Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Chemical prep_eng->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon spill_alert Alert Others and Evacuate handle_reaction->spill_alert Spill Occurs post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash dispose_waste Collect Chemical Waste post_wash->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_store Store in Labeled Container dispose_ppe->dispose_store spill_ppe Don Spill-Specific PPE spill_alert->spill_ppe spill_contain Contain and Clean Up Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Debris as Hazardous Waste spill_contain->spill_dispose

Caption: Safe handling workflow for this compound.

References

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(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.